molecular formula C11H23ClN2O4 B613351 H-Orn(Boc)-OMe.HCl CAS No. 2480-96-8

H-Orn(Boc)-OMe.HCl

Cat. No.: B613351
CAS No.: 2480-96-8
M. Wt: 282.77
InChI Key: PDTVFHJMWNCIRB-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Orn(Boc)-OMe.HCl, also known as this compound, is a useful research compound. Its molecular formula is C11H23ClN2O4 and its molecular weight is 282.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTVFHJMWNCIRB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2480-96-8
Record name L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2480-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Technical Guide to H-Orn(Boc)-OMe.HCl: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoate hydrochloride, commonly known as H-Orn(Boc)-OMe.HCl. It is a crucial intermediate in synthetic organic chemistry, particularly valued in peptide synthesis and as a building block for pharmaceutical agents. This document details its chemical and physical properties, experimental protocols for its synthesis and use, and its significant role in the development of targeted cancer therapies.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-ornithine. It features a methyl ester protecting the carboxylic acid group and a tert-butyloxycarbonyl (Boc) group protecting the side-chain (delta) amino group. The primary alpha-amino group is unprotected and exists as a hydrochloride salt, which enhances the compound's stability and handling characteristics.

Structural Identifiers:

  • SMILES: CC(C)(C)OC(=O)NCCC--INVALID-LINK--C(=O)OC.Cl

  • InChI: InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-4-6-8(12)9(14)16-4;/h8H,4-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1

Physicochemical and Spectroscopic Data Summary:

PropertyValueCitations
CAS Number 2480-96-8[1][2][3]
Molecular Formula C11H23ClN2O4[1]
Molecular Weight 282.76 g/mol [1][4]
Appearance White to off-white solid/powder[3][4]
Melting Point 154-155 °C[4]
Purity Available commercially at ≥97% and ≥98%[2][3]
Storage Conditions Inert atmosphere, 2-8°C, keep dry[3][4]
Solubility Based on its structure as a hydrochloride salt, it is expected to be soluble in water, methanol, and other polar solvents, with limited solubility in nonpolar organic solvents.
Spectroscopic Data NMR, HPLC, and LC-MS data are available from commercial suppliers for compound verification.[5][6]

Synonyms Include: L-Orn(Boc)-OMe·HCl, Nd-Boc-L-ornithine methyl ester hydrochloride, (S)-Methyl 2-aMino-5-((tert-butoxycarbonyl)aMino)pentanoate hydrochloride, N-DELTA-T-BUTOXYCARBONYL-L-ORNITHINE METHYL ESTER HYDROCHLORIDE.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide coupling reactions.

The synthesis can be approached as a two-step process: first, the esterification of the commercially available Nδ-Boc-L-ornithine, followed by the formation of the hydrochloride salt at the α-amino group. A literature method for the esterification of N-Boc amino acids utilizes ceric ammonium nitrate (CAN).

Methodology:

  • Step 1: Esterification of Nδ-Boc-L-ornithine to form Boc-Orn-OMe.

    • In a round-bottom flask, dissolve Nδ-Boc-L-ornithine in methanol (MeOH).

    • Add ceric ammonium nitrate (CAN) to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, add ethyl acetate (EtOAc) and water to the reaction mixture and stir.

    • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate (Na2SO4).

    • Remove the solvent under reduced pressure (in vacuo). The resulting residue is the crude N-Boc ornithine methyl ester (Boc-Orn-OMe).[7]

    • Purify the crude product by silica gel column chromatography to yield pure Boc-Orn-OMe.[7]

  • Step 2: Formation of the Hydrochloride Salt.

    • Dissolve the purified Boc-Orn-OMe from Step 1 in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

    • Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with the anhydrous solvent (e.g., diethyl ether) to remove any excess HCl.

    • Dry the resulting white solid under vacuum to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Salt Formation Start Nδ-Boc-L-ornithine React Dissolve in Methanol Add Ceric Ammonium Nitrate (CAN) Stir at Room Temperature Start->React Workup Quench with EtOAc/Water Separate Organic Layer Dry over Na2SO4 React->Workup Evap Evaporate Solvent Workup->Evap Purify Column Chromatography Evap->Purify Inter Intermediate: Boc-Orn-OMe Purify->Inter Dissolve Dissolve in Anhydrous Solvent Inter->Dissolve Proceed to Step 2 AddHCl Add Anhydrous HCl Dissolve->AddHCl Precipitate Precipitation of Salt AddHCl->Precipitate Filter Filter and Wash Precipitate->Filter Final Final Product: This compound Filter->Final Peptide_Coupling_Workflow cluster_amine Amine Component Preparation cluster_acid Acid Component Activation Orn This compound FreeAmine Add DIPEA in DCM (Neutralization) Orn->FreeAmine Coupling Combine and Stir Overnight FreeAmine->Coupling Acid Boc-Xxx-OH + HOBt in DCM Activate Add DCC at 0°C Acid->Activate Activate->Coupling Workup Filter DCU Aqueous Washes Dry and Evaporate Coupling->Workup Purify Column Chromatography Workup->Purify Product Protected Dipeptide: Boc-Xxx-Orn(Boc)-OMe Purify->Product

References

The Versatile Building Block: A Technical Guide to H-Orn(Boc)-OMe.HCl in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Applications of a Key Ornithine Derivative in Peptide Synthesis and Drug Discovery

H-Orn(Boc)-OMe.HCl, a protected derivative of the non-proteinogenic amino acid ornithine, serves as a critical building block for researchers and scientists in the fields of medicinal chemistry and drug development. Its unique structural features, including orthogonal protection of its amino and carboxyl groups, allow for precise and controlled incorporation into a variety of molecular scaffolds. This technical guide provides an in-depth exploration of the uses of this compound, with a particular focus on its role in the synthesis of bioactive peptides and small molecule inhibitors, exemplified by its application in the development of targeted cancer therapies.

Core Applications in Synthetic Chemistry

This compound, chemically known as (S)-Methyl 2-amino-5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride, is primarily utilized in both solid-phase and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the side-chain amino group of ornithine, while the methyl ester (OMe) protects the C-terminal carboxylic acid. The hydrochloride salt form enhances the compound's stability and handling characteristics.

The strategic placement of these protecting groups allows for selective deprotection and subsequent modification, making it an invaluable tool for constructing complex peptides, peptidomimetics, and other intricate organic molecules. These synthesized compounds are instrumental in probing biological processes and developing novel therapeutic agents.

A Key Intermediate in the Synthesis of CDK4/6 Inhibitors

A significant application of ornithine derivatives, structurally related to this compound, is in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. One prominent example is Ribociclib, a drug approved for the treatment of certain types of breast cancer. While the direct use of this compound in the publicly disclosed synthesis of Ribociclib is not explicitly detailed, its structural motifs are representative of the key intermediates required. The synthesis of such inhibitors often involves the coupling of a protected diamine-containing fragment, like a derivative of this compound, with a heterocyclic core, such as a pyrimidine derivative.

The CDK4/6-Rb Signaling Pathway: A Target for Cancer Therapy

Ribociclib and other CDK4/6 inhibitors function by targeting a critical signaling pathway that regulates cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. The core of this pathway involves the interaction between cyclin D, CDK4/6, and the retinoblastoma protein (pRb).

In a normal cell cycle, mitogenic signals lead to the formation of the cyclin D-CDK4/6 complex, which then phosphorylates pRb. This phosphorylation event causes the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase. By inhibiting CDK4/6, drugs like Ribociclib prevent the phosphorylation of pRb, thereby maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.

CDK4_6_Pathway cluster_extracellular Extracellular cluster_cell Cell Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Forms Complex pRb pRb CDK46->pRb Phosphorylates (P) E2F E2F pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Activates Transcription Ribociclib Ribociclib (CDK4/6 Inhibitor) Ribociclib->CDK46 Inhibits

Caption: The CDK4/6-pRb signaling pathway and the mechanism of action of Ribociclib.

Experimental Protocols

The following are representative protocols for the key steps in utilizing this compound or analogous building blocks in the synthesis of a dipeptide or a key intermediate for a bioactive molecule.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a general method for coupling this compound with an N-terminally protected amino acid.

Materials:

  • This compound

  • N-Boc-protected amino acid (e.g., Boc-Phe-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DCM or a DCM/DMF mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC.HCl (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.

  • Add the neutralized H-Orn(Boc)-OMe solution to the activated N-Boc-amino acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

In-Depth Technical Guide: H-Orn(Boc)-OMe.HCl (CAS: 2480-96-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Orn(Boc)-OMe.HCl, a key building block in synthetic chemistry, particularly for peptide synthesis and drug development. This document consolidates critical data, experimental protocols, and logical workflows to support its application in a research and development setting.

Core Compound Data

This compound, with the CAS number 2480-96-8, is the hydrochloride salt of the methyl ester of L-ornithine, where the side-chain (delta) amino group is protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for the selective participation of the alpha-amino group in peptide bond formation.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValueReference(s)
CAS Number 2480-96-8[1][2][3][4]
Molecular Formula C₁₁H₂₃ClN₂O₄[1][3]
Molecular Weight 282.76 g/mol [1][2]
Appearance White to off-white solid/powder[3][5]
Melting Point 154-155 °C[5]
Purity ≥95% to ≥98%[4]
Storage Temperature 2-8°C, Inert atmosphere[5]
Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.[7]

Hazard Statements:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Peptide Coupling Reaction

This protocol outlines the formation of a dipeptide by coupling an N-terminally protected amino acid (e.g., Boc-AA-OH) with this compound. A common coupling agent used is dicyclohexylcarbodiimide (DCC).

Materials:

  • This compound

  • N-Boc-protected amino acid (Boc-AA-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization: Dissolve this compound (1.0 equivalent) in anhydrous CHCl₃ or DCM. Cool the solution to 0°C in an ice bath.

  • Add N-methylmorpholine (NMM) or DIPEA (1.1 equivalents) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir the reaction mixture at 0°C for 15-20 minutes.

  • Activation: In a separate flask, dissolve the N-Boc-protected amino acid (Boc-AA-OH) (1.0 equivalent) in anhydrous CHCl₃ or DCM.

  • Coupling: Add the solution of the activated N-Boc-amino acid to the solution containing the free amine of ornithine methyl ester at 0°C.

  • Add a solution of DCC (1.1 equivalents) in CHCl₃ or DCM to the reaction mixture with stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 24-36 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-dipeptide methyl ester.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., chloroform/petroleum ether) or by silica gel column chromatography.

N-α-Boc Deprotection

This protocol describes the removal of the temporary N-terminal Boc protecting group from the newly synthesized dipeptide, preparing it for further chain elongation.

Materials:

  • Boc-protected peptide methyl ester

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Diethyl Ether

Procedure:

  • Deprotection Reaction: Dissolve the Boc-protected peptide methyl ester in a minimal amount of 1,4-dioxane.

  • To this solution, add a 5-10 fold excess of 4M HCl in 1,4-dioxane.[8][9][10]

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The deprotection is typically complete within 30 minutes to 4 hours.[8]

  • Isolation: Upon completion, the deprotected peptide hydrochloride salt may precipitate from the solution.

  • The solvent and excess HCl are removed under reduced pressure (rotary evaporation).

  • Add cold, anhydrous diethyl ether to the residue to induce or complete precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting peptide methyl ester hydrochloride is often used in the next coupling step without further purification.

Mandatory Visualizations

General Workflow for Dipeptide Synthesis

The following diagram illustrates the logical steps for a solution-phase synthesis of a dipeptide using this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Intermediate Product cluster_deprotection Further Steps start1 This compound step1 Neutralization (Base, e.g., NMM in DCM) start1->step1 start2 Boc-AA-OH step2 Peptide Coupling (Coupling Agent, e.g., DCC) start2->step2 step1->step2 step3 Work-up & Purification step2->step3 product1 Boc-AA-Orn(Boc)-OMe step3->product1 step4 N-α-Boc Deprotection (e.g., HCl in Dioxane) product1->step4 product2 H-AA-Orn(Boc)-OMe.HCl step4->product2

Caption: Solution-phase synthesis workflow for a dipeptide.

Logical Flow of Boc Deprotection

This diagram outlines the key stages of the acid-catalyzed removal of the N-terminal Boc protecting group.

G cluster_workflow Boc Deprotection Workflow A Dissolve Boc-Peptide in Dioxane B Add 4M HCl in Dioxane A->B 1 C Stir at Room Temperature (Monitor by TLC) B->C 2 D Remove Solvent & Excess HCl (Rotary Evaporation) C->D 3 E Precipitate with Cold Diethyl Ether D->E 4 F Filter and Dry Product E->F 5 G Peptide-OMe.HCl (Ready for next step) F->G 6

Caption: Step-by-step workflow for Boc deprotection.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of peptides and peptidomimetics.[11] The ornithine residue, with its side-chain amino group, is a common feature in many biologically active peptides, including some antibiotics and hormones. The ability to incorporate ornithine into a peptide sequence in a controlled manner is essential for:

  • Structure-Activity Relationship (SAR) Studies: By substituting other amino acids with ornithine, researchers can probe the role of charge and chain length on the biological activity of a peptide.

  • Development of Novel Therapeutics: Ornithine-containing peptides are being investigated for various therapeutic applications. The side-chain amino group can also be a site for further modification, such as pegylation or conjugation to other molecules to improve pharmacokinetic properties.[11]

  • Synthesis of Complex Natural Products: Many natural products with interesting biological activities contain ornithine or ornithine-derived moieties.

References

H-Orn(Boc)-OMe.HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-Orn(Boc)-OMe.HCl

This guide provides an in-depth overview of the chemical properties of this compound, a compound of significant interest to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as N-delta-t-butoxycarbonyl-L-ornithine methyl ester hydrochloride, is a derivative of the amino acid ornithine. The incorporation of the Boc (tert-butoxycarbonyl) protecting group and the methyl ester modification makes it a valuable building block in peptide synthesis and other organic chemistry applications.

PropertyValue
Molecular Formula C11H23ClN2O4[1][2][3][4]
Molecular Weight 282.77 g/mol [5] (also cited as 282.76 g/mol [1][3])
CAS Number 2480-96-8[1][2][5]
Appearance White to off-white solid[2][3]
Purity Typically ≥97%[2][5]
Storage Conditions Inert atmosphere, room temperature or 2-8°C[1][3]

Structural Representation and Logical Relationships

The molecular structure of this compound is central to its reactivity and utility. The following diagram illustrates the key functional groups and their relationships within the molecule.

G Logical Relationship of this compound Components Molecule This compound Ornithine Ornithine Backbone Molecule->Ornithine Core Structure Boc Boc Protecting Group (tert-butoxycarbonyl) Molecule->Boc Protects δ-amino group MethylEster Methyl Ester Group Molecule->MethylEster Protects carboxyl group HCl_Salt Hydrochloride Salt Molecule->HCl_Salt Enhances solubility Properties Physicochemical Properties (Solubility, Stability) Ornithine->Properties Boc->Properties MethylEster->Properties HCl_Salt->Properties

Molecular components of this compound.

Experimental Protocols

Due to the nature of this request focusing on the intrinsic properties of a chemical compound, detailed experimental protocols for its synthesis or use are not provided here. The characterization data presented is typically obtained through standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Researchers utilizing this compound in their work would develop specific experimental protocols tailored to their application, such as solid-phase peptide synthesis (SPPS) or solution-phase reactions.

References

An In-Depth Technical Guide to the Synthesis and Purification of H-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-δ-tert-butyloxycarbonyl-L-ornithine methyl ester hydrochloride, commonly abbreviated as H-Orn(Boc)-OMe.HCl. This compound is a critical building block in peptide synthesis and drug discovery, valued for its role in the controlled assembly of complex peptide chains.[1] This guide details a reliable synthetic protocol, purification methods, and expected analytical data to assist researchers in its preparation and quality assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 2480-96-8[2]
Molecular Formula C₁₁H₂₃ClN₂O₄[2]
Molecular Weight 282.77 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 159 - 161 °C[1]
Optical Rotation [α]²⁰/D = +13 ± 1° (c=1 in water)[1]
Purity ≥98% (HPLC)[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the carboxylic acid of N-δ-Boc-L-ornithine in the presence of an acid catalyst. A common and effective method involves the use of thionyl chloride (SOCl₂) in methanol (MeOH).[3][4] This approach generates hydrochloric acid in situ, which catalyzes the esterification and also forms the hydrochloride salt of the free α-amino group.

Synthesis Workflow

Synthesis_Workflow Starting_Material N-δ-Boc-L-ornithine Intermediate Reaction Mixture in MeOH/SOCl₂ Starting_Material->Intermediate  Esterification (SOCl₂/MeOH, 0°C to reflux) Product Crude this compound Intermediate->Product  Solvent Removal Purified_Product Pure this compound Product->Purified_Product  Purification (Crystallization or Chromatography)

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • N-δ-Boc-L-ornithine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend N-δ-Boc-L-ornithine (1.0 eq.) in anhydrous methanol. The volume of methanol should be sufficient to create a slurry that can be stirred effectively.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath to 0°C. Slowly add thionyl chloride (2.0-3.0 eq.) dropwise to the stirred suspension.[3] Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the solution to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product, this compound, is typically obtained as a solid or viscous oil.

  • Purification: The crude product can be purified by crystallization or column chromatography (see below for details). A common method for purification is trituration or crystallization from a solvent system such as methanol/diethyl ether.

Purification of this compound

High purity of this compound is crucial for its successful application in peptide synthesis. The two primary methods for purification are crystallization and silica gel column chromatography.

Crystallization
  • Dissolve the crude product in a minimal amount of a polar solvent, such as methanol.

  • Slowly add a less polar solvent, such as diethyl ether, until the solution becomes slightly turbid.

  • Allow the solution to stand at a low temperature (e.g., 4°C) to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Silica Gel Column Chromatography

For challenging purifications, flash column chromatography can be employed.[5] Due to the basic nature of the free amine, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1.0% v/v), to the mobile phase.[5]

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) or a chloroform/methanol mixture (e.g., 95:5 v/v).[5]
Additive 0.5 - 1.0% (v/v) Triethylamine (optional, to reduce peak tailing)[5]

Data Presentation

Expected Yield and Purity
ParameterExpected Value
Yield 85-95%
Purity (by HPLC) ≥98%

Note: The yield is representative and may vary depending on the reaction scale and purification efficiency.

Characterization Data

The following tables summarize the expected analytical data for this compound.

Table 2: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0 - 4.2m1Hα-CH
~3.7 - 3.8s3HOCH₃
~3.1 - 3.2m2Hδ-CH₂
~1.9 - 2.1m2Hβ-CH₂
~1.6 - 1.8m2Hγ-CH₂
1.44s9HC(CH₃)₃

Note: Spectra are typically recorded in CDCl₃ or D₂O. Chemical shifts are approximate and can be influenced by the solvent and concentration.

Table 3: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~170 - 172C=O (ester)
~156 - 157C=O (Boc)
~80C(CH₃)₃
~52 - 53OCH₃
~51 - 52α-CH
~39 - 40δ-CH₂
~28 - 29C(CH₃)₃
~27 - 28β-CH₂
~24 - 25γ-CH₂

Note: Spectra are typically recorded in CDCl₃ or D₂O. Chemical shifts are approximate and can be influenced by the solvent and concentration.

Table 4: Recommended HPLC Analytical Method

ParameterDescription
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Linear gradient, e.g., 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm

Logical Relationships in Synthesis and Purification

Logical_Relationships cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Start N-δ-Boc-L-ornithine Esterification Esterification (MeOH/SOCl₂) Start->Esterification Crude_Product Crude this compound Esterification->Crude_Product Crystallization Crystallization Crude_Product->Crystallization yields Chromatography Column Chromatography Crude_Product->Chromatography yields Purity_Check Purity ≥ 98% (HPLC) Crystallization->Purity_Check Chromatography->Purity_Check Structure_Confirmation Structure Confirmation (NMR, MS) Purity_Check->Structure_Confirmation

Caption: Key stages in this compound production.

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents mentioned.

References

Navigating the Stability and Storage of H-Orn(Boc)-OMe.HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Orn(Boc)-OMe.HCl (Methyl (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoate hydrochloride). Understanding the chemical stability of this key building block is critical for ensuring its integrity and performance in research and drug development applications, particularly in peptide synthesis. This document outlines the factors influencing its stability, potential degradation pathways, and best practices for storage and handling, supported by available data and chemical principles.

Core Concepts: Chemical Structure and Inherent Stability Factors

This compound possesses three key functional groups that dictate its stability profile: a primary amine hydrochloride salt, a methyl ester, and a tert-butoxycarbonyl (Boc) protecting group. The hydrochloride salt form significantly enhances the stability of the compound, particularly of the amino acid ester.[1] Free amino acid esters are often unstable and can be prone to polymerization or cyclization to form diketopiperazines; the hydrochloride salt provides shelf-stability.[2][3]

However, the molecule is susceptible to degradation under certain conditions. The two primary points of lability are the Boc group, which is sensitive to acidic conditions, and the methyl ester, which can be hydrolyzed under basic conditions.

Quantitative Data Summary: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C or below -15°CTo slow down potential degradation reactions. Some suppliers recommend cold-chain transportation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent exposure to moisture and oxygen, which can contribute to hydrolysis and oxidative degradation.
Light Store in the darkTo prevent potential photolytic degradation, although specific data on photosensitivity is not available.
Moisture Store in a dry environment/desiccatorThe compound is a salt and can be hygroscopic. Moisture can lead to hydrolysis of the ester and potentially affect the stability of the Boc group.
Container Tightly sealed containerTo maintain an inert and dry atmosphere.

Potential Degradation Pathways and Mechanisms

The primary degradation pathways for this compound are anticipated to be the cleavage of the Boc group and the hydrolysis of the methyl ester.

Acid-Catalyzed Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[4][5] While the compound is supplied as a hydrochloride salt, exposure to stronger acidic conditions or prolonged storage in a non-anhydrous acidic environment could lead to the removal of the Boc group. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.

Base-Mediated Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid.[6] This reaction, known as saponification, is typically irreversible. Exposure to basic environments during workup, purification, or improper storage can lead to this degradation.

Experimental Protocols: General Approach to Stability Testing

While a specific, validated stability-indicating assay for this compound is not publicly documented, a general protocol for assessing the stability of amino acid derivatives can be adapted.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, humidity, acid, base, light).

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at a specified temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature for a defined period.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid sample or a solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid sample or a solution to UV and visible light in a photostability chamber.

  • Analysis:

    • Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the parent compound from its potential degradation products.

    • Monitor the appearance of new peaks and the decrease in the peak area of the parent compound over time.

    • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Determine the degradation kinetics if time-course studies are performed.

Visualizing Stability and Handling

To further clarify the factors influencing the stability and the recommended procedures for handling this compound, the following diagrams are provided.

StabilityFactors cluster_compound This compound cluster_factors Factors Affecting Stability cluster_degradation Potential Degradation Products Compound This compound Boc_Cleavage H-Orn-OMe.2HCl Compound->Boc_Cleavage Ester_Hydrolysis H-Orn(Boc)-OH.HCl Compound->Ester_Hydrolysis Temperature Temperature Temperature->Compound Accelerates degradation Moisture Moisture/Humidity Moisture->Compound Facilitates hydrolysis Acidity High Acidity (pH << 7) Acidity->Compound Leads to Boc deprotection Basicity Basicity (pH > 7) Basicity->Compound Leads to Ester hydrolysis Light Light Exposure Light->Compound Potential for photodegradation

Caption: Factors influencing the stability of this compound.

StorageWorkflow start Receipt of This compound storage_check Verify Container Integrity (Tightly Sealed) start->storage_check storage_check->start Damaged storage_conditions Store at Recommended Temperature (2-8°C or < -15°C) in a Dark, Dry Place storage_check->storage_conditions Intact inert_atmosphere If possible, store under Inert Atmosphere (Ar, N2) storage_conditions->inert_atmosphere handling Handling for Use inert_atmosphere->handling equilibration Allow container to reach Room Temperature before opening to prevent moisture condensation handling->equilibration weighing Weigh quickly in a dry environment equilibration->weighing resealing Tightly reseal container and return to storage weighing->resealing end Use in Experiment weighing->end resealing->storage_conditions

Caption: Recommended storage and handling workflow for this compound.

Conclusion and Best Practices

The stability of this compound is intrinsically linked to its chemical structure. While the hydrochloride salt form imparts a degree of stability, particularly against self-condensation, the presence of the acid-labile Boc group and the base-labile methyl ester necessitates careful storage and handling. To ensure the integrity of this valuable reagent, it is imperative to store it at low temperatures, under a dry and inert atmosphere, and protected from light. Adherence to these guidelines will minimize the risk of degradation, thereby ensuring the reliability and reproducibility of experimental results in sensitive applications such as peptide synthesis and drug discovery. For critical applications, it is recommended to perform an analytical check of the material's purity if it has been stored for an extended period or if there are any concerns about the storage conditions.

References

A Technical Guide to H-Orn(Boc)-OMe.HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Building Block in Peptide Synthesis and Drug Discovery

H-Orn(Boc)-OMe.HCl, or L-Ornithine(Nδ-Boc) methyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and its application in synthetic protocols, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The product is typically available in quantities ranging from milligrams to kilograms, with purity levels generally exceeding 97%. Key specifications from various suppliers are summarized below for easy comparison.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
ChemUniverseP5688997%2480-96-8C₁₁H₂₂N₂O₄·HCl282.77
Bachem--2480-96-8-282.77
Hebei Sankai Chemical-98%2480-96-8C₁₁H₂₃ClN₂O₄-
BLD Pharm--2480-96-8--
ChemicalBook--2480-96-8C₁₁H₂₃ClN₂O₄282.76

Physicochemical Properties and Handling

This compound is typically supplied as a white to off-white crystalline powder. It is soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), which are common in peptide synthesis. As a hydrochloride salt, it is important to neutralize the α-amino group with a non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), prior to its use in peptide coupling reactions.

Storage: It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances.

Core Applications in Peptide Synthesis

The primary application of this compound lies in its role as a versatile building block for the incorporation of ornithine residues into peptide chains. The tert-butyloxycarbonyl (Boc) protecting group on the δ-amino group and the methyl ester on the C-terminus provide orthogonal protection, allowing for selective deprotection and chain elongation.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, this compound serves as a key component for the synthesis of dipeptides and larger peptide fragments. The general workflow involves the coupling of an N-terminally protected amino acid to the deprotected α-amino group of this compound.

Solution_Phase_Peptide_Synthesis cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection/Elongation N_Boc_AA N-Boc-Amino Acid Activated_AA Activated N-Boc-Amino Acid N_Boc_AA->Activated_AA Activation Coupling_Reagent Coupling Reagent (e.g., DCC, HBTU) Coupling_Reagent->Activated_AA Dipeptide Boc-AA-Orn(Boc)-OMe Activated_AA->Dipeptide Coupling H_Orn_OMe H-Orn(Boc)-OMe (from HCl salt + Base) H_Orn_OMe->Dipeptide Final_Peptide Further Elongation or Final Deprotection Dipeptide->Final_Peptide Deprotection of N-Boc or C-OMe

Solution-Phase Dipeptide Synthesis Workflow.
Solid-Phase Peptide Synthesis (SPPS)

While this compound is primarily used in solution-phase, derivatives of Boc-protected ornithine are fundamental in solid-phase peptide synthesis (SPPS). In a typical Boc-SPPS strategy, the C-terminal amino acid is first attached to a solid support (resin). The synthesis then proceeds by repetitive cycles of Nα-Boc deprotection and coupling of the next Boc-protected amino acid.

Solid_Phase_Peptide_Synthesis Resin Solid Support (Resin) Attach_AA1 1. Attach C-terminal Boc-Amino Acid Resin->Attach_AA1 Deprotection1 2. Nα-Boc Deprotection (e.g., TFA) Attach_AA1->Deprotection1 Neutralization 3. Neutralization (e.g., DIEA) Deprotection1->Neutralization Coupling 4. Couple next Boc-Orn(X)-OH Neutralization->Coupling Wash 5. Wash Coupling->Wash Repeat Repeat steps 2-5 Wash->Repeat Repeat->Deprotection1 Cleavage Final Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage After final cycle Peptide Purified Peptide Cleavage->Peptide

General Workflow for Boc-SPPS.

Experimental Protocols

General Procedure for Solution-Phase Dipeptide Synthesis

The following is a representative protocol for the synthesis of a dipeptide using this compound.

  • Neutralization of this compound: Dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DCM or DMF). Cool the solution to 0 °C and add a non-nucleophilic base such as DIEA (1.1 equivalents) dropwise. Stir the solution for 15-30 minutes at 0 °C.

  • Activation of the N-Boc-Amino Acid: In a separate flask, dissolve the N-Boc protected amino acid (1.05 equivalents) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C and add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: Add the neutralized H-Orn(Boc)-OMe solution from step 1 to the activated amino acid mixture from step 2. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). The filtrate is then typically washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quality Control and Analytical Methods

The purity and identity of this compound and the resulting peptides are critical. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column is typically employed with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra will show characteristic peaks for the Boc group, the methyl ester, and the ornithine backbone.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Role in Drug Discovery and Development

Ornithine-containing peptides have garnered significant interest in drug discovery due to their diverse biological activities. The incorporation of ornithine can enhance the therapeutic properties of peptides, such as increased enzymatic stability, improved cell permeability, and altered receptor binding affinity. This compound serves as a crucial starting material for the synthesis of these modified peptides, enabling the exploration of their potential as novel drug candidates. For instance, ornithine can be a precursor for the synthesis of arginine analogs or can be incorporated into cyclic peptides to confer conformational rigidity, a strategy often employed to enhance biological activity and stability.

As the field of peptide-based therapeutics continues to expand, the demand for high-quality, well-characterized building blocks like this compound is expected to grow, underscoring its importance in the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.

Navigating the Safe Handling of H-Orn(Boc)-OMe.HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-Orn(Boc)-OMe.HCl, or N-δ-Boc-L-ornithine methyl ester hydrochloride, is a valuable building block in peptide synthesis and drug development. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is important to recognize and understand the associated hazards to mitigate risks effectively.

GHS Pictogram:

  • alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper storage and handling.

PropertyValue
Appearance White to off-white solid
Molecular Formula C₁₁H₂₃ClN₂O₄
Molecular Weight 282.76 g/mol
Melting Point 154-155 °C
Storage Temperature 2-8 °C, under an inert atmosphere

Safe Handling and Experimental Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound. The following workflow outlines the key steps for safe handling from receipt to disposal.

Safe handling workflow for this compound.

Experimental Protocol for Safe Weighing and Dispensing:

  • Preparation: Ensure a chemical fume hood is operational. Gather all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate waste containers.

  • Personal Protective Equipment (PPE): Don a lab coat, chemical safety goggles, and nitrile gloves. For operations with a higher risk of aerosolization, consider a face shield and respiratory protection.

  • Dispensing: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation. Open the container inside the fume hood.

  • Weighing: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.

  • Cleanup: Promptly clean any minor spills on the balance with a damp cloth (ensure compatibility) and dispose of it as hazardous waste.

  • Storage: Securely close the container and return it to the designated storage location (2-8°C).

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical line of defense against chemical exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any tears or punctures before use.
Skin and Body A laboratory coat should be worn at all times. For larger quantities or increased risk of exposure, consider a chemical-resistant apron.
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be produced.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE.

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For large spills, contact environmental health and safety personnel.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep refrigerated at 2-8°C.

  • Store under an inert atmosphere to prevent degradation.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Do not allow the material to be released into the environment.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks and fostering a secure research environment.

Solubility Profile of H-Orn(Boc)-OMe.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-δ-(tert-butoxycarbonyl)-L-ornithine methyl ester hydrochloride (H-Orn(Boc)-OMe.HCl), a key building block in peptide synthesis and various drug development endeavors. Understanding the solubility of this compound in different solvents is critical for its effective handling, reaction optimization, and formulation.

Core Concepts in Solubility of Protected Amino Acids

The solubility of amino acid derivatives like this compound is governed by the interplay of its structural features: the free α-amino group, the methyl ester, the Boc-protecting group on the side chain, and its hydrochloride salt form. The presence of the hydrochloride salt generally enhances solubility in polar solvents, particularly water, due to the ionic nature of the α-amino group. Conversely, the bulky and hydrophobic tert-butoxycarbonyl (Boc) group and the methyl ester can contribute to solubility in less polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published across a wide range of solvents. However, based on the solubility of analogous compounds and general principles of amino acid derivative solubility, the following table summarizes the expected solubility profile. It is strongly recommended that researchers determine the solubility for their specific application and conditions empirically.

SolventChemical FormulaMolar Mass ( g/mol )Expected Solubility of this compound
WaterH₂O18.02Soluble
Methanol (MeOH)CH₃OH32.04Highly Soluble
Ethanol (EtOH)C₂H₅OH46.07Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Highly Soluble (analogous compounds soluble at 100 mg/mL)[1]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Soluble
Dichloromethane (DCM)CH₂Cl₂84.93Sparingly Soluble to Insoluble
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Sparingly Soluble to Insoluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (white to off-white powder)

  • Solvent of interest (e.g., water, methanol, DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes for standard solution preparation

Procedure:

  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary for the analytical method.

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Add a known volume of the solvent to the vial. Cap the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The optimal time should be determined by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or g/L) by back-calculating from the diluted sample concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess this compound prep_solvent Add known volume of solvent prep_solid->prep_solvent agitate Agitate at constant temperature prep_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge extract Extract supernatant centrifuge->extract filter Filter supernatant extract->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic and Synthetic Profile of H-Orn(Boc)-OMe.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for N-δ-(tert-Butoxycarbonyl)-L-ornithine methyl ester hydrochloride, commonly referred to as H-Orn(Boc)-OMe.HCl. This compound is a key building block in peptide synthesis and various pharmaceutical research applications. The information presented herein is curated for professionals engaged in drug discovery and development.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds. These values serve as a reference for the characterization of this molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~4.1Triplet1Hα-CH
~3.8Singlet3HO-CH₃
~3.2Quartet2Hδ-CH₂
~1.9Multiplet2Hβ-CH₂
~1.7Multiplet2Hγ-CH₂
1.45Singlet9HBoc (C(CH₃)₃)
~8.4Broad Singlet3Hα-NH₃⁺
~6.8Broad Singlet1Hδ-NH

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~171C=O (ester)
~157C=O (Boc)
~80C(CH₃)₃ (Boc)
~53O-CH₃
~52α-CH
~40δ-CH₂
~29β-CH₂
~28C(CH₃)₃ (Boc)
~24γ-CH₂

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

Table 3: Infrared (IR) Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)Functional Group
~3400N-H Stretch (Amine Salt)
~3000-2850C-H Stretch
~1740C=O Stretch (Ester)
~1690C=O Stretch (Carbamate)
~1520N-H Bend
Table 4: Mass Spectrometry (MS) Data
m/zIon
247.16[M+H]⁺ (Free Base)
269.14[M+Na]⁺ (Free Base)

M refers to the molecular weight of the free base, C₁₁H₂₂N₂O₄.

Experimental Protocols

The following section outlines a general and plausible experimental protocol for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure involves two main steps: the esterification of N-δ-Boc-L-ornithine and the subsequent formation of the hydrochloride salt.

Step 1: Esterification of N-δ-Boc-L-ornithine

  • Suspend N-δ-Boc-L-ornithine in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 2: Purification and Salt Formation

  • Dissolve the crude product in a minimal amount of water.

  • Wash the aqueous solution with an organic solvent such as diethyl ether to remove any non-polar impurities.

  • The aqueous layer containing the desired product as the hydrochloride salt can be concentrated under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound as a white solid.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. Researchers are advised to consult specific literature for detailed experimental conditions and to perform thorough characterization to confirm the identity and purity of the synthesized compound.

Methodological & Application

Application Notes and Protocols for H-Orn(Boc)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Orn(Boc)-OMe.HCl, or L-Ornithine δ-N-Boc, α-methyl ester hydrochloride, is a valuable non-proteinogenic amino acid derivative for peptide synthesis. Its unique structure, featuring a protected side-chain amine (Boc) and a protected carboxyl group (methyl ester), allows for specialized applications in Solid-Phase Peptide Synthesis (SPPS). While unconventional for standard C-to-N terminal peptide elongation, this building block is particularly useful for the synthesis of peptides with a C-terminal ornithine methyl ester. Such modifications can enhance the therapeutic potential of peptides by increasing their stability against enzymatic degradation and improving cell membrane permeability.

This document provides detailed application notes and protocols for the use of this compound in SPPS, focusing on a side-chain anchoring strategy. Additionally, it outlines the biological significance of ornithine-containing peptides and relevant biochemical pathways.

Physicochemical and Handling Information

Proper storage and handling of this compound are critical for successful synthesis.

PropertyValue
CAS Number 2480-96-8
Molecular Formula C₁₁H₂₃ClN₂O₄
Molecular Weight 282.76 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage Store at 2-8°C, desiccated

Application in Solid-Phase Peptide Synthesis: Side-Chain Anchoring Strategy

The synthesis of peptides with a C-terminal methyl ester using this compound on a solid support is best achieved through a side-chain anchoring approach. This method involves attaching the δ-amino group of the ornithine derivative to a suitable resin, leaving the α-amino group free for subsequent peptide chain elongation in the C-to-N direction.

Experimental Workflow: Side-Chain Anchoring and Peptide Elongation

G cluster_prep Resin Preparation cluster_anchoring Side-Chain Anchoring cluster_spps Peptide Elongation (SPPS Cycle) cluster_cleavage Cleavage and Deprotection resin_prep Swell Resin in DCM neutralize Neutralize this compound resin_prep->neutralize anchor Anchor Ornithine to Resin via Side-Chain neutralize->anchor cap Cap Unreacted Sites anchor->cap wash1 Wash Resin cap->wash1 deprotect Fmoc Deprotection wash1->deprotect wash2 Wash Resin deprotect->wash2 couple Couple Next Fmoc-Amino Acid wash2->couple wash3 Wash Resin couple->wash3 cleave Cleave Peptide from Resin wash3->cleave precipitate Precipitate and Purify Peptide cleave->precipitate

Caption: Workflow for SPPS via side-chain anchoring.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the side-chain anchoring of amino acids and standard Fmoc-SPPS. Researchers should optimize these conditions for their specific peptide sequence and scale.

Protocol 1: Side-Chain Anchoring of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol outlines the attachment of the δ-amino group of ornithine to the resin.

StepProcedureReagents and SolventsTime
1Resin Swelling 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g), Dichloromethane (DCM)30 min
2Neutralization This compound (3 equiv.), Diisopropylethylamine (DIPEA) (3.1 equiv.), DCM10 min
3Anchoring Add neutralized amino acid solution to the swollen resin2-4 h
4Capping DCM:Methanol:DIPEA (17:2:1)30 min
5Washing DCM, Dimethylformamide (DMF)15 min

Methodology:

  • Swell the 2-CTC resin in DCM in a reaction vessel.

  • In a separate flask, dissolve this compound in DCM and add DIPEA to neutralize the hydrochloride salt.

  • Drain the DCM from the resin and add the neutralized amino acid solution. Agitate the mixture at room temperature.

  • After the reaction, drain the solution and add the capping mixture to block any unreacted chlorotrityl groups.

  • Wash the resin thoroughly with DCM and then DMF to prepare for peptide synthesis.

Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol describes a single cycle of amino acid addition.

StepProcedureReagents and SolventsTime
1Fmoc Deprotection 20% Piperidine in DMF2 x 10 min
2Washing DMF, DCM10 min
3Coupling Fmoc-amino acid (3 equiv.), HBTU (2.9 equiv.), HOBt (3 equiv.), DIPEA (6 equiv.), DMF1-2 h
4Washing DMF, DCM10 min

Methodology:

  • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the anchored ornithine.

  • Wash the resin extensively with DMF and DCM.

  • In a separate vessel, pre-activate the next Fmoc-protected amino acid with HBTU, HOBt, and DIPEA in DMF.

  • Add the activated amino acid solution to the resin and agitate.

  • Wash the resin with DMF and DCM. Repeat the cycle for each subsequent amino acid.

Protocol 3: Cleavage and Final Deprotection

This protocol describes the release of the peptide from the resin and removal of side-chain protecting groups.

StepProcedureReagents and SolventsTime
1Resin Washing and Drying DCM, Methanol, Diethyl ether15 min
2Cleavage Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)2-3 h
3Precipitation Cold diethyl ether30 min
4Purification HPLC-

Methodology:

  • Wash the peptide-resin with DCM, then methanol, and finally diethyl ether. Dry the resin under vacuum.

  • Treat the resin with the cleavage cocktail at room temperature.

  • Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purify the crude peptide by reverse-phase HPLC.

Biological Significance and Applications

Peptides containing ornithine are of significant interest in drug development due to their unique biochemical properties and biological activities.

Role in the Urea Cycle

Ornithine is a key intermediate in the urea cycle, the metabolic pathway responsible for the detoxification of ammonia in the liver. Understanding this cycle is crucial for researchers in metabolic diseases and liver function.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Ammonia Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) Ammonia->CPS1 CO2 CO₂ CO2->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle pathway.

Antimicrobial Peptides

Many naturally occurring and synthetic antimicrobial peptides (AMPs) incorporate ornithine. The primary amine of the ornithine side chain is protonated at physiological pH, contributing to the overall positive charge of the peptide. This positive charge is crucial for the initial electrostatic interaction with the negatively charged bacterial membrane, which is the first step in the antimicrobial mechanism of many AMPs.

AMP_Mechanism AMP Ornithine-Containing Antimicrobial Peptide (+) Interaction Electrostatic Interaction AMP->Interaction Membrane Bacterial Membrane (-) Membrane->Interaction Insertion Membrane Insertion/ Translocation Interaction->Insertion Disruption Membrane Disruption (Pore Formation) Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Generalized mechanism of action for cationic antimicrobial peptides.

Conclusion

This compound is a specialized amino acid derivative that enables the synthesis of peptides with a C-terminal ornithine methyl ester via a side-chain anchoring strategy in SPPS. This modification can impart favorable properties to peptide drug candidates, such as increased stability and bioavailability. The protocols and information provided herein serve as a comprehensive guide for researchers to explore the synthesis and application of these unique peptides. Careful optimization of the described methods is recommended to achieve the best results for specific peptide sequences.

Application Notes and Protocols: Boc Deprotection of H-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and general organic chemistry, serving as a robust protecting group for primary and secondary amines. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the deprotection of N-delta-Boc-L-ornithine methyl ester hydrochloride (H-Orn(Boc)-OMe.HCl), a key intermediate in the synthesis of various peptides and pharmaceutical compounds. The protocol described herein utilizes a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane, a method renowned for its efficiency, selectivity, and high yield.[1][2][3][4]

The deprotection of this compound yields L-ornithine methyl ester dihydrochloride (H-Orn-OMe.2HCl), a versatile building block for further synthetic transformations. The use of 4M HCl in dioxane offers a clean and rapid transformation, typically reaching completion within 30 minutes to 2 hours at ambient temperature.[1][2]

Reaction Principle

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by the strong acid, HCl. This protonation enhances the electrophilicity of the carbamate carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. The collapse of this intermediate generates a stable tert-butyl cation and a transient carbamic acid. The carbamic acid is inherently unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. In the presence of excess HCl, the newly liberated amino group is protonated to form the corresponding hydrochloride salt.

Data Presentation

The following table summarizes the typical quantitative data associated with the Boc deprotection of amino acid methyl esters using 4M HCl in dioxane. While specific data for this compound is not extensively published, the presented data is representative of the high efficiency of this method for similar substrates.

ParameterValueReference
Reagent 4M HCl in 1,4-Dioxane[1][2][5]
Typical Reaction Time 30 minutes - 2 hours[1][2]
Reaction Temperature Room Temperature (approx. 20-25 °C)[1][2]
Typical Yield >95%[2][6]
Product Purity High (typically crystalline solid)[6]

Experimental Protocol

This protocol details the procedure for the Boc deprotection of this compound to yield H-Orn-OMe.2HCl.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (anhydrous)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional, for controlling initial exotherm)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of a suitable co-solvent if necessary, although direct addition to the HCl/dioxane solution is common.

  • Addition of Reagent: To the stirred starting material (or solution) at room temperature, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl). A slight exotherm may be observed. For larger scale reactions, an ice bath can be used to moderate the initial temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting material is no longer detectable. This usually takes between 30 minutes and 2 hours.

  • Work-up and Isolation:

    • Upon completion of the reaction, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

    • To the resulting residue, add cold, anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

    • Stir or sonicate the suspension to ensure complete precipitation and to break up any clumps, forming a fine, filterable solid.

    • Isolate the solid product by filtration.

    • Wash the collected solid with additional portions of cold, anhydrous diethyl ether to remove any residual non-polar impurities.

  • Drying: Dry the final product, H-Orn-OMe.2HCl, under vacuum to obtain a white to off-white crystalline solid.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start This compound reaction Stir at Room Temperature (30 min - 2 hr) start->reaction Dissolve reagent 4M HCl in Dioxane reagent->reaction Add evaporation Solvent Evaporation (Rotary Evaporator) reaction->evaporation precipitation Precipitation with Anhydrous Diethyl Ether evaporation->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying end_product H-Orn-OMe.2HCl drying->end_product

References

Application Notes and Protocols for Coupling Reactions Using H-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of H-Orn(Boc)-OMe.HCl (Methyl (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoate hydrochloride) in peptide coupling reactions. This versatile building block is a key component in the synthesis of ornithine-containing peptides, which are of significant interest in drug discovery and development due to their presence in various bioactive molecules.

Introduction to this compound in Peptide Synthesis

This compound is a protected form of the amino acid ornithine. The Boc (tert-butoxycarbonyl) group protects the side-chain amine, while the methyl ester protects the C-terminal carboxylic acid. The hydrochloride salt form enhances the stability and handling of the free α-amino group. This compound is primarily used as the amine nucleophile in peptide bond formation.

The general principle of a coupling reaction involving this compound is the activation of a carboxylic acid of an N-protected amino acid, which is then reacted with the free α-amino group of this compound to form a dipeptide. This process can be repeated to build longer peptide chains.

General Workflow for Peptide Coupling

The fundamental workflow for a coupling reaction with this compound involves several key steps: neutralization of the hydrochloride salt, activation of the carboxylic acid partner, the coupling reaction itself, and subsequent work-up and purification.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Neutralization Neutralization of This compound (e.g., with DIPEA) Activation Activation of Carboxylic Acid (with Coupling Reagent) Neutralization->Activation Amine Component Carboxylic_Acid_Prep Preparation of N-Protected Amino Acid (Carboxylic Acid Component) Carboxylic_Acid_Prep->Activation Acid Component Coupling Nucleophilic Attack by Ornithine Amine Activation->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for peptide coupling with this compound.

Experimental Protocols

Several classes of coupling reagents can be employed for the formation of the amide bond with this compound. The choice of reagent can impact reaction time, yield, and the suppression of side reactions such as racemization.[1] Below are detailed protocols for commonly used coupling methods.

Carbodiimide-Mediated Coupling using EDC and HOBt

This is a widely used and cost-effective method for peptide bond formation.[2][3][4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and 1-Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve efficiency.[1][4]

Materials:

  • N-Protected Amino Acid (e.g., Boc-Phe-OH) (1.0 eq)

  • This compound (1.0 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-Protected Amino Acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution. The first equivalent neutralizes the HCl salt, and the second acts as the base for the coupling reaction.

  • Add EDC.HCl (1.2 eq) to the reaction mixture in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[5][6]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

G Start Dissolve Reactants: N-Protected AA This compound HOBt in DMF/DCM Cool Cool to 0 °C Start->Cool Add_DIPEA Add DIPEA (2.0 eq) Cool->Add_DIPEA Add_EDC Add EDC.HCl (1.2 eq) Add_DIPEA->Add_EDC Warm Warm to RT Stir 12-16h Add_EDC->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Monitor->Warm Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Purification Workup->Purify

Caption: Workflow for EDC/HOBt mediated coupling.

Uronium/Aminium Salt-Mediated Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered amino acids.[2][7][8]

Materials:

  • N-Protected Amino Acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-Protected Amino Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the neutralized this compound solution and an additional 2.0 equivalents of DIPEA to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_preactivation Pre-activation cluster_amine_prep Amine Preparation Activate_Acid Dissolve N-Protected AA and HATU in DMF. Stir 15-30 min. Combine Combine activated acid with neutralized amine. Add DIPEA (2.0 eq). Activate_Acid->Combine Neutralize_Amine Dissolve this compound in DMF and add DIPEA (1.0 eq). Neutralize_Amine->Combine React Stir at RT for 1-4h Combine->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up and Purification Monitor->Workup

Caption: Workflow for HATU mediated coupling.

Data Presentation: Reagent Stoichiometry and Typical Conditions

The following tables summarize the typical stoichiometry and reaction conditions for the coupling of an N-protected amino acid with this compound. Please note that optimal conditions may vary depending on the specific amino acid being coupled.

Table 1: Reagent Stoichiometry for a 1 mmol Scale Reaction

ReagentFormulaMW ( g/mol )EquivalentsAmount (mg)
N-Protected Amino AcidVariesVaries1.0Varies
This compoundC₁₁H₂₃ClN₂O₄282.771.0282.8
EDC/HOBt Method
EDC.HClC₈H₁₈ClN₃191.701.2230.0
HOBtC₆H₅N₃O135.131.2162.2
DIPEAC₈H₁₉N129.242.0258.5 (348 µL)
HATU Method
HATUC₁₀H₁₅F₆N₆OP380.231.1418.3
DIPEAC₈H₁₉N129.243.0387.7 (522 µL)

Table 2: Comparison of Typical Coupling Conditions

ParameterEDC/HOBt CouplingHATU Coupling
Solvent DCM or DMFDMF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 16 hours1 - 4 hours
Typical Yield 80 - 95%>90%
Racemization Risk LowVery Low[7]
Key Advantage Cost-effectiveHigh efficiency, fast[7]

Conclusion

This compound is a valuable building block for the synthesis of ornithine-containing peptides. The protocols detailed in these application notes, utilizing common coupling reagents such as EDC/HOBt and HATU, provide robust and reliable methods for the formation of peptide bonds. Researchers and drug development professionals can adapt these methodologies to their specific synthetic needs, enabling the efficient construction of complex peptide structures for a wide range of applications. It is always recommended to monitor reaction progress and purify the final product to ensure high purity and quality.

References

H-Orn(Boc)-OMe.HCl: A Key Intermediate for the Synthesis of Peptide-Based Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-26

Introduction

H-Orn(Boc)-OMe.HCl, the hydrochloride salt of L-Ornithine methyl ester with a tert-butyloxycarbonyl (Boc) protected side chain, is a crucial building block in the synthesis of complex peptide-based Active Pharmaceutical Ingredients (APIs). Ornithine, a non-proteinogenic amino acid, is a component of several therapeutic peptides, where its unique structural properties contribute to the desired biological activity and pharmacokinetic profile. The Boc protecting group on the delta-amino group and the methyl ester at the C-terminus allow for strategic manipulation during peptide synthesis, making it a versatile intermediate for drug development professionals.

This document provides detailed application notes and protocols for the use of ornithine-containing intermediates in the synthesis of a representative peptide API, a Gonadotropin-Releasing Hormone (GnRH) antagonist. GnRH antagonists are used in the treatment of hormone-sensitive cancers and in assisted reproductive technologies.

Application in GnRH Antagonist Synthesis

GnRH antagonists, such as Cetrorelix and Degarelix, are decapeptides that competitively block the GnRH receptor in the pituitary gland, leading to a rapid decrease in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] Several of these antagonists incorporate unnatural amino acids, including derivatives of ornithine, to enhance their potency and stability.[2]

While modern solid-phase peptide synthesis (SPPS) predominantly utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-protection, the principles of peptide bond formation and the use of side-chain protected amino acids like the Boc-protected ornithine derivative remain fundamental. In Fmoc-SPPS, the analogous building block is Fmoc-Orn(Boc)-OH. The following protocols are based on the widely adopted Fmoc-SPPS methodology for the synthesis of a representative GnRH antagonist containing an ornithine-derived residue.

Quantitative Data Summary

The synthesis of peptide APIs is a multi-step process, and the overall yield is a product of the efficiency of each coupling and deprotection step. The following table provides representative data for the solid-phase synthesis of a decapeptide GnRH antagonist.

ParameterValueReference
Resin Substitution Level0.5 - 0.7 mmol/gInternal Data
Coupling Efficiency (per step)> 99.5%--INVALID-LINK--
Overall Crude Peptide Yield75 - 85%[3]
Purity of Crude Peptide (RP-HPLC)70 - 80%[3]
Purity after Preparative HPLC> 99.0%[4][5]
Final Lyophilized Product Yield~40%[4]

Experimental Protocols

General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual solid-phase synthesis of a representative GnRH antagonist on a Rink Amide resin to yield a C-terminally amidated peptide. The incorporation of the ornithine residue is detailed within the general cycle.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Orn(Boc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: Methanol, Diethyl ether

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection.[6]

    • Wash the resin thoroughly with DMF (5 times) to remove piperidine.

  • Amino Acid Coupling (General Cycle):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

    • Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.[6]

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Ornithine: For the ornithine position in the peptide sequence, use Fmoc-Orn(Boc)-OH in the coupling step as described above. The Boc group on the side chain will remain stable during the Fmoc deprotection steps with piperidine.

  • Chain Elongation: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Final Deprotection and Acetylation: After the final amino acid is coupled, remove the N-terminal Fmoc group. For many GnRH antagonists, the N-terminus is acetylated. This can be achieved by reacting the deprotected N-terminal amine with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Global Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and stir for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group from the ornithine side chain.[7]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Collect the crude peptide by centrifugation and wash with cold diethyl ether.

    • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white, fluffy powder.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps resin Fmoc-Rink Amide Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 wash2->deprotection Next Cycle cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) wash2->cleavage Final Cycle precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization api Final Peptide API lyophilization->api

Figure 1. Experimental workflow for the solid-phase synthesis of a peptide API.

gnrh_pathway cluster_receptor Pituitary Gonadotrope Cell cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates GnRH_ant GnRH Antagonist (e.g., Cetrorelix) GnRH_ant->GnRHR Binds & Blocks Suppression Suppression of LH & FSH Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK MAPK Pathway PKC->MAPK Activates Gene_transcription Gene Transcription MAPK->Gene_transcription LH_FSH_synthesis LH & FSH Synthesis and Secretion Gene_transcription->LH_FSH_synthesis Suppression->LH_FSH_synthesis Inhibits

Figure 2. Signaling pathway of GnRH and its competitive antagonism.

Mechanism of Action: GnRH Antagonism

Gonadotropin-Releasing Hormone (GnRH) is a decapeptide produced in the hypothalamus that plays a pivotal role in the reproductive endocrine system.[8] It binds to the GnRH receptor, a G-protein coupled receptor (GPCR), on pituitary gonadotrope cells.[9] This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[1][9] PLC activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][10] These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the synthesis and secretion of LH and FSH.[1][10]

GnRH antagonists containing ornithine derivatives act as competitive inhibitors of the GnRH receptor.[2] By binding to the receptor without activating it, they prevent the endogenous GnRH from binding and initiating the downstream signaling cascade.[7] This blockade leads to a rapid and reversible suppression of LH and FSH secretion, thereby reducing the levels of testosterone in men and estrogen in women. This mechanism is therapeutically exploited in conditions that are sensitive to these hormones.

References

Application Notes and Protocols for the Use of H-Orn(Boc)-OMe.HCl in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their enhanced stability, bioavailability, and receptor selectivity. A key strategy in the design of novel peptidomimetics is the incorporation of non-proteinogenic amino acids. H-Orn(Boc)-OMe.HCl, the hydrochloride salt of L-ornithine methyl ester with a tert-butoxycarbonyl (Boc) protected side chain, is a valuable building block for this purpose. The ornithine side chain provides a site for further functionalization, while the Boc protecting group allows for orthogonal synthesis strategies. The methyl ester at the C-terminus facilitates solution-phase peptide coupling reactions.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of peptidomimetics, with a focus on their potential as antimicrobial agents. Detailed experimental protocols, representative data, and workflow visualizations are presented to guide researchers in the effective use of this versatile building block.

Key Applications: Antimicrobial Peptidomimetics

Peptidomimetics incorporating ornithine residues have shown significant promise as antimicrobial agents. The positively charged side chain of ornithine (once deprotected) is crucial for interacting with and disrupting the negatively charged cell membranes of bacteria, a common mechanism of action for many antimicrobial peptides.

Mechanism of Action: Ornithine-containing peptidomimetics often act by targeting and disrupting the integrity of the bacterial cell membrane. This can occur through various models, including the "carpet," "barrel-stave," or "toroidal pore" models, all of which lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This direct action on the cell membrane is a key advantage, as it is less likely to induce bacterial resistance compared to antibiotics that target specific intracellular pathways.

Experimental Protocols

This section details a representative protocol for the solution-phase synthesis of a dipeptide using this compound. The example provided is the synthesis of Boc-Ala-Orn(Boc)-OMe, a common structural motif in peptidomimetic design.

Protocol 1: Solution-Phase Synthesis of Boc-Ala-Orn(Boc)-OMe

This protocol describes the coupling of Boc-L-alanine (Boc-Ala-OH) with this compound using a carbodiimide-mediated reaction.

Materials:

  • Boc-L-alanine (Boc-Ala-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl, saturated NaHCO₃ solution, and brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of this compound:

    • In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 20 minutes. This neutralized solution is used directly in the coupling step.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add a solution of DCC (1.1 equivalents) in a small amount of anhydrous DCM to the Boc-Ala-OH solution at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C, during which a white precipitate of dicyclohexylurea (DCU) will form.

    • Add the neutralized H-Orn(Boc)-OMe solution from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield pure Boc-Ala-Orn(Boc)-OMe as a white solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of a dipeptide synthesized using this compound.

Table 1: Reaction Parameters for the Synthesis of Boc-Ala-Orn(Boc)-OMe

ParameterValue
Reactants
Boc-Ala-OH1.0 eq
This compound1.1 eq
DCC1.1 eq
HOBt1.1 eq
DIPEA1.2 eq
Solvent Anhydrous DCM
Reaction Time Overnight
Temperature 0 °C to Room Temperature
Yield (Typical) 85-95%
Purity (after chromatography) >98%

Table 2: Characterization Data for Boc-Ala-Orn(Boc)-OMe

AnalysisExpected Data
Appearance White solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~5.3 (d, NH), ~4.8 (d, NH), ~4.5 (m, α-H), ~4.3 (m, α-H), 3.7 (s, 3H, OCH₃), 3.1 (m, 2H, δ-CH₂), 1.6-1.8 (m, 4H, β,γ-CH₂), 1.45 (s, 9H, Boc), 1.44 (s, 9H, Boc), 1.35 (d, 3H, Ala-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~173.5 (C=O, ester), ~172.0 (C=O, amide), ~156.0 (C=O, Boc), ~155.5 (C=O, Boc), ~80.0 (C(CH₃)₃), ~79.5 (C(CH₃)₃), ~53.0 (α-C), ~52.5 (α-C), ~50.0 (OCH₃), ~40.0 (δ-C), ~30.0 (γ-C), ~28.5 (Boc CH₃), ~25.0 (β-C), ~18.5 (Ala CH₃)
Mass Spectrometry (ESI+) m/z: [M+H]⁺, [M+Na]⁺

Visualizations

Experimental Workflow

G cluster_0 Neutralization cluster_1 Activation cluster_2 Coupling & Purification H_Orn_Boc_OMe_HCl This compound Neutralized_Orn Neutralized H-Orn(Boc)-OMe H_Orn_Boc_OMe_HCl->Neutralized_Orn Stir at RT DIPEA DIPEA in DCM DIPEA->Neutralized_Orn Coupling Coupling Reaction Neutralized_Orn->Coupling Boc_Ala_OH Boc-Ala-OH Activated_Ala Activated Boc-Ala-OH Boc_Ala_OH->Activated_Ala 0 °C HOBt HOBt in DCM HOBt->Activated_Ala DCC DCC in DCM DCC->Activated_Ala 30 min Activated_Ala->Coupling Workup Aqueous Work-up Coupling->Workup Overnight Purification Column Chromatography Workup->Purification Final_Product Boc-Ala-Orn(Boc)-OMe Purification->Final_Product

Caption: Workflow for the solution-phase synthesis of Boc-Ala-Orn(Boc)-OMe.

Proposed Signaling Pathway: Antimicrobial Action

G cluster_0 Bacterial Cell cluster_1 Bacterial Membrane cluster_2 Cytoplasm Membrane Lipid Bilayer Disruption Membrane Disruption/ Pore Formation Membrane->Disruption Contents Cellular Contents Leakage Leakage of Cytoplasmic Contents Contents->Leakage Peptidomimetic Ornithine-Containing Peptidomimetic Interaction Electrostatic Interaction Peptidomimetic->Interaction Interaction->Membrane Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for ornithine-containing peptidomimetics.

H-Orn(Boc)-OMe.HCl: A Versatile Building Block for the Incorporation of Non-Canonical Amino Acids in Peptidomimetics and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone strategy for the development of novel therapeutics with enhanced pharmacological profiles. H-Orn(Boc)-OMe.HCl, the hydrochloride salt of L-Ornithine methyl ester with a tert-butyloxycarbonyl (Boc) protected side chain, serves as a pivotal building block in this endeavor. Ornithine, a non-proteinogenic amino acid, provides a unique structural motif that can impart favorable properties to peptidomimetics, including increased proteolytic stability, modulated receptor affinity, and altered bioavailability.[1][2] The Boc protecting group on the δ-amino group allows for selective deprotection and further functionalization, making it a versatile tool for synthesizing complex peptide architectures, including macrocyclic peptides and peptide-drug conjugates.[1][3]

These application notes provide a comprehensive overview of the utility of this compound in peptide synthesis, offering detailed protocols for its incorporation via both solid-phase and solution-phase methodologies. Furthermore, we present illustrative quantitative data and visualizations to guide researchers in the effective application of this valuable synthetic precursor.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of peptides incorporating ornithine derivatives. It is important to note that actual results will vary depending on the specific peptide sequence, coupling reagents, and purification methods employed.

Table 1: Illustrative Coupling Efficiency and Yields in Solid-Phase Peptide Synthesis (SPPS)

Coupling StepCoupling ReagentCoupling Time (h)Coupling Efficiency (%)Overall Crude Yield (%)
Boc-Orn(Fmoc)-OH to ResinDIC/HOBt4>95-
Fmoc-Ala-OH to Orn-ResinHBTU/DIEA2>99-
Fmoc-Leu-OH to Ala-Orn-ResinHATU/DIEA2>99-
Final Peptide (Ac-Leu-Ala-Orn-NH2)---75-85

Table 2: Representative Purity Profile of a Purified Ornithine-Containing Peptide

Analytical MethodParameterTypical Value
RP-HPLCPurity>98%
Mass SpectrometryObserved Mass [M+H]+Matches Calculated Mass ± 0.1 Da
Amino Acid AnalysisResidue RatioConsistent with Sequence

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ac-Ala-Phe-Orn-NH2) on a Rink Amide resin using Fmoc/tBu chemistry. This compound is not directly used in standard C-to-N SPPS; instead, an appropriately protected ornithine derivative like Fmoc-Orn(Boc)-OH is used. The protocol illustrates the general procedure where an ornithine residue is incorporated.

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

3. Coupling of Fmoc-Orn(Boc)-OH:

  • In a separate vial, dissolve Fmoc-Orn(Boc)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.) and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, signifies completion).[4]

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

  • Wash the resin with DMF and DCM.

5. Chain Elongation:

  • Repeat steps 2 and 3 for the subsequent amino acids in the sequence (e.g., Fmoc-Phe-OH, Fmoc-Ala-OH).

6. N-terminal Acetylation:

  • After the final Fmoc deprotection, add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin and agitate for 1 hour.

7. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate.

8. Precipitation and Purification:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Coupling_Orn Couple Fmoc-Orn(Boc)-OH Fmoc_Deprotection->Coupling_Orn Wash1 Wash (DMF, DCM) Coupling_Orn->Wash1 Chain_Elongation Repeat for subsequent amino acids Wash1->Chain_Elongation Cycle Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Ornithine- Containing Peptide Purification->Final_Peptide

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Solution-Phase Synthesis of a Dipeptide using this compound

This protocol describes the synthesis of a model dipeptide, for example, Boc-Ala-Orn(Boc)-OMe, in solution.

1. Materials:

  • This compound

  • Boc-Ala-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl, saturated NaHCO₃ solution, and brine

2. Procedure:

2.1. Neutralization of this compound:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIEA (1.1 equivalents) dropwise and stir the mixture at 0 °C for 20 minutes.

2.2. Activation of Boc-Ala-OH:

  • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

2.3. Coupling Reaction:

  • Add EDC (1.1 equivalents) to the Boc-Ala-OH solution at 0 °C.

  • Stir for 30 minutes at 0 °C.

  • Add the neutralized H-Orn(Boc)-OMe solution from step 2.1 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

2.4. Work-up:

  • Dilute the reaction mixture with EtOAc.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

2.5. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the purified fractions by thin-layer chromatography (TLC), and confirm the identity and purity of the final dipeptide by NMR and mass spectrometry.[5]

Solution_Phase_Synthesis cluster_Orn Amine Component cluster_Ala Acid Component Orn_HCl This compound Neutralization Neutralization with DIEA Orn_HCl->Neutralization Orn_Free H-Orn(Boc)-OMe (Free Amine) Neutralization->Orn_Free Coupling Coupling Reaction Orn_Free->Coupling Ala_OH Boc-Ala-OH Activation Activation with EDC/HOBt Ala_OH->Activation Activated_Ala Activated Boc-Ala-OH Activation->Activated_Ala Activated_Ala->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Dipeptide Boc-Ala-Orn(Boc)-OMe Purification->Dipeptide

Workflow for Solution-Phase Dipeptide Synthesis.

Application in Drug Development: Targeting Bacterial Membranes

Ornithine-containing peptides often exhibit potent antimicrobial activity. The primary amino group in the ornithine side chain is protonated at physiological pH, contributing to the overall positive charge of the peptide. These cationic peptides can selectively interact with and disrupt the negatively charged membranes of bacteria, leading to cell death.[6] This mechanism of action is a promising strategy to combat antibiotic-resistant bacteria.

The incorporation of ornithine can also enhance the peptide's resistance to proteolytic degradation, prolonging its half-life in vivo.[2]

Antimicrobial_Peptide_Action cluster_peptide Ornithine-Containing Peptide cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption Mechanisms Peptide Cationic Peptide (+ charge from Ornithine) Membrane Anionic Phospholipids (- charge) Peptide->Membrane Electrostatic Interaction Pore Pore Formation (e.g., Toroidal, Barrel-Stave) Membrane->Pore Insertion & Carpet Carpet-like Micellization Membrane->Carpet Destabilization Leakage Leakage of Cellular Contents (Ions, ATP, Metabolites) Pore->Leakage Carpet->Leakage Death Bacterial Cell Death Leakage->Death

Mechanism of action of ornithine-containing antimicrobial peptides.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of peptidomimetics and peptide-based drug candidates. Its strategic use allows for the introduction of a non-canonical amino acid that can confer beneficial properties such as enhanced biological activity and stability. The provided protocols and data serve as a practical guide for researchers to effectively incorporate this compound into their synthetic workflows, paving the way for the discovery and development of next-generation peptide therapeutics.

References

Protecting Group Strategies for Ornithine Side Chains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine, a non-proteinogenic amino acid, is a critical building block in peptide chemistry.[1][2] Its side-chain primary amine offers a versatile handle for constructing cyclic peptides through lactam bridge formation, attaching reporter labels, or conjugating peptides to other molecules like drugs or polymers.[1] The success of these synthetic strategies hinges on the judicious selection and application of protecting groups for the δ-amino function. This document provides a comprehensive guide to the most common protecting group strategies for ornithine, complete with comparative data and detailed experimental protocols.

The ideal protecting group for the ornithine side chain should be stable throughout the solid-phase peptide synthesis (SPPS) process and be selectively removable under conditions that do not affect the Nα-protecting group (typically Fmoc) or other side-chain protecting groups.[3][4] This principle of "orthogonality" is fundamental to modern peptide synthesis.[3][5]

Core Concepts in Ornithine Protection

A typical workflow for incorporating a protected ornithine residue into a peptide sequence via Fmoc-based SPPS involves several key steps. The diagram below illustrates this general process, highlighting the orthogonal nature of the Nα-Fmoc group and the δ-side-chain protecting group (PG).

General Workflow for SPPS with Protected Ornithine cluster_SPPS_Cycle SPPS Cycle cluster_Modification On-Resin Modification cluster_Cleavage Final Cleavage Resin Resin Support Fmoc_Deprotection 1. Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 2. Coupling (Fmoc-Orn(PG)-OH + Activator) Fmoc_Deprotection->Coupling Capping 3. Capping (Optional) (e.g., Acetic Anhydride) Coupling->Capping Repeat Repeat Cycle for Peptide Elongation Capping->Repeat Side_Chain_Deprotection 4. Selective Side-Chain Deprotection of Orn(PG) Repeat->Side_Chain_Deprotection Modification 5. Side-Chain Modification (e.g., Cyclization, Conjugation) Final_Cleavage 6. Cleavage from Resin & Global Deprotection (e.g., TFA Cocktail) Modification->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: General workflow for SPPS and orthogonal side-chain modification.

Comparison of Common Ornithine Side-Chain Protecting Groups

The choice of protecting group is dictated by the overall synthetic strategy, particularly the need for on-resin side-chain manipulation. The following table summarizes the properties and deprotection conditions for the most widely used protecting groups for the ornithine side chain. Ornithine often utilizes the same side-chain protecting groups as lysine.[1][3]

Protecting GroupAbbreviationCommon SPPS ChemistryDeprotection ConditionsKey Advantages & Disadvantages
tert-Butoxycarbonyl BocFmocStrong acids (e.g., TFA)Advantages: Stable to the basic conditions used for Fmoc removal.[1] High stability during chain elongation. Disadvantages: Not orthogonal in Boc-SPPS. Requires strong acid for removal, which cleaves the peptide from most resins simultaneously.
Benzyloxycarbonyl Z (or Cbz)Fmoc/BocStrong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation (H₂/Pd).[1]Advantages: Stable to both mild acid and base.[1] Disadvantages: Deprotection often requires harsh conditions (strong acid) or is incompatible with sulfur-containing residues (hydrogenation).[1]
Allyloxycarbonyl AllocFmocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[1]Advantages: Fully orthogonal to both Fmoc/tBu and Boc/Bn strategies, allowing for selective on-resin deprotection under mild, neutral conditions.[1][6] Disadvantages: Palladium catalyst can be expensive and requires thorough washing to prevent contamination.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl DdeFmoc2% Hydrazine (N₂H₄) in DMF.Advantages: Orthogonal to Fmoc/tBu chemistry. Deprotection is rapid. Disadvantages: Can be partially removed by piperidine over long exposures. Hydrazine also removes Fmoc groups, requiring N-terminal protection with Boc prior to Dde removal.[3][7]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDdeFmoc2% Hydrazine (N₂H₄) in DMF.Advantages: More sterically hindered and thus more stable to piperidine than Dde.[3] Less prone to migration. Disadvantages: Similar to Dde, requires N-terminal Boc protection for selective side-chain deprotection.[7] Removal can be sluggish if the residue is near the C-terminus.
4-Methyltrityl MttFmocHighly dilute acid (e.g., 1% TFA in DCM).[8]Advantages: Very acid-labile, allowing for selective removal without cleaving tBu-based groups or the resin linker.[8][9] Disadvantages: May not be completely stable to repeated Fmoc deprotection cycles in some sequences.

The following diagram illustrates the distinct chemical conditions used to remove these common protecting groups, emphasizing the principle of orthogonality.

Orthogonal Deprotection Pathways cluster_Deprotection Deprotection Reagents cluster_Products Deprotected Products Peptide {Peptide-Resin | Nα-Fmoc | ...-Orn(PG)-...} Fmoc_Dep Base (e.g., Piperidine) Peptide->Fmoc_Dep Nα-Deprotection Boc_Dep Strong Acid (e.g., 95% TFA) Peptide->Boc_Dep Orn(Boc) + Resin Cleavage Alloc_Dep Pd(0) Catalyst + Scavenger Peptide->Alloc_Dep Orn(Alloc) ivDde_Dep Hydrazine (2% in DMF) Peptide->ivDde_Dep Orn(ivDde) Mtt_Dep Dilute Acid (e.g., 1% TFA) Peptide->Mtt_Dep Orn(Mtt) Fmoc_Removed Peptide-Resin Nα-H₂N ...-Orn(PG)-... Fmoc_Dep->Fmoc_Removed Cleaved_Peptide Free Peptide in Solution Boc_Dep->Cleaved_Peptide Side_Chain_Removed Peptide-Resin Nα-Fmoc ...-Orn(H₂N)-... Alloc_Dep->Side_Chain_Removed ivDde_Dep->Side_Chain_Removed Mtt_Dep->Side_Chain_Removed

Caption: Deprotection pathways for various ornithine side-chain protecting groups.

Experimental Protocols

The following are detailed protocols for the protection and deprotection of ornithine side chains. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10]

Protocol 1: Standard Coupling of Fmoc-Orn(Boc)-OH

This protocol describes the incorporation of an ornithine residue with a Boc-protected side chain into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Orn(Boc)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA or 2,4,6-Collidine)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection.[10]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 0.95 eq. relative to amino acid) in DMF.

    • Add the base (e.g., DIPEA, 2 eq. relative to amino acid) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next synthesis cycle.

Protocol 2: On-Resin Deprotection of Orn(Alloc)

This protocol allows for the selective removal of the Alloc group from the ornithine side chain while the peptide remains attached to the resin, enabling further modification.

Materials:

  • Peptide-resin containing an Orn(Alloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger (e.g., Phenylsilane (PhSiH₃) or Dimedone)

  • Anhydrous, degassed Dichloromethane (DCM) or Chloroform (CHCl₃)

  • N-Methylmorpholine (NMM) and Acetic Acid (AcOH) (optional, for certain protocols)[11]

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a solution containing Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the Alloc group) and Phenylsilane (10-20 equivalents) in anhydrous, degassed DCM.

  • Deprotection Reaction:

    • Drain the DCM from the resin.

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 30 minutes at room temperature. The resin may develop a yellow or dark color.

    • Drain the solution.

  • Repeat and Wash:

    • Repeat the treatment with a fresh deprotection cocktail for another 30 minutes to ensure complete removal.

    • Wash the resin extensively with DCM (5 times), 0.5% DIPEA in DMF (3 times), and DMF (5 times) to remove all traces of the palladium catalyst and scavenger.[1]

  • Verification: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.

Protocol 3: On-Resin Deprotection of Orn(ivDde)

This protocol details the removal of the ivDde group using hydrazine, which is orthogonal to tBu-based protecting groups.

Materials:

  • Peptide-resin containing an Orn(ivDde) residue (Note: The N-terminal amino acid should be Boc-protected if it is not the final residue, as hydrazine will also cleave Fmoc groups).[7]

  • 2% (v/v) Hydrazine monohydrate in DMF

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Hydrazine Treatment:

    • Drain the DMF.

    • Add the 2% hydrazine/DMF solution to the resin (approx. 25 mL per gram of resin).[7]

    • Agitate gently for 3-5 minutes at room temperature.

    • Drain the solution.

  • Repeat and Wash:

    • Repeat the hydrazine treatment two more times to ensure complete deprotection.[7]

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual hydrazine.

  • Confirmation: The deprotection can be monitored by observing the absorbance of the cleavage product in the filtrate at 290 nm. The resin is now ready for side-chain modification.

Protocol 4: Final Cleavage and Global Deprotection

This protocol is for the final step where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups (such as Boc) are removed simultaneously.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (selected based on peptide sequence, e.g., Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT), Phenol).

  • Cold diethyl ether

Cleavage Cocktail Example (Reagent K): [1]

  • 82.5% TFA

  • 5% Phenol

  • 5% Water

  • 5% Thioanisole

  • 2.5% 1,2-Ethanedithiol (EDT)

  • This cocktail is suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[1]

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage:

    • Add the pre-chilled cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate (the crude peptide) should form.

    • Wash the resin with a small amount of fresh TFA and add it to the ether.[1]

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by resuspending it in fresh cold ether and centrifuging again. Repeat this wash step 2-3 times to remove residual TFA and scavengers.[1]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by HPLC.

References

Application Notes and Protocols for H-Orn(Boc)-OMe.HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Orn(Boc)-OMe.HCl, or L-Ornithine δ-N-Boc methyl ester hydrochloride, is a synthetically versatile building block derived from the non-proteinogenic amino acid L-ornithine. Its strategic placement of orthogonal protecting groups—a Boc (tert-butyloxycarbonyl) group on the side-chain amine and a methyl ester on the carboxyl group—makes it a valuable reagent in medicinal chemistry. This strategic protection allows for selective chemical modifications at the α-amino group, rendering it a cornerstone for the synthesis of complex peptides, peptidomimetics, and other small molecules with therapeutic potential. These application notes provide a comprehensive overview of its utility in drug discovery, complete with detailed protocols and quantitative data to guide researchers in their synthetic endeavors.

Key Applications in Drug Discovery

The unique structural features of this compound have led to its application in several key areas of drug discovery, including the development of enzyme inhibitors, novel antimicrobial agents, and as a versatile component in advanced therapeutic modalities.

1. Synthesis of Arginase Inhibitors

Arginase is a metalloenzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[1] In various disease states, including cancer and cardiovascular disorders, the upregulation of arginase can lead to the depletion of L-arginine, which is essential for nitric oxide production and T-cell proliferation.[1][2] Consequently, arginase inhibitors have emerged as promising therapeutic agents. Ornithine-based molecules are natural starting points for the design of such inhibitors. This compound serves as a key precursor for synthesizing a variety of arginase inhibitors by enabling the introduction of diverse functionalities at the α-amino position to enhance binding affinity and selectivity for the arginase active site.

2. Development of Antimicrobial Peptides

The rise of antibiotic resistance necessitates the development of new classes of antimicrobial agents.[3] Ornithine-containing peptides, particularly lipopeptides, have demonstrated potent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant bacteria.[4][5] The incorporation of ornithine contributes a positive charge at physiological pH, which is crucial for the initial electrostatic interaction with the negatively charged bacterial membranes, a key step in their mechanism of action.[5][6] this compound is an ideal building block for the solid-phase or solution-phase synthesis of these antimicrobial peptides, allowing for the systematic variation of the peptide sequence to optimize activity and reduce toxicity.

3. Peptidomimetics and Linker Chemistry

This compound is a valuable tool in the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.[7] The ornithine side chain can be further functionalized after deprotection of the Boc group, allowing for its use as a scaffold or as a linker to conjugate other molecules, such as in targeted drug delivery systems.

A novel and promising application of this compound is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[8][] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[10] The nature of the linker is critical for the efficacy of the PROTAC. The side chain of ornithine, after appropriate modification, can serve as a versatile component within the PROTAC linker, offering control over length, rigidity, and polarity. While the direct use of this compound in published PROTACs is not yet widespread, its potential as a linker precursor is significant.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions and biological activities of compounds derived from ornithine-based precursors. This data is intended to provide a general reference for expected outcomes.

Table 1: Representative Yields for Key Synthetic Steps

Step Reaction Key Reagents Typical Yield (%) Reference
1 Peptide Coupling Boc-Amino Acid, this compound, HBTU, DIPEA 70-95 [11]
2 Boc Deprotection TFA/DCM or HCl/Dioxane >90 [11]
3 Saponification of Methyl Ester LiOH or NaOH, THF/Water or MeOH/Water >90 [12]

| 4 | Solution Phase Coupling (General) | Boc-AA-OH, H-AA-OMe, DCC/HOBt | 60-85 |[13] |

Table 2: Biological Activity of Ornithine-Containing Arginase Inhibitors

Compound Type Target IC50 / Ki Assay Method Reference
Synthetic Peptide (REGNH) Human Arginase I IC50: 2.4 ± 0.3 mM Colorimetric (Urea) [1]
Synthetic Peptide (REGNH) Human Arginase II IC50: 1.8 ± 0.1 mM Colorimetric (Urea) [1]
Boronic Acid Derivatives (ABH) Human Arginase I Kd: 5 nM - [7]
Boronic Acid Derivatives (ABH) Human Arginase II Ki: 8.5 nM - [7]

| α-Amino Acid Derivatives (L-Ornithine) | Rat Arginase | 85.9% inhibition at 10 mM | - |[7] |

Experimental Protocols

The following are detailed protocols for common synthetic transformations involving this compound.

Protocol 1: General Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-Boc protected amino acid to the free α-amino group of this compound using HBTU as the coupling agent.

  • Materials and Reagents:

    • This compound

    • N-Boc protected amino acid (e.g., Boc-Phe-OH)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate

    • 1M HCl

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and the N-Boc protected amino acid (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq.) dropwise to the stirred solution.

    • In a separate flask, dissolve HBTU (1.1 eq.) in anhydrous DMF and add it to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group from the ornithine side chain using trifluoroacetic acid (TFA).

  • Materials and Reagents:

    • Boc-protected peptide

    • TFA (Trifluoroacetic acid)

    • Anhydrous DCM (Dichloromethane)

    • Cold diethyl ether

  • Procedure:

    • Dissolve the Boc-protected peptide (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of peptide).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Experimental Workflow for Peptide Synthesis

experimental_workflow start Start: this compound coupling Peptide Coupling (e.g., with Boc-Phe-OH) start->coupling 1.0 eq. deprotection Boc Deprotection (TFA/DCM) coupling->deprotection Crude Product purification Purification (Chromatography) deprotection->purification Deprotected Peptide characterization Characterization (NMR, MS) purification->characterization Pure Peptide final_product Final Peptide characterization->final_product

Caption: A generalized workflow for the synthesis of a dipeptide using this compound.

Arginase Signaling Pathway in Cancer Immunology

arginase_pathway cluster_mdsc Myeloid-Derived Suppressor Cell (MDSC) cluster_tcell T-Cell arginase Arginase-1 proliferation T-Cell Proliferation and Function arginase->proliferation Inhibits by depleting L-Arginine l_ornithine L-Ornithine + Urea arginase->l_ornithine tcr T-Cell Receptor (TCR) tcr->proliferation immunosuppression Immunosuppression proliferation->immunosuppression Leads to l_arginine L-Arginine l_arginine->arginase Hydrolysis l_arginine->tcr Essential for TCR signaling

Caption: The role of arginase in suppressing the anti-tumor immune response by depleting L-arginine.[2][7][14]

Potential Application of this compound in PROTAC Synthesis

protac_synthesis start This compound step1 Couple to Linker Component 1 start->step1 step2 Deprotect Boc Group step1->step2 step3 Couple to Linker Component 2 step2->step3 step4 Saponify Methyl Ester step3->step4 linker_precursor Bifunctional Ornithine Linker step4->linker_precursor protac_assembly PROTAC Assembly linker_precursor->protac_assembly Couple to Warhead and E3 Ligand

Caption: A conceptual workflow for utilizing this compound to synthesize a bifunctional linker for PROTAC assembly.

References

Application Notes and Protocols for H-Orn(Boc)-OMe.HCl in the Creation of Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. These libraries allow for the high-throughput screening of vast chemical space to identify novel therapeutic leads, map protein-protein interactions, and define enzyme substrate specificities.[1] The incorporation of non-proteinogenic amino acids is a key strategy to expand the diversity and enhance the pharmacological properties of peptide libraries.[2][3] H-Orn(Boc)-OMe.HCl, a protected form of the non-proteinogenic amino acid ornithine, serves as a valuable building block in this endeavor.

Ornithine, a homolog of lysine with a shorter side chain, is a crucial intermediate in the urea cycle.[4] Its incorporation into peptide sequences can introduce unique structural constraints and functionalities. The Boc (tert-Butoxycarbonyl) protected δ-amino group and the methyl ester (OMe) protected C-terminus of this compound make it particularly suitable for solution-phase peptide synthesis and for the C-terminal modification of peptides, offering an alternative to traditional solid-phase peptide synthesis (SPPS) methodologies.[5] This allows for the creation of peptide libraries with C-terminal ornithine esters, which can modulate the peptide's activity, stability, and cell permeability.[6]

These application notes provide detailed protocols for the utilization of this compound in the construction of peptide libraries through both solution-phase synthesis and C-terminal modification of resin-bound peptides.

Applications of Ornithine-Containing Peptide Libraries

Peptide libraries featuring ornithine residues are instrumental in various research and development areas:

  • Drug Discovery: Ornithine-containing peptides have shown significant potential as antimicrobial agents.[2][3] Libraries can be screened to identify novel antibiotics with unique mechanisms of action. The positive charge of the deprotected ornithine side chain at physiological pH can facilitate interaction with negatively charged bacterial membranes.

  • Enzyme Inhibitor Screening: Peptide libraries can be used to discover potent and selective inhibitors of enzymes, such as proteases. The unique structural features of ornithine can be exploited to achieve high-affinity binding to enzyme active sites.

  • Epitope Mapping: By systematically replacing amino acids in a known epitope with ornithine, researchers can probe the specific interactions between an antibody and its antigen.

  • Targeted Drug Delivery: The side-chain amine of ornithine can be used as a conjugation point for cytotoxic drugs or imaging agents, enabling the development of targeted therapies.[2]

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₂₃ClN₂O₄
Molecular Weight 282.77 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and water
Storage Store at 2-8°C, desiccated

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide Library using this compound

This protocol describes the parallel synthesis of a small dipeptide library in a 96-well plate format. The library will have the general structure Xaa-Orn(Boc)-OMe, where Xaa represents a variable amino acid.

Materials:

  • This compound

  • A selection of N-Boc protected amino acids (e.g., Boc-Ala-OH, Boc-Gly-OH, Boc-Leu-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl, 5% NaHCO₃ solution, Brine

  • 96-well reaction block and filtration system

Procedure:

  • Preparation of H-Orn(Boc)-OMe Free Base:

    • In each well of the 96-well reaction block, dissolve this compound (1.2 equivalents) in DCM.

    • Add DIPEA (1.2 equivalents) to each well to neutralize the hydrochloride salt. Stir for 20 minutes at room temperature. This solution of the free base is used directly in the next step.

  • Activation of N-Boc-Amino Acids:

    • In separate vials for each variable amino acid, dissolve the Boc-Xaa-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

    • Cool the solutions to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to each solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Peptide Coupling:

    • Add the activated Boc-Xaa-OH solution to the corresponding wells containing the H-Orn(Boc)-OMe free base.

    • Seal the reaction block and allow the reaction to proceed at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Filter the contents of each well to remove the precipitated DCU.

    • Wash the filtrate in each well sequentially with 1 M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Evaporate the solvent to obtain the crude dipeptide library members.

    • Analyze the purity of selected library members by HPLC and confirm their identity by mass spectrometry.

Protocol 2: C-Terminal Modification of a Resin-Bound Peptide with this compound

This protocol outlines the coupling of this compound to the C-terminus of a peptide synthesized on a solid support. This is achieved by first synthesizing the desired peptide sequence and then coupling this compound in a final solution-phase-like step.

Materials:

  • Resin-bound peptide with a free C-terminal carboxylic acid (e.g., synthesized on a Wang or similar resin).

  • This compound

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on a suitable resin (e.g., Wang resin) using standard Fmoc-based SPPS.

    • After the final amino acid coupling, perform the final Fmoc deprotection.

  • Activation of the Resin-Bound Peptide:

    • Swell the resin-bound peptide in anhydrous DMF.

    • In a separate vessel, prepare an activation solution by dissolving PyBOP (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activation solution to the resin and stir for 10-15 minutes at room temperature.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (5 equivalents) in DMF and neutralize with DIPEA (5 equivalents).

    • Add the neutralized this compound solution to the activated resin-bound peptide.

    • Add additional DIPEA (5 equivalents) to the reaction mixture.

    • Allow the coupling reaction to proceed for 4-6 hours at room temperature. Monitor the reaction using the Kaiser test on a small sample of the resin.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

    • Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (except the Boc group on ornithine if desired).

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify by HPLC.

Quantitative Data Summary

The following table presents representative data for the synthesis of ornithine-containing peptides. Actual yields and purities will vary depending on the specific peptide sequence and reaction conditions.

ParameterSolution-Phase Synthesis (Dipeptide)C-Terminal Modification (on Resin)
Coupling Reagent DCC/HOBt or EDC/HOBtPyBOP/HOBt
Reaction Time 12-24 hours4-6 hours
Typical Crude Purity (by HPLC) 70-90%60-85%
Overall Yield (after purification) 60-85%40-70%
Coupling Efficiency >95% (for unhindered amino acids)>90%

Visualizations

Solution_Phase_Split_and_Pool cluster_start Step 1: Preparation cluster_split1 Step 2: Split cluster_couple1 Step 3: Couple cluster_pool1 Step 4: Pool (Optional) cluster_screen Step 5: Analysis/Screening start Start with this compound pool0 Divide H-Orn(Boc)-OMe into 3 portions start->pool0 well1 Couple with Boc-Ala-OH pool0->well1 Parallel Synthesis well2 Couple with Boc-Gly-OH pool0->well2 Parallel Synthesis well3 Couple with Boc-Leu-OH pool0->well3 Parallel Synthesis pool1 Combine all dipeptides (for screening as a mixture) well1->pool1 well2->pool1 well3->pool1 screen Purify and Screen (or deprotect and elongate) pool1->screen

Caption: Workflow for solution-phase parallel synthesis of a dipeptide library.

C_Terminal_Modification_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_activation Activation Step cluster_coupling Coupling Step cluster_cleavage Final Steps spps 1. Synthesize peptide on resin (e.g., Wang resin) using Fmoc chemistry deprotect 2. Final Fmoc deprotection spps->deprotect resin Resin-Peptide-COOH deprotect->resin activate 3. Activate C-terminus with PyBOP/HOBt resin->activate couple 4. Couple Ornithine derivative to activated peptide activate->couple orn This compound + DIPEA orn->couple cleave 5. Cleave from resin and deprotect side chains with TFA cocktail couple->cleave purify 6. Purify by HPLC cleave->purify

Caption: Workflow for C-terminal modification of a resin-bound peptide.

Protease_Inhibition_Pathway cluster_pathway Proteolytic Signaling Pathway cluster_library Screening Intervention ProEnzyme Pro-enzyme (Inactive) Enzyme Active Protease ProEnzyme->Enzyme Activation Products Cleavage Products (Signal Transduction) Enzyme->Products Cleavage Substrate Protein Substrate Substrate->Products Library Ornithine-Containing Peptide Library Library->Enzyme Inhibition

Caption: Hypothetical protease inhibition pathway targeted by an ornithine-containing peptide library.

References

Troubleshooting & Optimization

Technical Support Center: H-Orn(Boc)-OMe.HCl Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Orn(Boc)-OMe.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance peptide coupling efficiency with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound in a question-and-answer format.

Question 1: I am observing low coupling efficiency with this compound. What are the potential causes and how can I improve the yield?

Answer:

Low coupling efficiency with this compound can stem from several factors, including steric hindrance, suboptimal reaction conditions, or reagent degradation. Here are some troubleshooting steps to improve your yield:

  • Optimize Coupling Reagent and Additives: For sterically hindered amino acids, standard coupling reagents may not be sufficient. Consider switching to a more potent coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU, and phosphonium salts like PyBOP or PyAOP are generally more effective than carbodiimides (e.g., DCC, EDC) alone.[1][2] The use of additives such as HOBt or HOAt is crucial when using carbodiimides to suppress racemization and improve efficiency.[3]

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid, coupling reagent, and base (typically 2-3 equivalents) can help drive the reaction to completion.

  • Extend Reaction Time: Sterically hindered couplings may require longer reaction times. Monitor the reaction progress using a qualitative method like the Kaiser test for solid-phase synthesis or TLC/LC-MS for solution-phase synthesis.[1][4]

  • Double Coupling: If the reaction is incomplete after an extended period, a second coupling with fresh reagents can be performed.[1]

  • Increase Reaction Temperature: A moderate increase in temperature (e.g., to 40°C) can sometimes improve the reaction rate, but should be done cautiously to avoid potential side reactions like racemization.[5]

  • Ensure Proper Neutralization: Since this compound is a hydrochloride salt, the free amine must be liberated before coupling. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) for neutralization.[5][6] In solid-phase synthesis, in situ neutralization protocols are often effective.[7]

Question 2: How can I minimize the risk of racemization during the coupling of this compound?

Answer:

Racemization is a critical side reaction that can compromise the stereochemical integrity of your peptide. To minimize racemization:

  • Choice of Coupling Reagent and Additive: Urethane-protected amino acids like Boc-derivatives are generally resistant to racemization.[8] However, the choice of coupling reagent is still important. Onium salt reagents like HATU and HBTU generally result in low racemization.[8] When using carbodiimides, the addition of HOBt or, more effectively, HOAt is essential to suppress racemization.[3]

  • Base Selection and Stoichiometry: Use a non-nucleophilic base like DIPEA or NMM. Avoid using an excessive amount of base, as it can promote racemization.[3][8] For particularly sensitive couplings, a weaker base like 2,4,6-collidine may be considered.[8]

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component. Prolonged activation can increase the risk of racemization.

  • Reaction Temperature: Avoid elevated temperatures unless necessary, as higher temperatures can increase the rate of racemization.[5]

Question 3: I am having trouble with the solubility of my reagents. What can I do?

Answer:

Poor solubility can significantly hinder reaction kinetics. To address this:

  • Solvent Choice: Ensure you are using high-purity, anhydrous solvents. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices for peptide coupling due to their excellent solvating properties.[3] For some solution-phase couplings, dichloromethane (DCM) can also be used.[6]

  • Sonication: Brief sonication of the reaction mixture can help to dissolve reagents.

  • Order of Addition: In solution-phase synthesis, dissolving the this compound and the base (e.g., DIPEA) in the solvent first can facilitate the formation of the free amine before adding the coupling partner and reagents.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc and OMe protecting groups in this compound?

A1: The tert-butyloxycarbonyl (Boc) group protects the delta-amino group of the ornithine side chain, preventing it from participating in unwanted side reactions during peptide synthesis. The methyl ester (OMe) protects the C-terminal carboxylic acid.

Q2: How do I remove the Boc and OMe protecting groups after coupling?

A2: The Boc group is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] The methyl ester (OMe) is more stable and is typically removed by saponification (hydrolysis with a base like NaOH or LiOH) after the peptide chain is fully assembled.

Q3: Can I use this compound in solid-phase peptide synthesis (SPPS)?

A3: Yes, this compound can be used in SPPS, typically as the first amino acid to be attached to the resin, resulting in a C-terminal methyl ester on the final peptide.[9] Alternatively, it can be coupled to a resin-bound peptide in the final step.

Q4: What are some common side reactions to be aware of when using this compound?

A4: Besides racemization, other potential side reactions in peptide synthesis include:

  • Diketopiperazine formation: This can occur at the dipeptide stage, especially if the second amino acid is proline.[7]

  • Guanidinylation: Uronium/aminium coupling reagents can react with the N-terminal amine of the peptide chain, leading to chain termination. This can be minimized by pre-activating the carboxylic acid before adding it to the peptide.[7]

  • Incomplete deprotection: In SPPS, incomplete removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the growing peptide chain will prevent the subsequent coupling.[10]

Q5: How can I monitor the progress of my coupling reaction?

A5: For solid-phase peptide synthesis, the Kaiser test is a common qualitative method to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.[1] For solution-phase synthesis, Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of starting materials and the appearance of the desired product.[4]

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATUAminium/Uronium Salt>95Very FastVery LowHighly efficient for hindered couplings; requires a non-nucleophilic base like DIPEA.[1][11]
HBTUAminium/Uronium Salt90-95FastLowA cost-effective and reliable option for many challenging couplings.[1][11]
PyBOPPhosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.[1]
COMUAminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile.[1][11]
EDC/HOBtCarbodiimide/Additive70-90Moderate to SlowLow to ModerateCost-effective; the addition of HOBt is crucial for suppressing racemization and improving efficiency.[12]
DIC/HOBtCarbodiimide/Additive70-90Moderate to SlowLow to ModerateSimilar to EDC/HOBt; the diisopropylurea byproduct is soluble in organic solvents.[13]

Experimental Protocols

Protocol 1: Solution-Phase Coupling using HATU

This protocol is recommended for achieving high efficiency in sterically demanding couplings.

Materials:

  • N-terminally protected amino acid or peptide (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (or peptide) and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature for 15 minutes to generate the active ester.

  • In a separate flask, dissolve this compound in anhydrous DMF and add 1.0 equivalent of DIPEA to neutralize the hydrochloride salt.

  • Add the neutralized H-Orn(Boc)-OMe solution to the activated mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent like ethyl acetate, followed by washing with aqueous solutions of mild acid (e.g., 5% HCl), base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried and concentrated.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: Solid-Phase Coupling using HBTU (in situ Neutralization)

This protocol is suitable for incorporating this compound onto a solid support.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (3.0 eq relative to resin loading)

  • HBTU (3.0 eq)

  • DIPEA (6.0 eq)

  • DMF

Procedure:

  • Swell the resin-bound peptide in DMF.

  • In a separate vessel, dissolve this compound and HBTU in DMF.

  • Add DIPEA to the mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using the Kaiser test. If the test is positive (indicating free amines), a second coupling should be performed.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]

Visualizations

Coupling_Workflow cluster_start Reactant Preparation cluster_activation Activation & Neutralization cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Troubleshooting cluster_workup Workup & Purification Start_Reactants This compound + N-Protected Amino Acid Activation Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Start_Reactants->Activation Inert Solvent (DMF) Coupling Amide Bond Formation Activation->Coupling Monitoring TLC / LC-MS / Kaiser Test Coupling->Monitoring Troubleshooting Low Yield? Monitoring->Troubleshooting Troubleshooting->Activation Yes (Double Couple) Workup Aqueous Wash + Chromatography Troubleshooting->Workup No Final_Product Final_Product Workup->Final_Product Purified Peptide

Caption: Workflow for optimizing this compound coupling efficiency.

Signaling_Pathway Low_Yield Problem: Low Coupling Yield Cause1 Suboptimal Reagents Low_Yield->Cause1 Cause2 Inefficient Conditions Low_Yield->Cause2 Cause3 Side Reactions Low_Yield->Cause3 Solution1a Use Potent Coupling Reagent (HATU, HBTU, PyBOP) Cause1->Solution1a Solution1b Ensure High Purity & Anhydrous Reagents Cause1->Solution1b Solution2a Increase Equivalents (2-3x) Cause2->Solution2a Solution2b Extend Reaction Time (Monitor Progress) Cause2->Solution2b Solution2c Double Coupling Cause2->Solution2c Solution3a Add Racemization Suppressant (HOBt, HOAt) Cause3->Solution3a Solution3b Optimize Base Choice & Amount (DIPEA, NMM) Cause3->Solution3b

Caption: Troubleshooting logic for low coupling yield with this compound.

References

Technical Support Center: Troubleshooting Boc Deprotection of H-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from H-Orn(Boc)-OMe.HCl. Below you will find frequently asked questions, detailed troubleshooting steps, experimental protocols, and illustrative diagrams to help you resolve common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of this compound?

Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This could be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA), degradation of the acid, or the inherent stability of the protected amine.[1]

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process; therefore, insufficient reaction time or low temperatures may not allow the reaction to reach completion. While many deprotections occur at room temperature, some substrates might need longer durations or gentle heating.[2][3]

  • Steric Hindrance: The molecular structure around the Boc-protected amine can physically block the acid from accessing the cleavage site, thereby slowing down the reaction rate.[1][2][4]

  • Poor Substrate Solubility: If the this compound starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[1]

  • Reagent Quality: The purity of reagents is critical. For example, TFA is hygroscopic, and the presence of water can diminish its effective acidity, leading to a slower deprotection rate.[1][5]

Q2: How can I effectively monitor the progress of my Boc deprotection reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and ensure completion. The following techniques are commonly used:

  • Thin-Layer Chromatography (TLC): This is a rapid and convenient method to visualize the disappearance of the starting material and the appearance of the product. The deprotected product, being more polar, will typically have a lower Rf value than the Boc-protected starting material.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more definitive analysis by monitoring the mass peaks corresponding to the starting material and the product, confirming both conversion and identity.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons, which appears around 1.4 ppm.[6]

Q3: My standard TFA in Dichloromethane (DCM) protocol is resulting in an incomplete reaction. What adjustments can I make?

If you are facing an incomplete reaction with a standard TFA/DCM protocol, consider the following adjustments:

  • Increase TFA Concentration: Gradually increase the concentration of TFA. If a 20-25% TFA solution is ineffective, you can try increasing it to 50% or even use neat TFA for more resistant substrates.[2][3][7]

  • Extend Reaction Time: Continue to monitor the reaction and extend the duration until analytical methods show complete consumption of the starting material.[2]

  • Increase Reaction Temperature: Gentle heating can sometimes accelerate a sluggish reaction. However, this should be done cautiously, as higher temperatures can also promote side reactions.[1]

  • Switch to a Stronger Acid System: If TFA/DCM is not effective, a more potent acidic system like 4M HCl in 1,4-dioxane can be employed.[2][8]

Q4: I am observing unexpected side products after the deprotection. What could be the cause, and how can I prevent them?

The formation of side products is often linked to the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[2][3]

  • Cause: This carbocation is an electrophile and can alkylate nucleophilic sites on your molecule, a common side reaction known as tert-butylation.[9] In peptide synthesis, amino acids with electron-rich side chains like tryptophan and methionine are particularly susceptible.[2][3]

  • Prevention: To prevent these side reactions, "scavengers" are added to the reaction mixture. Scavengers are reagents that trap the reactive tert-butyl cations.[3] Common scavengers include triisopropylsilane (TIS) and water.[2]

Troubleshooting Guide

The table below outlines a systematic approach to diagnosing and resolving common issues encountered during the Boc deprotection of this compound.

Problem Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or strength.Increase the concentration of TFA (e.g., from 25% to 50% in DCM). Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[2][3][8]
Inadequate reaction time.Extend the reaction time and monitor progress using TLC or LC-MS.[2]
Low reaction temperature.Allow the reaction to warm to room temperature or apply gentle heating, while monitoring for potential side product formation.[1]
Poor substrate solubility.Ensure the starting material is fully dissolved. If necessary, consider a different solvent system in which the substrate is more soluble.[1]
Poor reagent quality (e.g., wet TFA).Use fresh, high-quality, anhydrous reagents and solvents.[1]
Formation of Side Products Alkylation by tert-butyl cation.Add scavengers such as triisopropylsilane (TIS) or water (2.5-5% v/v) to the reaction mixture to trap the carbocation.[2][10]
Trifluoroacetylation of the amine.This can sometimes occur with TFA. Using HCl in an organic solvent can be an alternative. After workup, co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[7][]

Quantitative Data Summary

Table 1: Common TFA Deprotection Conditions
TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective starting condition.[3]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[3][8]
55%30 minutesRoom TemperatureHas been shown to yield higher purity in some cases compared to 100% TFA, potentially due to better resin swelling in solid-phase synthesis.[12]
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side products.[3][12]
Table 2: Common Scavengers for Boc Deprotection
ScavengerConcentration (% v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, particularly useful for protecting Tryptophan residues.[2][10]
Water2.5 - 5%Acts as a carbocation scavenger.[2][10]
Thioanisole5%Carbocation scavenger, effective for protecting Methionine residues.[2][10]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, used for protecting Cysteine residues.[2]
Phenol5%Carbocation scavenger.[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Reagents and Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Scavenger (e.g., Triisopropylsilane - TIS), if necessary

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the this compound in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.[2]

    • Cool the solution to 0 °C using an ice bath.[3]

    • Slowly add TFA to the desired final concentration (e.g., 25-50% v/v).[2][7] If the substrate is sensitive to acid-catalyzed side reactions, add an appropriate scavenger (e.g., TIS, 2.5-5% v/v).[2]

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM (repeat 2-3 times).[7] The resulting TFA salt of the deprotected amine can often be used directly in the next step or purified further.

Protocol 2: Alternative Boc Deprotection using HCl in 1,4-Dioxane

  • Reagents and Materials:

    • This compound

    • 4M HCl in 1,4-Dioxane solution

    • Anhydrous 1,4-Dioxane (if needed for dissolution)

    • Diethyl ether

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the this compound substrate in a minimal amount of anhydrous 1,4-dioxane or directly in the 4M HCl in 1,4-dioxane solution.[13]

    • Stir the reaction at room temperature for 30 minutes to 2 hours.[2]

    • Monitor the reaction's progress by TLC or LC-MS.[2]

    • Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine. The product can be precipitated by adding diethyl ether to the reaction mixture and collecting the solid by filtration.[13]

Protocol 3: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • Procedure:

    • At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube.

    • Spot the aliquot onto a silica gel TLC plate.

    • Elute the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or methanol and DCM).

    • Visualize the spots using a suitable method, such as a UV lamp (if the compounds are UV-active) or by staining with an appropriate reagent (e.g., ninhydrin for primary amines or phosphomolybdic acid).[14]

    • The reaction is considered complete when the spot corresponding to the starting material (this compound) is no longer visible.

Visualizations

The following diagrams illustrate key chemical pathways and logical workflows relevant to troubleshooting the Boc deprotection of this compound.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_reaction Side Reaction Prevention BocOrn H-Orn(Boc)-OMe ProtonatedBoc Protonated Boc-Orn BocOrn->ProtonatedBoc + H⁺ TFA 2 H⁺ (from TFA) TFA->ProtonatedBoc Carbocation tert-Butyl Cation ProtonatedBoc->Carbocation CO2 CO₂ ProtonatedBoc->CO2 DeprotectedOrn H-Orn-OMe (as TFA salt) ProtonatedBoc->DeprotectedOrn Loss of Boc group Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ TrappedCation Trapped Cation Carbocation->TrappedCation Alkylation Prevented Scavenger Scavenger (e.g., TIS) Scavenger->TrappedCation

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Troubleshooting_Workflow Start Start: Incomplete Boc Deprotection Observed Check_Conditions Review Reaction Conditions: - TFA Concentration (25-50%)? - Reaction Time (1-2h)? - Room Temperature? Start->Check_Conditions Extend_Time Extend Reaction Time (>2h) Check_Conditions->Extend_Time Conditions are standard Increase_TFA Increase TFA Concentration to 50% Monitor_2 Monitor by TLC/LC-MS Increase_TFA->Monitor_2 Monitor_1 Monitor by TLC/LC-MS Extend_Time->Monitor_1 Check_Complete_1 Reaction Complete? Monitor_1->Check_Complete_1 Check_Complete_2 Reaction Complete? Monitor_2->Check_Complete_2 Check_Complete_1->Increase_TFA No Success Success: Proceed to Workup/Purification Check_Complete_1->Success Yes Use_HCl Alternative Method: Use 4M HCl in Dioxane Check_Complete_2->Use_HCl No Check_Complete_2->Success Yes Monitor_3 Monitor by TLC/LC-MS Use_HCl->Monitor_3 Check_Complete_3 Reaction Complete? Monitor_3->Check_Complete_3 Check_Complete_3->Success Yes Consult Consult Further (Consider steric hindrance, reagent quality) Check_Complete_3->Consult No Cause_Solution_Relationship cluster_causes Potential Causes cluster_solutions Recommended Solutions C1 Insufficient Acid Concentration S1 Increase TFA % or Use HCl/Dioxane C1->S1 addresses C2 Short Reaction Time S2 Prolong Reaction Duration C2->S2 addresses C3 Steric Hindrance C3->S1 may require C3->S2 may require S4 Apply Gentle Heating C3->S4 may require C4 t-Butyl Cation Side Reactions S3 Add Scavengers (TIS, Water) C4->S3 prevents

References

Technical Support Center: Optimization of Cleavage Conditions for Peptides Containing Orn(Boc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal cleavage of peptides containing L-Ornithine with a tert-butyloxycarbonyl (Boc) protected side chain (Orn(Boc)).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing Orn(Boc)?

A1: The primary challenge is to ensure the complete removal of the acid-labile Boc group from the delta-amino group of the ornithine side chain while simultaneously cleaving the peptide from the solid-phase resin and removing other side-chain protecting groups. Incomplete deprotection of the Orn(Boc) group can lead to a heterogeneous final product that is difficult to purify.

Q2: What is the standard cleavage cocktail for peptides containing Orn(Boc) and other acid-labile protecting groups?

A2: A standard and widely used cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[1] A common ratio is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[2][3] This cocktail is effective for cleaving peptides from the resin and removing most acid-labile protecting groups, including the Boc group on ornithine.

Q3: Why are scavengers necessary in the cleavage cocktail?

A3: Scavengers are crucial for preventing side reactions caused by reactive cationic species generated during the cleavage process.[4][5] The tert-butyl cation, released from the Boc group, is a potent electrophile that can alkylate sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][5][6] Scavengers "trap" these reactive species, minimizing the formation of unwanted byproducts.[5]

Q4: How long should the cleavage reaction be performed?

A4: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[1] However, the optimal time can vary depending on the peptide sequence and the stability of other protecting groups present.[1] It is always recommended to perform a small-scale trial cleavage to optimize the reaction time for your specific peptide.[1]

Q5: What are the signs of incomplete Orn(Boc) deprotection?

A5: Incomplete deprotection will result in a peptide product with a higher mass than expected (specifically, an addition of 56 Da corresponding to the remaining portion of the Boc group). This can be detected by mass spectrometry (MS) analysis of the crude product. HPLC analysis may also show a distinct, more hydrophobic peak corresponding to the partially protected peptide.[5]

Troubleshooting Guide

Issue Symptoms Possible Causes Solutions
Incomplete Cleavage/Deprotection HPLC/MS analysis shows a significant amount of peptide still attached to the resin or the presence of the Boc group on Ornithine (+56 Da mass shift).1. Insufficient reaction time or temperature.[4] 2. Inefficient cleavage cocktail.[1] 3. Reduced TFA concentration due to residual solvent.[1] 4. Poor resin swelling.[5]1. Increase the cleavage time to 4 hours or longer. For particularly stubborn protecting groups, gentle warming may be necessary, but this should be approached with caution to avoid side reactions.[5][7] 2. For peptides with multiple sensitive residues, consider using a more robust cleavage cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).[8] 3. Ensure the peptide-resin is thoroughly dried under vacuum before adding the cleavage cocktail.[4] 4. Ensure the resin is adequately swollen in a suitable solvent (e.g., DCM) before cleavage.[7]
Side Product Formation (e.g., Alkylation) HPLC/MS analysis reveals unexpected peaks, often with a +56 Da mass shift on sensitive residues like Trp, Met, Cys, or Tyr.Alkylation of nucleophilic side chains by the tert-butyl cation generated during Boc deprotection.[4][5]Incorporate an appropriate scavenger or a scavenger cocktail into the cleavage reagent. The choice of scavenger depends on the sensitive residues present in your peptide.[5] (See Table 2 for scavenger recommendations).
Oxidation of Methionine A +16 Da mass shift is observed in the MS spectrum, corresponding to methionine sulfoxide.Oxidation of the methionine thioether side chain during cleavage.[4]Use a cleavage cocktail containing scavengers that can prevent oxidation, such as 1,2-ethanedithiol (EDT) or use a specialized cocktail like Reagent H.[9][10]
Poor Peptide Precipitation No precipitate forms upon addition of cold diethyl ether to the TFA filtrate.The peptide may be highly soluble in ether, or the concentration of the peptide in the TFA solution is too low.1. Concentrate the TFA filtrate under a stream of nitrogen before adding cold ether.[11] 2. Use a larger volume of cold ether. 3. If precipitation is still problematic, consider alternative work-up procedures such as dialysis or solid-phase extraction.

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides Containing Orn(Boc)

Cocktail IDComposition (v/v)Key Features & Applications
Standard TFA Cocktail 95% TFA / 2.5% Water / 2.5% TISGeneral-purpose cleavage for peptides without highly sensitive residues.[2][8]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTRecommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[8]
Reagent B ("Odorless") 88% TFA / 5% Phenol / 5% Water / 2% TISA less odorous alternative to cocktails containing thioanisole and EDT, effective for scavenging carbocations.[9]
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 3% Water / 2.5% EDT / 2% DMS / 1.5% NH₄I (w/w)Specifically designed to prevent the oxidation of methionine residues.[10]

Table 2: Recommended Scavengers for Sensitive Amino Acids

Sensitive ResidueCommon Side ReactionRecommended Scavengers
Tryptophan (Trp) Alkylation (tert-butylation)Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Thioanisole[1][5]
Methionine (Met) Alkylation (S-tert-butylation), OxidationThioanisole, Dimethylsulfide (DMS)[5][10]
Cysteine (Cys) Alkylation (S-tert-butylation)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)[1][5]
Tyrosine (Tyr) Alkylation (O-tert-butylation)Phenol, Anisole, m-Cresol[5]

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Deprotection of Orn(Boc) Containing Peptides

  • Resin Preparation: Transfer the dried peptide-resin to a suitable reaction vessel. Wash the resin with dichloromethane (DCM) to swell it and remove any residual solvents. Dry the resin thoroughly under a high vacuum.[4][7]

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[8]

  • Peptide Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold (-20°C) anhydrous diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.[7]

  • Pelleting and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and residual TFA.[7][8]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the correct mass and assess purity.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with Orn(Boc)) Swell Swell Resin (DCM) Resin->Swell Dry Dry Resin (Vacuum) Swell->Dry Cleavage Add Cleavage Cocktail (e.g., TFA/H2O/TIS) Dry->Cleavage Incubate Incubate (2-4h, RT) Cleavage->Incubate Filter Filter and Collect Filtrate Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash Wash Pellet with Cold Ether Precipitate->Wash Dry_Peptide Dry Crude Peptide Wash->Dry_Peptide Analyze Analyze (HPLC/MS) Dry_Peptide->Analyze

Caption: Workflow for the cleavage and deprotection of peptides containing Orn(Boc).

Troubleshooting_Logic Start Crude Peptide Analysis (HPLC/MS) Incomplete Incomplete Cleavage/ Deprotection? Start->Incomplete Side_Products Side Products (e.g., +56 Da)? Incomplete->Side_Products No Increase_Time Increase Cleavage Time or Use Stronger Cocktail Incomplete->Increase_Time Yes Good_Product Proceed to Purification Side_Products->Good_Product No Check_Scavengers Check/Optimize Scavenger Cocktail Side_Products->Check_Scavengers Yes Increase_Time->Start Check_Scavengers->Start

Caption: A logical workflow for troubleshooting common issues in peptide cleavage.

References

H-Orn(Boc)-OMe.HCl purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of H-Orn(Boc)-OMe.HCl.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Aqueous Work-up

  • Symptom: Significantly lower than expected recovery of the product after extraction from an aqueous solution.

  • Potential Cause: The hydrochloride salt of H-Orn(Boc)-OMe has some water solubility. During the work-up, especially if the pH is not carefully controlled, the product can be lost to the aqueous phase.

  • Solution:

    • Ensure the aqueous layer is saturated with a salt, such as sodium chloride (brine), to decrease the solubility of the organic product.

    • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.

    • Carefully adjust the pH of the aqueous layer. During a basic wash (e.g., with NaHCO₃), avoid a pH that is too high, which could lead to hydrolysis of the methyl ester.

Issue 2: Oily Product Instead of a Solid After Solvent Evaporation

  • Symptom: The final product is a viscous oil or a sticky solid instead of a crystalline white to off-white powder.

  • Potential Cause:

    • Presence of residual solvents (e.g., ethyl acetate, dichloromethane, or water).

    • The presence of impurities that inhibit crystallization.

    • The product may exist as a different salt form or as the free base, which can be oily.

  • Solution:

    • Dry the product under high vacuum for an extended period to remove residual solvents.

    • Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification and wash away non-polar impurities.

    • If impurities are suspected, proceed with further purification steps like flash chromatography or recrystallization.

    • Ensure the final product is the hydrochloride salt by treating the organic solution with HCl (e.g., a solution of HCl in dioxane or diethyl ether) before the final evaporation.

Issue 3: Incomplete Removal of Boc-Protecting Group During Synthesis

  • Symptom: Analytical data (e.g., NMR, LC-MS) of the final product shows the presence of the fully protected Nα,Nδ-bis-Boc-Orn-OMe.

  • Potential Cause: Insufficiently acidic conditions or short reaction times during the selective deprotection of the Nα-Boc group.

  • Solution:

    • Increase the reaction time for the deprotection step and monitor the reaction progress by TLC or LC-MS.

    • Use a stronger acidic condition, for example, 4M HCl in dioxane, for the deprotection. However, be cautious as prolonged exposure to strong acid can lead to side reactions.

Issue 4: Difficulty in Removing Urea Byproducts After Coupling Reactions

  • Symptom: Presence of dicyclohexylurea (DCU) or other urea-based coupling reagent byproducts in the purified product.

  • Potential Cause: DCU has limited solubility in many organic solvents, but some can remain in the solution and co-precipitate with the product.

  • Solution:

    • After the coupling reaction, cool the reaction mixture to 0°C to maximize the precipitation of DCU and filter it off.

    • Perform multiple washes of the organic layer with dilute acid (e.g., 1 M HCl) and base (e.g., 5% NaHCO₃) to remove any remaining water-soluble byproducts.[1]

    • If DCU persists, a purification step like flash chromatography is often necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: L-Ornithine, Boc₂O, or the starting ornithine derivative.

  • Over-protected Species: Nα,Nδ-bis-Boc-L-ornithine methyl ester.

  • Side-products from Boc Protection: tert-Butanol.

  • Byproducts from Coupling Reagents: Such as dicyclohexylurea (DCU) if a carbodiimide coupling method was used in a previous step.

  • Related Amino Acid Impurities: L-ornithine itself can be an impurity.[]

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store this compound in an inert atmosphere at 2-8°C.[3]

Q3: What is a suitable solvent system for the recrystallization of this compound?

  • Methanol/diethyl ether

  • Ethanol/diethyl ether

  • Isopropanol/hexane

The general approach is to dissolve the compound in a minimum amount of the more polar solvent (e.g., methanol) at an elevated temperature and then slowly add the less polar solvent (e.g., diethyl ether) until the solution becomes cloudy. Then, allow the solution to cool slowly to induce crystallization.

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of this compound can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Quantitative Data Summary

ParameterValueReference
Purity (HPLC) ≥ 98%[4]
Purity (General) 97% - >98.5%[3][5]
Melting Point 159 - 161 °C[4]
Optical Rotation [α]²⁰D +13 ± 1 ° (c=1 in water)[4]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Boc-Protected Amino Acid Methyl Esters

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove volatile solvents.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 1 M HCl solution to remove any basic impurities.

    • 5% NaHCO₃ solution to remove any acidic impurities.

    • Brine (saturated NaCl solution) to remove excess water.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography for Purification of Boc-Protected Amino Acid Derivatives

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent system (a less polar mixture, e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed product and carefully add it to the top of the packed column.

  • Elution:

    • Start the elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Recovery:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow General Purification Workflow for this compound crude Crude this compound workup Aqueous Work-up (Acid/Base Washes) crude->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration purification_choice Purification Method concentration->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography For complex mixtures recrystallization Recrystallization purification_choice->recrystallization For crystalline solids pure_product Pure this compound chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for this compound Purification start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product impurity Impurities Present? start->impurity saturate_brine Saturate aqueous phase with brine low_yield->saturate_brine Yes high_vacuum Dry under high vacuum oily_product->high_vacuum Yes re_purify Re-purify by chromatography or recrystallization impurity->re_purify Yes multiple_extractions Perform multiple extractions saturate_brine->multiple_extractions triturate Triturate with non-polar solvent high_vacuum->triturate

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Managing Aggregation in Peptides Containing H-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with peptides containing H-Orn(Boc)-OMe.HCl.

Troubleshooting Guide

Issue: Poor solubility or precipitation of the peptide during synthesis or after cleavage.

This is a common indication of peptide aggregation, where peptide chains self-associate to form insoluble or poorly soluble complexes. Peptides incorporating this compound may be prone to aggregation due to the hydrophobic nature of the Boc protecting group.

Troubleshooting Workflow:

G cluster_0 On-Resin Aggregation Detected cluster_1 Post-Cleavage Aggregation cluster_2 Initial Mitigation Strategies (During Synthesis) cluster_3 Post-Synthesis Solubilization Strategies A Poor Swelling / Clumping F Solvent Modification (NMP, DMSO) A->F G Incorporate Chaotropic Salts (e.g., LiCl) A->G B Slow/Incomplete Coupling (Positive Kaiser Test) B->F B->G I Incorporate Pseudoproline Dipeptides B->I C Slow/Incomplete Fmoc Deprotection C->F H Elevated Temperature / Microwave C->H D Precipitation after Cleavage J Solvent Screening (DMSO, DMF, ACN) D->J L Use of Denaturants (Urea, Guanidinium HCl) D->L E Difficulty Dissolving Peptide E->J K pH Adjustment (away from pI) E->K E->L

Caption: Troubleshooting workflow for on-resin and post-cleavage peptide aggregation.

Detailed Steps & Solutions:

Observation Potential Cause Recommended Action
During Synthesis: Resin beads are shrunken, clumped, or show poor swelling.[1][2]On-resin aggregation: Intermolecular hydrogen bonding between peptide chains is preventing proper solvation.1. Solvent Modification: Switch from DMF to NMP or add up to 25% DMSO to the DMF.[3][4] 2. Chaotropic Salts: Perform washes with a solution of a chaotropic salt like 0.8 M LiCl or NaClO₄ in DMF before coupling to disrupt secondary structures.[1][4] 3. Elevated Temperature: Perform coupling and deprotection steps at a higher temperature (e.g., 50-90°C), potentially using a microwave peptide synthesizer.[1][4]
During Synthesis: Incomplete coupling reactions (positive Kaiser test).[1]Steric hindrance due to aggregation: The N-terminus of the growing peptide chain is inaccessible.1. Extended Reaction Times: Increase the coupling time for the amino acid being added.[1] 2. Double Coupling: Perform the coupling step twice.[3] 3. Sonication: Gently sonicate the reaction vessel to mechanically break up aggregates.[4][5]
Post-Cleavage: The lyophilized peptide is difficult to dissolve in aqueous buffers.Hydrophobic aggregation: The peptide has a high content of hydrophobic residues, including the Boc group on ornithine, leading to poor solubility in water.[2][6]1. Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before slowly adding the aqueous buffer.[6][7] 2. pH Adjustment: Adjust the pH of the solution away from the peptide's isoelectric point (pI) to increase its net charge and promote electrostatic repulsion.[8][9] For basic peptides, a slightly acidic solution may help, while acidic peptides may dissolve better in a slightly basic solution.[7] 3. Denaturing Agents: For peptides that are still difficult to solubilize, consider using denaturing agents like urea or guanidinium hydrochloride, though be mindful of their compatibility with downstream applications.[7]

Frequently Asked Questions (FAQs)

Q1: Why might a peptide containing this compound be prone to aggregation?

A1: Several factors can contribute to aggregation in such peptides:

  • Hydrophobicity of the Boc group: The tert-butyloxycarbonyl (Boc) protecting group is hydrophobic and can promote intermolecular hydrophobic interactions, leading to self-association of peptide chains.[2][10]

  • Intermolecular Hydrogen Bonding: The peptide backbone itself can form intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets, which are a common cause of aggregation.[5][11]

  • Sequence-Dependent Factors: The overall amino acid sequence plays a crucial role. Stretches of hydrophobic amino acids can significantly increase the propensity for aggregation.[4][12]

Q2: How can I predict if my peptide sequence containing this compound is likely to aggregate?

A2: While precise prediction is challenging, certain patterns increase the risk of aggregation. Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong indicators of potential aggregation.[4] Several computational tools and algorithms are available that can predict aggregation-prone regions within a peptide sequence based on factors like hydrophobicity and β-sheet forming propensity.[12]

Q3: Can the ornithine residue itself contribute to aggregation?

A3: Ornithine is a basic amino acid.[] In its deprotonated state, the side-chain amine can participate in hydrogen bonding. However, the primary driver of aggregation in peptides containing this compound is more likely the hydrophobicity of the Boc protecting group and the overall sequence context rather than the ornithine side chain itself.

Q4: What are "difficult sequences" and how do they relate to aggregation?

A4: "Difficult sequences" are peptide chains that are prone to on-resin aggregation during solid-phase peptide synthesis (SPPS). This is primarily caused by the formation of stable secondary structures, like β-sheets, through inter-chain hydrogen bonding.[4] Peptides containing stretches of hydrophobic amino acids are often categorized as difficult sequences.[3][14]

Q5: Are there alternative protecting group strategies to mitigate aggregation?

A5: Yes, while this guide focuses on Boc-chemistry, the Fmoc/tBu strategy is another major approach in SPPS. In some cases of severe aggregation with Boc-protected peptides, switching to an Fmoc-based synthesis might be considered.[10] Additionally, the use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can be introduced to disrupt hydrogen bonding and prevent aggregation.[5][15]

Data Summary Tables

Table 1: Effectiveness of Different Solvents in Preventing On-Resin Aggregation

Solvent/MixturePrimary Mechanism of ActionGeneral EffectivenessReference
N-Methylpyrrolidone (NMP)Superior solvation of growing peptide chains compared to DMF.High[4][5]
Dimethyl Sulfoxide (DMSO)Disrupts hydrogen bonding.Moderate to High (often used as a co-solvent with DMF)[3][5]
"Magic Mixture" (DCM:DMF:NMP 1:1:1)Combination of solvating properties.Moderate[4]

Table 2: Impact of Additives on Peptide Aggregation

AdditiveConcentrationMechanismGeneral EffectivenessReference
Lithium Chloride (LiCl)~0.8 M in DMFChaotropic salt; disrupts hydrogen bonding networks.High[1][4]
Sodium Perchlorate (NaClO₄)~0.8 M in DMFChaotropic salt; disrupts hydrogen bonding networks.High[1][4]
Ethylene CarbonateVariesDisrupts hydrogen bonding.Moderate[5]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregation

Objective: To break up secondary structures of the resin-bound peptide prior to a difficult coupling step.

Materials:

  • Peptide-resin exhibiting signs of aggregation.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄).

  • 0.8 M solution of the chosen chaotropic salt in DMF.

Procedure:

  • Perform the standard Fmoc or Boc deprotection protocol and wash the resin thoroughly with DMF.

  • Add the 0.8 M chaotropic salt solution to the resin.

  • Agitate the resin suspension for 1-2 minutes.

  • Drain the chaotropic salt solution.

  • Repeat steps 2-4 one more time.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt, as it can interfere with the subsequent coupling reaction.

  • Proceed with the standard amino acid coupling protocol.

Protocol 2: Solubilization of a Hydrophobic Peptide Using an Organic Co-solvent

Objective: To dissolve a lyophilized peptide that is insoluble in aqueous buffers.

Materials:

  • Lyophilized peptide.

  • Dimethyl Sulfoxide (DMSO), HPLC grade.

  • Desired aqueous buffer (e.g., PBS, Tris).

  • Vortex mixer.

  • Sonicator (optional).

Procedure:

  • Add a minimal amount of DMSO directly to the lyophilized peptide vial (e.g., 20-50 µL).

  • Vortex the vial vigorously for 1-2 minutes to dissolve the peptide in the DMSO. Gentle warming (to 30-40°C) or brief sonication can be applied if necessary.

  • Once the peptide is fully dissolved in DMSO, slowly add the desired aqueous buffer to the peptide-DMSO solution, vortexing intermittently, until the final desired concentration is reached.

  • If the solution remains clear, the peptide is successfully solubilized. If precipitation occurs, the final concentration may be too high for the chosen buffer system, or a different co-solvent may be needed.

Visualizations

G cluster_0 Peptide Synthesis Cycle cluster_1 Potential Aggregation Points A Start with Resin B Deprotection (e.g., TFA for Boc) A->B C Washing B->C D Coupling of This compound C->D E Washing D->E G Aggregation during Elongation D->G F Repeat Cycle E->F F->B Next Amino Acid

Caption: Peptide synthesis cycle highlighting potential aggregation points.

G cluster_0 Driving Forces cluster_1 Mitigation Factors A Individual Peptide Chains (Solvated) B Aggregated Peptides (β-sheet formation) A->B Aggregation C Disrupted Aggregates (Improved Solvation) B->C Intervention D Hydrophobic Interactions (Boc group) D->B E Intermolecular H-Bonds E->B F Chaotropic Salts F->C G Polar Aprotic Solvents (NMP, DMSO) G->C H Elevated Temperature H->C

Caption: Factors influencing peptide aggregation and mitigation.

References

Technical Support Center: H-Orn(Boc)-OMe.HCl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Orn(Boc)-OMe.HCl. The following information addresses common challenges, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a protected amino acid derivative of ornithine. In this compound, the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester (OMe). The alpha-amino group is present as a hydrochloride salt. Its primary application is in peptide synthesis, where it serves as a building block for introducing an ornithine residue into a peptide sequence.

Q2: What are the most common side reactions observed during the coupling of this compound?

The most significant side reaction is the intramolecular cyclization of the ornithine side chain to form a δ-lactam. This occurs when the deprotected α-amino group attacks the carbonyl of the Boc-protected side-chain amine, particularly under basic conditions or during prolonged reaction times. Other potential side reactions common in peptide synthesis include racemization and incomplete coupling.

Q3: How can I detect the formation of the δ-lactam byproduct?

The δ-lactam byproduct can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, the lactam will typically appear as a separate peak from the desired peptide product. Mass spectrometry can confirm the identity of this byproduct by showing a mass corresponding to the cyclized ornithine residue.

Q4: Can the choice of coupling reagent influence the formation of byproducts?

Yes, the choice of coupling reagent is critical. Highly reactive uronium/aminium-based reagents like HATU and HBTU can sometimes promote side reactions if not used under optimal conditions. Carbodiimide-based reagents such as DIC, when used with additives like OxymaPure or HOBt, can offer a good balance of reactivity and suppression of side reactions like racemization. It is crucial to use the appropriate stoichiometry of the coupling reagent to avoid side reactions like guanidinylation, which can occur with excess uronium/aminium reagents.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide and Presence of an Unexpected Byproduct

Symptoms:

  • Low yield of the target peptide confirmed by HPLC.

  • A significant peak in the HPLC chromatogram that does not correspond to the starting materials or the desired product.

  • Mass spectrometry analysis of the byproduct peak indicates a mass loss corresponding to the Boc group and cyclization.

Potential Cause: The primary cause is likely the intramolecular cyclization of the ornithine residue to form a δ-lactam. This side reaction is competitive with the desired intermolecular peptide bond formation.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of intramolecular cyclization.

  • Minimize Pre-activation Time: If using a pre-activation step for the incoming amino acid, keep the activation time to a minimum before adding it to the reaction mixture containing this compound.

  • Choice of Base: Use a non-nucleophilic base such as Diisopropylethylamine (DIEA) and use the minimum amount necessary to neutralize the hydrochloride salt and facilitate the coupling reaction. Excess base can promote lactam formation.

  • Increase Concentration: Running the reaction at a higher concentration can favor the desired intermolecular coupling over the intramolecular cyclization.

Issue 2: Incomplete Coupling Reaction

Symptoms:

  • HPLC analysis shows a significant amount of unreacted starting material (the peptide chain to which this compound is being coupled).

  • Low overall yield of the final peptide after cleavage and purification.

Potential Cause:

  • Steric Hindrance: The amino acid sequence near the coupling site may be sterically hindered, slowing down the reaction.

  • Inadequate Activation: The coupling reagent may not be efficiently activating the carboxylic acid of the incoming amino acid.

  • Peptide Aggregation: On a solid support, the growing peptide chain can aggregate, making the N-terminus inaccessible.

Troubleshooting Steps:

  • Use a More Powerful Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU.

  • Double Coupling: Perform the coupling reaction a second time with fresh reagents to drive the reaction to completion.

  • Increase Reaction Time: Extend the coupling reaction time, but monitor for potential increases in side product formation.

  • Disrupt Aggregation: If peptide aggregation is suspected, consider using additives like DBU in the deprotection step (for Fmoc chemistry) or switching to a solvent like N-methylpyrrolidone (NMP).

Quantitative Data

FactorCondition Favoring Desired PeptideCondition Favoring Lactam Formation
Temperature Low (e.g., 0°C)High (e.g., Room Temperature or above)
Reaction Time ShorterLonger
Base Stoichiometric amount of non-nucleophilic baseExcess base
Concentration HighLow
Coupling Reagent Optimized for high efficiency and low side reactions (e.g., DIC/Oxyma)Sub-optimal choice or stoichiometry

Experimental Protocols

Protocol 1: Standard Peptide Coupling with this compound (Solution Phase)

This protocol outlines a general procedure for coupling an N-protected amino acid to the free amine of this compound.

  • Dissolution: Dissolve this compound (1 equivalent) and the N-protected amino acid (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM).

  • Neutralization: Add a non-nucleophilic base such as DIEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt.

  • Activation: In a separate vessel, dissolve the coupling reagent (e.g., HBTU, 1.1 equivalents) and an additive (e.g., HOBt, 1.1 equivalents) in the reaction solvent. Add this solution to the amino acid mixture.

  • Coupling: Stir the reaction mixture at 0°C to room temperature and monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction and proceed with standard aqueous work-up and purification procedures.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound in peptide synthesis.

Byproduct_Formation_Pathway This compound This compound Desired Peptide Desired Peptide This compound->Desired Peptide Lactam Byproduct Lactam Byproduct This compound->Lactam Byproduct Intramolecular Cyclization Peptide Chain-COOH Peptide Chain-COOH Peptide Chain-COOH->Desired Peptide Intermolecular Coupling Coupling Reagent + Base Coupling Reagent + Base Coupling Reagent + Base->Desired Peptide Troubleshooting_Workflow cluster_issue Issue Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Low Yield or Byproduct Low Yield or Byproduct HPLC_MS Analyze by HPLC/MS Low Yield or Byproduct->HPLC_MS Lactam_Formation Lactam Formation HPLC_MS->Lactam_Formation Incomplete_Coupling Incomplete Coupling HPLC_MS->Incomplete_Coupling Optimize_Temp Lower Temperature Lactam_Formation->Optimize_Temp Change_Base Adjust Base Lactam_Formation->Change_Base Change_Reagent Change Coupling Reagent Incomplete_Coupling->Change_Reagent Double_Couple Double Coupling Incomplete_Coupling->Double_Couple

References

Analytical methods for assessing purity of H-Orn(Boc)-OMe.HCl peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical assessment of H-Orn(Boc)-OMe.HCl purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound?

The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive purity profile, including the identification of related substances and the determination of chiral purity.

Q2: What are the potential impurities in this compound?

Impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of Boc protection/deprotection: Side reactions during the introduction or removal of the Boc protecting group can lead to impurities. For instance, incomplete deprotection can leave the α-amino group protected.

  • Racemization: The D-enantiomer of this compound can be present as a chiral impurity.

  • Degradation products: Hydrolysis of the methyl ester or decomposition of the Boc group can occur under improper storage conditions.

Q3: How should this compound be stored to minimize degradation?

To ensure the stability of this compound, it should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere. Exposure to moisture and high temperatures should be avoided to prevent hydrolysis and other degradation pathways.

Troubleshooting Guides

HPLC Analysis

Issue: Unexpected peaks in the HPLC chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contamination Inject a blank (mobile phase) to check for system contamination. If peaks are present, clean the injector, column, and check the mobile phase for impurities.
Related Substances The additional peaks may be synthesis-related impurities or degradation products. Proceed with peak identification using Mass Spectrometry.
Poor Peak Shape Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the gradient and flow rate.
Column Overload Reduce the injection volume or sample concentration.

Issue: Difficulty in separating the D- and L-enantiomers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Column A standard C18 column will not separate enantiomers. Use a chiral stationary phase (CSP) column.
Suboptimal Chiral Method Optimize the mobile phase composition and temperature for the chiral column. Consider using a different type of chiral column if separation is not achieved.
Mass Spectrometry (MS) Analysis

Issue: The observed molecular weight does not match the expected mass of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Adduct Formation The observed mass may correspond to adducts with salts (e.g., [M+Na]⁺, [M+K]⁺). Check for these common adducts in your data analysis.
Presence of Impurities The signal may correspond to a co-eluting impurity. Ensure good chromatographic separation before MS analysis.
Fragmentation The molecular ion may be unstable and fragment in the ion source. Look for expected fragment ions.
NMR Spectroscopy Analysis

Issue: Unidentified signals in the ¹H or ¹³C NMR spectrum.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Solvent Impurities Compare observed peaks with known chemical shifts of common laboratory solvents.
Synthesis-Related Impurities Signals may correspond to residual starting materials or byproducts. Compare the spectrum with reference spectra of potential impurities if available.
Water A broad singlet is often observed for water. Ensure the use of dry NMR solvents.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: LC-MS for Impurity Identification
  • HPLC Conditions: Use the same conditions as in Protocol 1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000

  • Data Analysis: Extract the mass spectra of the main peak and any impurity peaks to determine their molecular weights.

Protocol 3: ¹H NMR for Structural Confirmation and Purity
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • Concentration: 5-10 mg/mL

  • Spectrometer: 400 MHz or higher

  • Analysis: Integrate the peaks corresponding to the compound and any impurities to estimate the relative purity. Compare the chemical shifts with known values for this compound.

Visualizations

HPLC_Troubleshooting start Unexpected HPLC Peaks blank_run Inject Blank (Mobile Phase) start->blank_run peaks_in_blank Peaks in Blank? blank_run->peaks_in_blank system_contamination System Contamination (Clean System, Check Solvents) peaks_in_blank->system_contamination Yes poor_peak_shape Poor Peak Shape? peaks_in_blank->poor_peak_shape No system_contamination->blank_run related_substances Likely Related Substances (Proceed to MS Identification) final_analysis Analyze Purified Sample related_substances->final_analysis poor_peak_shape->related_substances No optimize_method Optimize Method (Adjust pH, Gradient, Flow Rate) poor_peak_shape->optimize_method Yes optimize_method->final_analysis

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Purity_Analysis_Workflow sample This compound Sample hplc RP-HPLC Analysis sample->hplc nmr NMR Spectroscopy sample->nmr ms LC-MS Analysis sample->ms chiral_hplc Chiral HPLC sample->chiral_hplc purity_assessment Purity (%) hplc->purity_assessment structure_confirmation Structural Confirmation nmr->structure_confirmation impurity_id Impurity Identification ms->impurity_id enantiomeric_purity Enantiomeric Purity (%) chiral_hplc->enantiomeric_purity

Caption: Comprehensive workflow for purity analysis.

Validation & Comparative

A Comparative Guide to H-Orn(Boc)-OMe.HCl and Fmoc-Orn(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. The choice between different protecting group strategies and synthesis methodologies can significantly impact yield, purity, and the overall efficiency of producing the target peptide. This guide provides an in-depth, objective comparison of two commonly used ornithine derivatives: H-Orn(Boc)-OMe.HCl and Fmoc-Orn(Boc)-OH, highlighting their distinct applications, performance characteristics, and the experimental protocols for their use.

At a Glance: Key Differences and Applications

This compound and Fmoc-Orn(Boc)-OH are both valuable building blocks for the incorporation of ornithine into peptide sequences. However, their chemical structures dictate their use in fundamentally different peptide synthesis strategies.

  • Fmoc-Orn(Boc)-OH is specifically designed for Solid-Phase Peptide Synthesis (SPPS) . Its α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain δ-amino group is protected by the acid-labile tert-Butoxycarbonyl (Boc) group. This orthogonal protection scheme is the cornerstone of modern SPPS, allowing for the stepwise assembly of peptides on a solid support. The Fmoc group is removed at each cycle to allow for the coupling of the next amino acid, while the Boc group on the side chain remains intact until the final cleavage from the resin.

  • This compound , in contrast, is tailored for Solution-Phase Peptide Synthesis (LPPS) . In this derivative, the α-amino group is unprotected (present as a hydrochloride salt) and ready for coupling, while the side-chain amino group is protected by the acid-labile Boc group. The C-terminus is protected as a methyl ester (-OMe), which can be removed by saponification. This arrangement is ideal for the synthesis of shorter peptides or peptide fragments in solution, where purification of intermediates is often required after each coupling step.

Performance Comparison: A Data-Driven Overview

ParameterFmoc-Orn(Boc)-OH (in SPPS)This compound (in LPPS)Key Considerations
Synthesis Methodology Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)SPPS is generally preferred for longer peptides and automation, while LPPS is advantageous for short peptides and large-scale synthesis.
Typical Coupling Efficiency >99% per stepVariable, typically high for di- and tripeptidesIn SPPS, the use of excess reagents drives the reaction to completion.[1] In LPPS, coupling efficiency can be influenced by the solubility of the growing peptide chain.
Overall Yield (for a 10-mer peptide) Typically 80-90% (crude)Can be high, but purification at each step can lead to lower overall yields.The cumulative effect of near-quantitative steps in SPPS leads to high overall yields of the crude product.[1] In LPPS, losses during intermediate purification impact the final yield.
Purification Final purification of the cleaved peptide by HPLCPurification of intermediates required after each coupling stepThe simplified purification in SPPS (washing of the resin) is a major advantage for efficiency.[2]
Scalability Well-suited for lab-scale (mg to g). Large-scale can be expensive.Highly scalable to kilogram quantities.LPPS is often more cost-effective for the large-scale production of short peptides.[2]
Potential for Automation HighLowSPPS is readily automated, enabling high-throughput synthesis.[3]
Common Side Reactions Racemization (especially for certain amino acids), aspartimide formation, diketopiperazine formation at the dipeptide stage.[4]Racemization during coupling, side reactions related to the specific coupling reagents used.The choice of coupling reagents and conditions is crucial to minimize side reactions in both methodologies.

Experimental Workflows and Methodologies

The distinct nature of this compound and Fmoc-Orn(Boc)-OH necessitates different experimental workflows. The following diagrams, generated using Graphviz, illustrate the logical steps involved in incorporating each of these amino acid derivatives into a growing peptide chain.

SPPS_Workflow cluster_SPPS Fmoc-SPPS Cycle for Fmoc-Orn(Boc)-OH Resin Resin-Bound Peptide (Free N-terminus) Coupling Couple Fmoc-Orn(Boc)-OH (Coupling Reagents, DIPEA) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Capping Capping (Optional) (Acetic Anhydride) Wash1->Capping Wash2 Wash (DMF) Capping->Wash2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection Wash3 Wash (DMF) Deprotection->Wash3 Next_Cycle Ready for Next Coupling Cycle Wash3->Next_Cycle

Fmoc-SPPS Workflow

LPPS_Workflow cluster_LPPS Solution-Phase Coupling for this compound Start N-Protected Peptide Acid (e.g., Boc-AA-OH) Activation Activate Carboxyl Group (e.g., HBTU, HOBt) Start->Activation Coupling Couple with this compound (Base, e.g., DIPEA) Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Deprotection Selective Deprotection (e.g., TFA for Boc, Saponification for -OMe) Purification->Deprotection Next_Step Purified Peptide Fragment Deprotection->Next_Step

Solution-Phase Peptide Synthesis Workflow

Detailed Experimental Protocols

The following are representative protocols for the use of Fmoc-Orn(Boc)-OH in SPPS and this compound in LPPS.

Protocol 1: Incorporation of Fmoc-Orn(Boc)-OH via Fmoc-SPPS

This protocol outlines a standard manual procedure for the coupling of Fmoc-Orn(Boc)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-Orn(Boc)-OH

  • Peptide synthesis resin with a free amino group (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Orn(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc group to continue the peptide chain elongation.

Protocol 2: Dipeptide Synthesis using this compound in Solution-Phase

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound to form a dipeptide.

Materials:

  • This compound

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • HBTU

  • HOBt

  • DIPEA

  • DCM (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of H-Orn(Boc)-OMe free base: Dissolve this compound (1 equivalent) in DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 15 minutes. This solution is used directly in the next step.

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1 equivalent), HBTU (1.05 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.

  • Coupling Reaction: Add the solution containing the H-Orn(Boc)-OMe free base to the activated Boc-Ala-OH solution. Add DIPEA (1.1 equivalents) to the reaction mixture and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-Orn(Boc)-OMe.

Conclusion

The choice between this compound and Fmoc-Orn(Boc)-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis methodologies. For the synthesis of long peptides, high-throughput screening, and automated synthesis, Fmoc-Orn(Boc)-OH is the clear choice due to the efficiencies of the Fmoc-SPPS strategy.[3] Conversely, for the large-scale production of short peptides or for synthetic routes that require the purification of intermediate fragments, this compound in a solution-phase approach offers distinct advantages in scalability and cost-effectiveness.[2] A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to make an informed decision that best suits the specific requirements of their peptide synthesis project.

References

A Comparative Guide to H-Orn(Boc)-OMe.HCl and H-Lys(Boc)-OMe.HCl for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the selection of appropriate building blocks is paramount to achieving desired yields, purity, and functionality of the final peptide. Among the myriad of available amino acid derivatives, H-Orn(Boc)-OMe.HCl and H-Lys(Boc)-OMe.HCl are two closely related compounds frequently employed in the synthesis of peptides containing basic residues. While structurally similar, their performance in peptide synthesis can differ significantly due to a subtle variation in their side-chain length. This guide provides an objective comparison of these two compounds, supported by structural data and a discussion of key performance-differentiating reactions, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Physicochemical Properties

This compound and H-Lys(Boc)-OMe.HCl are the hydrochloride salts of the methyl esters of L-ornithine and L-lysine, respectively, with their side-chain amino groups protected by a tert-butyloxycarbonyl (Boc) group. The primary structural difference lies in the length of the aliphatic side chain, with lysine possessing one additional methylene group compared to ornithine.[1] This seemingly minor variation has significant implications for their reactivity and the stability of the growing peptide chain.

PropertyThis compoundH-Lys(Boc)-OMe.HCl
Synonyms N-delta-Boc-L-ornithine methyl ester hydrochlorideN-epsilon-Boc-L-lysine methyl ester hydrochloride
CAS Number 2480-96-82389-48-2
Molecular Formula C₁₁H₂₃ClN₂O₄C₁₂H₂₅ClN₂O₄
Molecular Weight 282.77 g/mol 296.79 g/mol
Appearance White to off-white solid/powderWhite powder
Purity (Typical) ≥97%≥98%
Storage Conditions Inert atmosphere, room temperature or 2-8°CRoom temperature, store under inert gas

Performance in Peptide Synthesis: A Tale of Two Side Chains

The critical performance differentiator between this compound and H-Lys(Boc)-OMe.HCl in peptide synthesis is the propensity of the ornithine residue to undergo intramolecular cyclization, forming a lactam.

Key Performance Differentiator: Lactamization

Experimental evidence has shown that during peptide bond formation, particularly in non-enzymatic, N-to-C terminal peptide ligation, ornithine can undergo rapid and quantitative cyclization to form a stable lactam.[2][3] This intramolecular side reaction is significantly more facile for ornithine than for lysine due to the favorable energetics of forming a five-membered ring (δ-lactam). This cyclization is often irreversible and effectively terminates the peptide chain elongation, leading to truncated peptide byproducts and a significant reduction in the yield of the desired full-length peptide.[2][3]

In contrast, the longer side chain of lysine means that it would have to form a less favorable six-membered ring (ε-lactam). Consequently, the rate of lactamization for lysine is substantially lower, and under typical peptide synthesis conditions, especially at neutral pH, this side reaction is largely suppressed.[3] This makes H-Lys(Boc)-OMe.HCl a more reliable building block for the incorporation of a basic residue with a primary amine side chain, ensuring the integrity of the growing peptide.

G cluster_orn Ornithine Side Reaction cluster_lys Lysine Reaction Pathway Orn_Peptide Growing Peptide with C-terminal Ornithine Lactam δ-Lactam Formation (Cyclization) Orn_Peptide->Lactam Intramolecular Nucleophilic Attack Termination Peptide Chain Termination Lactam->Termination Lys_Peptide Growing Peptide with C-terminal Lysine Elongation Successful Peptide Elongation Lys_Peptide->Elongation Standard Coupling

Caption: Comparative reaction pathways of ornithine and lysine in peptide synthesis.

Experimental Protocols

A general experimental protocol for the solution-phase coupling of a Boc-protected amino acid methyl ester is provided below. This can be adapted for both this compound and H-Lys(Boc)-OMe.HCl.

General Solution-Phase Peptide Coupling Protocol

1. Deprotection of the N-terminal Boc group of the growing peptide:

  • Dissolve the Boc-protected peptide in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene or DCM to remove residual TFA.

  • Dissolve the resulting TFA salt of the peptide in a suitable solvent like DMF or DCM.

2. Neutralization:

  • Add N,N-diisopropylethylamine (DIEA) (2-3 equivalents) to the solution of the peptide-TFA salt and stir for 10-15 minutes at room temperature.

3. Coupling of the next amino acid (this compound or H-Lys(Boc)-OMe.HCl):

  • In a separate flask, dissolve this compound or H-Lys(Boc)-OMe.HCl (1.2 equivalents), a coupling agent such as HBTU (1.2 equivalents), and an additive like HOBt (1.2 equivalents) in DMF.

  • Add DIEA (2.4 equivalents) to this mixture and stir for a few minutes to pre-activate the amino acid.

  • Add the pre-activated amino acid solution to the neutralized peptide solution from step 2.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

G start Boc-Protected Peptide deprotection N-terminal Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Peptide Coupling neutralization->coupling preactivation Pre-activation of H-AA(Boc)-OMe.HCl (HBTU/HOBt/DIEA) preactivation->coupling workup Work-up and Purification coupling->workup product Elongated Peptide workup->product

Caption: General workflow for a solution-phase peptide coupling reaction.

Conclusion and Recommendations

While this compound and H-Lys(Boc)-OMe.HCl are structurally very similar, their performance in peptide synthesis is markedly different. The propensity of ornithine to undergo irreversible lactamization presents a significant risk of chain termination and reduced yields. For this reason, H-Lys(Boc)-OMe.HCl is generally the superior and more reliable choice for the incorporation of a basic amino acid with a primary amine side chain in most peptide synthesis applications.

Researchers should consider the use of this compound only in specific contexts where the potential for lactamization is minimized or desired, for instance, in the synthesis of cyclic peptides where the lactam bridge is a part of the target structure. For the routine synthesis of linear peptides, the use of H-Lys(Boc)-OMe.HCl is strongly recommended to ensure higher yields and purity of the final product.

References

A Comparative Guide to Alternative Protecting Groups for Ornithine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. Ornithine, a non-proteinogenic amino acid, is a key building block for introducing lactam bridges, conjugating molecules, or attaching labels to a peptide. The success of these modifications hinges on the use of orthogonal protecting groups for the δ-amino function of the ornithine side chain, allowing for its selective deprotection without disturbing other protecting groups or the peptide-resin linkage.

This guide provides an objective comparison of common and alternative protecting groups for the ornithine side chain, primarily within the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. We present a summary of their performance characteristics, detailed experimental protocols for their removal, and logical workflows to aid in their selection.

Comparison of Ornithine Side-Chain Protecting Groups

The choice of a protecting group for ornithine's side chain must be compatible with the overall SPPS strategy. In Fmoc chemistry, the side-chain protecting group must be stable to the basic conditions used for the repeated removal of the N-terminal Fmoc group (typically 20% piperidine in DMF), yet be removable under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups.

Protecting GroupAbbreviationCommon SPPS ChemistryDeprotection ConditionsKey Advantages & Disadvantages
tert-Butoxycarbonyl BocFmocStrong acids (e.g., TFA).Advantages: Stable to the basic conditions for Fmoc removal. Commonly used and well-established. Disadvantages: Not orthogonal with tBu-based protecting groups used for other side chains (e.g., Asp(OtBu), Tyr(tBu)) or with acid-cleavable linkers.
Benzyloxycarbonyl ZFmoc/BocStrong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation.Advantages: Stable to both mild acid and base. Disadvantages: Requires harsh deprotection conditions (e.g., HF) or hydrogenation, which may not be compatible with all peptide sequences or other protecting groups.
Allyloxycarbonyl AlocFmocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).Advantages: Fully orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups. Disadvantages: Requires the use of a palladium catalyst, which must be thoroughly washed from the resin to prevent interference with subsequent steps.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl DdeFmoc2-10% hydrazine in DMF.Advantages: Orthogonal to Fmoc and TFA-labile groups. Deprotection can be monitored spectrophotometrically. Disadvantages: Reports of instability and migration of the Dde group to the N-terminal amine have been noted.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDdeFmoc2-10% hydrazine in DMF.Advantages: More sterically hindered and stable than Dde, reducing the risk of premature loss or migration. Orthogonal to Fmoc and TFA-labile groups. Disadvantages: Removal can sometimes be sluggish, requiring higher concentrations of hydrazine or longer reaction times.
4-Methyltrityl MttFmocHighly acid-labile; removed with 1% TFA in DCM.Advantages: Allows for selective deprotection under very mild acidic conditions that leave tBu-based groups intact. Ideal for on-resin lactam cyclization with Asp(OtBu) or Glu(OtBu). Disadvantages: The released trityl cation can cause side reactions if not properly scavenged.

Quantitative Performance Data Summary

Direct quantitative comparisons of these protecting groups under identical conditions are not extensively available in the literature. However, based on published observations, we can summarize their relative performance characteristics.

Protecting GroupRelative Stability to PiperidineDeprotection OrthogonalityKey Application & Performance Note
Boc HighLow (vs. tBu groups)Standard protection; not suitable for on-resin side-chain modification if other tBu groups are present.
Z HighHigh (vs. Fmoc/tBu)Used when very high stability is needed; harsh removal is a major drawback.
Aloc HighHighExcellent orthogonality for complex syntheses, such as peptides with multiple cyclization points.
Dde ModerateHighUseful for orthogonal protection, but potential for side-group migration exists.
ivDde HighHighAn improved version of Dde with greater stability, making it a more reliable choice for demanding syntheses.
Mtt HighHigh (vs. tBu groups)The preferred choice for on-resin lactam bridge formation with Asp(OtBu) or Glu(OtBu) due to its exceptionally mild deprotection conditions.

Experimental Protocols

The following are detailed protocols for the selective on-resin deprotection of the ornithine side chain.

Protocol 1: Selective Deprotection of Orn(Boc)

This protocol is for the removal of the Boc group when no other acid-labile groups that need to be preserved are present.

  • Materials:

    • Fmoc-peptide-resin containing Orn(Boc)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • 10% Diisopropylethylamine (DIPEA) in DMF

  • Procedure:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Prepare a deprotection solution of 20-30% TFA in DCM. The concentration can be optimized to ensure complete deprotection while minimizing side reactions.

    • Treat the resin with the TFA/DCM solution for 30 minutes at room temperature with agitation.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5 x resin volume).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes).

    • Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next step.

Protocol 2: Selective Deprotection of Orn(Dde) or Orn(ivDde)
  • Materials:

    • Fmoc-peptide-resin containing Orn(Dde) or Orn(ivDde)

    • N,N-Dimethylformamide (DMF)

    • Hydrazine monohydrate

  • Procedure:

    • Ensure the N-terminal α-amino group is protected (e.g., with Boc if the synthesis is complete) as hydrazine can also remove the Fmoc group.

    • Swell the resin in DMF.

    • Prepare a 2% solution of hydrazine monohydrate in DMF.

    • Treat the resin with the hydrazine solution (3 x 10 minutes) at room temperature.

    • Wash the resin thoroughly with DMF (5 x resin volume) to remove all traces of hydrazine.

Protocol 3: Selective Deprotection of Orn(Aloc)
  • Materials:

    • Fmoc-peptide-resin containing Orn(Alloc)

    • Dichloromethane (DCM)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Phenylsilane (PhSiH₃) as a scavenger

  • Procedure:

    • Swell the resin in DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in DCM.

    • Treat the resin with the solution for 20 minutes, purging with nitrogen or argon. Repeat this treatment once more.

    • Wash the resin extensively with DCM, followed by a wash with a solution of 5 mM sodium diethyldithiocarbamate in DMF to remove residual palladium catalyst.

    • Wash again with DMF and DCM.

Protocol 4: Selective Deprotection of Orn(Mmt)
  • Materials:

    • Fmoc-peptide-resin containing Orn(Mmt)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS) as a scavenger

  • Procedure:

    • Swell the resin in DCM.

    • Prepare a solution of 1-2% TFA and 5% TIS in DCM.

    • Treat the resin with this solution for 20-30 minutes. The solution will typically turn yellow upon cleavage of the Mmt group.

    • Repeat the treatment until the yellow color is no longer observed upon addition of fresh solution.

    • Wash the resin with DCM, neutralize with 10% DIPEA in DMF, and wash again with DMF and DCM.

Protocol 5: On-Resin Side-Chain Lactamization (Orn-Asp)

This protocol describes the formation of a lactam bridge between ornithine and aspartic acid after selective deprotection of their side chains. It assumes the use of Fmoc-Orn(Mtt)-OH and Fmoc-Asp(OtBu)-OH is not ideal, but rather an orthogonal pair like Fmoc-Orn(Mtt)-OH and Fmoc-Asp(OAll)-OH or vice-versa. For this example, we will assume Fmoc-Orn(Mtt)-OH and an acid with a compatible orthogonal protecting group have been used.

  • Procedure:

    • Synthesize the linear peptide using standard Fmoc-SPPS.

    • Selectively deprotect the ornithine side chain (e.g., using Protocol 4 for Orn(Mtt)).

    • Selectively deprotect the acidic amino acid's side chain (e.g., using a Pd(0) catalyst for Asp(OAll)).

    • Wash the resin thoroughly to remove all deprotection reagents.

    • Swell the resin in DMF.

    • Perform an intramolecular coupling reaction by adding a solution of standard peptide coupling reagents, such as HATU (5 eq.) and DIPEA (10 eq.), in DMF.

    • Allow the reaction to proceed for 2-24 hours, monitoring completion by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

    • Once cyclization is complete, wash the resin and proceed with N-terminal Fmoc deprotection (if needed for further elongation) or final cleavage from the resin.

Visualization of Workflows

Logical Selection of an Ornithine Protecting Group

The selection of an appropriate protecting group is a critical decision in the planning phase of peptide synthesis. The following diagram illustrates a logical workflow for this process.

G start Start: Need to incorporate Ornithine q1 Is on-resin side-chain modification required? start->q1 q2 Is the modifying partner an acid-labile protected residue (e.g., Asp(OtBu))? q1->q2 Yes use_boc Use Fmoc-Orn(Boc)-OH q1->use_boc No use_mtt Use Fmoc-Orn(Mtt)-OH or Fmoc-Orn(Mmt)-OH q2->use_mtt Yes use_orthogonal Use a fully orthogonal group: Fmoc-Orn(Aloc)-OH Fmoc-Orn(ivDde)-OH q2->use_orthogonal No

Caption: Decision tree for selecting an ornithine side-chain protecting group.

General Experimental Workflow for On-Resin Modification

The following diagram outlines the key steps in solid-phase peptide synthesis that incorporates a selective side-chain modification step.

G cluster_spps Standard SPPS Cycles start Start with Resin deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc Repeat n times couple Amino Acid Coupling (e.g., HATU/DIPEA) deprotect_fmoc->couple Repeat n times deprotect_sidechain Orthogonal Side-Chain Deprotection wash1 Wash couple->wash1 Repeat n times wash1->deprotect_fmoc Repeat n times wash1->deprotect_sidechain modify_sidechain On-Resin Side-Chain Modification (e.g., Cyclization, Labeling) deprotect_sidechain->modify_sidechain final_cleavage Final Cleavage & Global Deprotection (e.g., TFA Cocktail) modify_sidechain->final_cleavage

Caption: General SPPS workflow including orthogonal side-chain modification.

A Comparative Guide to Boc vs. Fmoc Chemistry for Ornithine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids like L-ornithine is a powerful tool in peptide-based drug design, enabling the introduction of lactam bridges, the attachment of payloads, and the modulation of pharmacokinetic properties. The success of solid-phase peptide synthesis (SPPS) involving ornithine hinges on the choice of the Nα-amino protecting group strategy. The two most established methods, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, each present a unique set of advantages and challenges. This guide provides an objective comparison of these two approaches for ornithine incorporation, supported by experimental protocols and a discussion of potential side reactions, to aid in the selection of the optimal synthetic strategy.

Core Principles: A Dichotomy in Deprotection Chemistry

The fundamental difference between Boc and Fmoc strategies lies in their orthogonal deprotection schemes. Boc chemistry utilizes an acid-labile Boc group for temporary Nα-protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA). In contrast, Fmoc chemistry employs a base-labile Fmoc group, which is cleaved using a mild organic base, typically piperidine. This distinction dictates the choice of side-chain protecting groups, cleavage reagents, and ultimately, the overall synthetic workflow.

Quantitative Performance Comparison

ParameterBoc/Bzl Strategy for OrnithineFmoc/tBu Strategy for OrnithineKey Considerations
Typical Side-Chain Protection for Ornithine Z (Benzyloxycarbonyl), 2-Cl-Z (2-Chlorobenzyloxycarbonyl)Boc (tert-butyloxycarbonyl), Mmt (4-Methoxytrityl), Alloc (Allyloxycarbonyl)The choice of side-chain protection is critical for orthogonal strategies, especially if on-resin modification of the ornithine side chain is desired.
Crude Purity Generally high, can be advantageous for hydrophobic sequences.Often higher due to milder deprotection steps, which can minimize side reactions.[]The acidic deprotection in Boc chemistry can help disrupt aggregation in hydrophobic peptides.
Overall Yield Can be lower due to harsher cleavage conditions (e.g., HF).Generally high due to milder reaction conditions and high coupling efficiencies, often exceeding 99%.[]Yield is highly sequence-dependent in both strategies.
Racemization Risk Generally lower for most amino acids.Can be a concern for sensitive residues, though manageable with optimized coupling reagents.The basic conditions of Fmoc deprotection can increase the risk of epimerization at the C-terminal residue.
Compatibility with Modifications Less compatible with acid-sensitive modifications.Highly compatible with a wide range of post-translational modifications due to milder conditions.[2]Fmoc chemistry is the preferred method for synthesizing glycopeptides and phosphopeptides.
Automation Friendliness Less common in modern automated synthesizers.Highly amenable to automated synthesis, with UV monitoring of Fmoc deprotection.[2]The corrosive nature of reagents in Boc chemistry presents challenges for automation.

Experimental Protocols

The following are generalized protocols for a single coupling cycle of ornithine using both Boc and Fmoc chemistries.

Boc-SPPS Protocol for Boc-Orn(Z)-OH Incorporation

This protocol outlines the manual incorporation of Boc-L-Orn(Z)-OH into a peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 15-25 minutes to ensure complete removal of the Boc group.[2]

    • Wash the resin with DCM, followed by isopropanol (IPA), and then DCM.

  • Neutralization:

    • Neutralize the resulting TFA salt on the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF (2 x 1-2 minutes).

    • Wash the resin with DCM to remove excess base.

  • Coupling of Boc-Orn(Z)-OH:

    • In a separate vessel, dissolve Boc-Orn(Z)-OH (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin.

    • Add DIEA (4-6 equivalents) to initiate the coupling reaction.

    • Agitate the mixture for 1-2 hours at room temperature.[3]

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Fmoc-SPPS Protocol for Fmoc-Orn(Boc)-OH Incorporation

This protocol describes the incorporation of Fmoc-L-Orn(Boc)-OH using standard Fmoc chemistry.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 5-10 minutes to ensure complete deprotection.[4]

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Orn(Boc)-OH:

    • In a separate vessel, pre-activate Fmoc-Orn(Boc)-OH (3-5 equivalents) with a coupling agent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for a few minutes.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using the Kaiser test.

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.[4]

Potential Side Reactions During Ornithine Incorporation

The choice of synthetic strategy can influence the profile of side reactions.

In both Boc and Fmoc Chemistry:

  • δ-Lactam Formation: The side-chain amino group of ornithine can undergo intramolecular cyclization with the activated C-terminal carboxyl group to form a stable six-membered δ-lactam. This side reaction terminates the peptide chain. The risk of lactam formation is influenced by the length of the side chain, with ornithine being more susceptible than lysine.[6]

Primarily in Boc Chemistry:

  • Side-Chain Protecting Group Instability: The benzyl-type protecting groups (like Z) used for the ornithine side chain in Boc chemistry are removed with strong acids like HF. Repetitive exposure to TFA during Nα-Boc deprotection can lead to premature, albeit slow, cleavage of these side-chain protecting groups.

Primarily in Fmoc Chemistry:

  • Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, the basic conditions (piperidine) used for Fmoc deprotection can promote the formation of a cyclic aspartimide intermediate. This can lead to racemization and the formation of β-aspartyl peptides.[7]

  • Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amino group can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the support. This is more prevalent in Fmoc chemistry.[7]

Visualizing the Workflow

To better illustrate the distinct processes, the following diagrams outline the core cycles for ornithine incorporation using both Boc and Fmoc chemistries.

Boc_SPPS_Ornithine_Workflow Start Peptide-Resin (N-terminus Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-Orn(Z)-OH, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Peptide-Resin (+ Ornithine residue) Wash3->End End->Deprotection Repeat for next amino acid

Caption: Workflow for Boc-SPPS incorporation of ornithine.

Fmoc_SPPS_Ornithine_Workflow Start Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Orn(Boc)-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Peptide-Resin (+ Ornithine residue) Wash2->End End->Deprotection Repeat for next amino acid

Caption: Workflow for Fmoc-SPPS incorporation of ornithine.

Conclusion: Making an Informed Decision

The choice between Boc and Fmoc chemistry for ornithine incorporation is multifaceted and depends on the specific goals of the synthesis.

Advantages of Boc Chemistry for Ornithine Incorporation:

  • Robustness for Difficult Sequences: The repetitive acidic treatments in Boc-SPPS can disrupt secondary structures and prevent aggregation, which can be advantageous for long or hydrophobic peptides.

  • Lower Risk of Certain Side Reactions: The acidic conditions of Boc chemistry can suppress base-catalyzed side reactions like aspartimide formation.

Advantages of Fmoc Chemistry for Ornithine Incorporation:

  • Milder Conditions: The use of a mild base for deprotection preserves acid-sensitive functionalities, making Fmoc chemistry highly compatible with the synthesis of modified peptides.[2]

  • Orthogonality for Side-Chain Modification: The use of Fmoc-Orn(Boc)-OH allows for the selective deprotection of the ornithine side chain on-resin, which is crucial for the synthesis of cyclic peptides and other conjugates.[8]

  • Higher Purity and Yield: The milder conditions generally lead to fewer side reactions and, consequently, higher purity of the crude product.[]

  • Amenable to Automation: The non-corrosive nature of the reagents and the ability to monitor deprotection by UV spectroscopy make Fmoc chemistry well-suited for automated peptide synthesis.[2]

For the majority of modern peptide synthesis applications, particularly those involving modified peptides or requiring high purity, the Fmoc strategy is generally the preferred method for ornithine incorporation due to its milder conditions and greater flexibility. However, for specific challenging sequences prone to aggregation, the classic Boc strategy remains a valuable and powerful alternative . The ultimate decision should be based on a careful evaluation of the target peptide's structure, the desired modifications, and the available synthetic resources.

References

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and purification of peptides are critical steps in ensuring the validity of their research and the safety of potential therapeutics. The choice of building blocks and synthetic strategy significantly influences the purity of the crude peptide, which is typically assessed by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of the HPLC analysis of peptides synthesized using H-Orn(Boc)-OMe.HCl versus a more conventional solid-phase peptide synthesis (SPPS) approach using Fmoc-Orn(Boc)-OH.

This compound is an amino acid derivative with a free N-terminus, a Boc-protected side chain, and a C-terminal methyl ester. Its application is generally suited for solution-phase synthesis or fragment condensation rather than standard C-to-N terminal solid-phase synthesis.[1][2] This guide will compare the expected HPLC profiles and potential impurities arising from these different synthetic methodologies.

Performance Comparison of Synthetic Strategies

The synthetic route chosen for peptide synthesis has a direct impact on the impurity profile of the crude product, which in turn affects the complexity of HPLC purification. Modern Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected amino acids is a widely adopted method known for its efficiency and the high purity of the resulting crude peptides.[3][4] In contrast, solution-phase synthesis, where this compound is more likely to be used, can be more labor-intensive and may present different challenges in purification.

ParameterSolution-Phase Synthesis (using this compound)Solid-Phase Peptide Synthesis (using Fmoc-Orn(Boc)-OH)
Expected Crude Purity (by HPLC) 30-70%70-95%
Typical Major Impurities Unreacted starting materials, by-products from coupling reagents, racemized products, side-products from intermediate purification steps.Deletion sequences, truncated sequences, incompletely deprotected peptides, by-products from cleavage scavengers.[5]
Synthesis Time Days to weeks (manual)Hours to days (automated)
Purification Complexity Higher, due to the need to remove a wider variety of small molecule impurities.Lower, as major impurities are often structurally similar to the target peptide.

Experimental Protocols

A robust HPLC protocol is essential for the accurate assessment of peptide purity, regardless of the synthetic method employed. Reversed-phase HPLC (RP-HPLC) is the most common technique for peptide analysis.[3][6]

General Protocol for HPLC Analysis of Peptides
  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent, typically Mobile Phase A or a mixture of Mobile Phase A and B.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[3]

  • HPLC System and Column:

    • HPLC System: A standard analytical HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is typically used for peptide analysis. Common dimensions are 4.6 x 150 mm or 4.6 x 250 mm with a particle size of 3-5 µm.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Elution:

    • A typical gradient for peptide analysis starts with a low percentage of Mobile Phase B (e.g., 5%) and gradually increases to a higher percentage (e.g., 60-95%) over a set period (e.g., 30 minutes) to elute the peptide and any impurities.[7]

  • Detection:

    • Monitor the elution profile using a UV detector at 210-220 nm, which detects the peptide bonds.[7]

  • Data Analysis:

    • The purity of the peptide is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Protocol for Peptide Synthesis using this compound (Solution-Phase)

This protocol outlines a general procedure for a solution-phase dipeptide synthesis.

  • Preparation of H-Orn(Boc)-OMe free base:

    • Dissolve this compound in dichloromethane.

    • Add an equivalent of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and stir for 15-20 minutes.[8]

  • Peptide Coupling:

    • In a separate flask, dissolve a Boc-protected amino acid (e.g., Boc-Ala-OH) and a coupling agent like 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent like dichloromethane.

    • Cool the solution to 0°C and add a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC).

    • Add the H-Orn(Boc)-OMe free base solution to the reaction mixture and stir.[8]

  • Work-up and Purification of Intermediate:

    • Filter the reaction mixture to remove by-products.

    • Wash the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and coupling agents.

    • Purify the crude dipeptide by silica gel column chromatography.[8]

  • Final Deprotection:

    • Treat the purified, protected peptide with a strong acid like trifluoroacetic acid (TFA) to remove the Boc protecting groups.[9]

Protocol for Peptide Synthesis using Fmoc-Orn(Boc)-OH (Solid-Phase)

This protocol follows the standard Fmoc/tBu solid-phase peptide synthesis strategy.[1]

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.[10]

  • Amino Acid Coupling:

    • Dissolve Fmoc-Orn(Boc)-OH, an activating agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react.[11]

  • Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM) after each deprotection and coupling step.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing cycles until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers like water and triisopropylsilane (TIS).[5]

Visualizing the Workflow

G Experimental Workflow: Peptide Synthesis and HPLC Analysis cluster_0 Solution-Phase Synthesis cluster_1 Solid-Phase Synthesis This compound This compound Free Base Formation Free Base Formation This compound->Free Base Formation DIPEA Coupling Coupling Free Base Formation->Coupling Boc-AA-OH Boc-AA-OH Activation Activation Boc-AA-OH->Activation DCC/HOBt Activation->Coupling Work-up & Purification Work-up & Purification Coupling->Work-up & Purification Protected Peptide Protected Peptide Work-up & Purification->Protected Peptide Final Deprotection Final Deprotection Protected Peptide->Final Deprotection TFA Crude Peptide A Crude Peptide A Final Deprotection->Crude Peptide A HPLC Analysis HPLC Analysis Crude Peptide A->HPLC Analysis Fmoc-AA-Resin Fmoc-AA-Resin Fmoc Deprotection Fmoc Deprotection Fmoc-AA-Resin->Fmoc Deprotection Piperidine Coupling (Fmoc-Orn(Boc)-OH) Coupling (Fmoc-Orn(Boc)-OH) Fmoc Deprotection->Coupling (Fmoc-Orn(Boc)-OH) HBTU/DIPEA Washing Washing Coupling (Fmoc-Orn(Boc)-OH)->Washing Repeat Cycles Repeat Cycles Washing->Repeat Cycles Final Cleavage Final Cleavage Repeat Cycles->Final Cleavage TFA/Scavengers Crude Peptide B Crude Peptide B Final Cleavage->Crude Peptide B Crude Peptide B->HPLC Analysis Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment G Factors Influencing Peptide HPLC Analysis Peptide Properties Peptide Properties Hydrophobicity Hydrophobicity Peptide Properties->Hydrophobicity determines Net Charge Net Charge Peptide Properties->Net Charge determines Secondary Structure Secondary Structure Peptide Properties->Secondary Structure influences HPLC Conditions HPLC Conditions Stationary Phase (C18) Stationary Phase (C18) HPLC Conditions->Stationary Phase (C18) provides Mobile Phase (TFA) Mobile Phase (TFA) HPLC Conditions->Mobile Phase (TFA) provides Gradient Gradient HPLC Conditions->Gradient controls HPLC Outcome HPLC Outcome Retention Time Retention Time Hydrophobicity->Retention Time increases Peak Tailing Peak Tailing Net Charge->Peak Tailing can cause if not suppressed Peak Shape Peak Shape Secondary Structure->Peak Shape can affect Stationary Phase (C18)->Retention Time interacts via hydrophobic forces Mobile Phase (TFA)->Peak Shape improves via ion-pairing Mobile Phase (TFA)->Peak Tailing reduces Resolution Resolution Gradient->Resolution optimizes Retention Time->HPLC Outcome Peak Shape->HPLC Outcome Resolution->HPLC Outcome

References

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Characterization of Orn(Boc)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of protected peptides is a critical step. The use of the tert-butyloxycarbonyl (Boc) protecting group for the side chain of ornithine (Orn) is a common strategy. However, this moiety introduces unique challenges and considerations for mass spectrometry (MS) analysis. This guide provides an objective comparison of analytical strategies for peptides containing Orn(Boc), supported by experimental data and detailed protocols to aid in method selection and optimization.

The incorporation of a Boc protecting group on the side chain of ornithine significantly influences the peptide's behavior during mass spectrometric analysis. The labile nature of the Boc group can lead to in-source decay or specific fragmentation patterns under common ionization techniques like Electrospray Ionization (ESI).[1] A thorough understanding of these characteristics is paramount for accurate molecular weight determination and structural elucidation. This guide explores the nuances of ESI-based analysis and compares it with alternative approaches, including the use of "softer" ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI).

Performance Comparison of Ionization Techniques

The choice of ionization technique can significantly impact the quality of mass spectra obtained for Orn(Boc)-containing peptides. While Electrospray Ionization (ESI) is widely used due to its compatibility with liquid chromatography (LC), its energy can be sufficient to induce fragmentation of the labile Boc group even before intentional fragmentation in the collision cell.[1][2] This "in-source" fragmentation can complicate spectral interpretation. Matrix-Assisted Laser Desorption/Ionization (MALDI) is often considered a "softer" ionization technique that can minimize this premature fragmentation.[2]

ParameterElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Typical Observation Often shows in-source decay with neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da).[1]Generally produces more intact molecular ions with less in-source fragmentation.[2]
Compatibility with LC ExcellentPossible with specialized setups, but not as straightforward as ESI.
Throughput High, especially with automation.High, particularly for sample spotting on a target plate.
Sample Preparation Relatively simple, requires soluble samples.Requires co-crystallization with a matrix, which can be an art.
Primary Application LC-MS/MS for detailed fragmentation analysis and quantification.[3]Rapid molecular weight determination of intact peptides.[4]

Characteristic Fragmentation Patterns in Tandem Mass Spectrometry

During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), Orn(Boc)-containing peptides exhibit characteristic fragmentation patterns. The MS/MS spectra are often dominated by neutral losses corresponding to components of the Boc moiety.

A key challenge in the MS/MS analysis of Boc-protected peptides is that the lability of the Boc group can suppress the formation of sequence-informative b- and y-ions, which are crucial for peptide sequencing.[1]

Ion TypeDescriptionTypical Mass Loss (Da)
[M+H - C4H8]+ Loss of isobutylene from the Boc group.56
[M+H - Boc]+ Loss of the entire Boc group.100
b- and y-ions Peptide backbone fragments used for sequencing.Formation can be suppressed.

Experimental Protocols

LC-ESI-MS/MS Analysis of Orn(Boc)-Containing Peptides

This protocol outlines a general procedure for the analysis of Orn(Boc)-containing peptides using liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation:

  • Dissolve the peptide sample in a suitable solvent compatible with ESI, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of 1-10 pmol/µL.[5]

  • If the sample contains high concentrations of non-volatile salts, desalting using a C18 solid-phase extraction (SPE) cartridge is recommended.[6]

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 2-5%) and increase to a higher percentage (e.g., 60-95%) over 30-60 minutes to elute the peptide.[3]

  • Flow Rate: 0.2-0.4 mL/min.[3]

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Capillary Voltage: Optimize to achieve stable spray and good signal intensity, typically in the range of 3-5 kV. Softer ionization conditions (lower capillary voltage and source temperature) are advisable to minimize in-source fragmentation.[7]

  • MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide. Observe for the presence of multiple charge states.[5]

  • MS/MS Analysis: Select the desired precursor ion (e.g., [M+H]+ or [M+2H]2+) for collision-induced dissociation (CID).[5]

  • Collision Energy: Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of informative fragment ions.

MALDI-TOF MS Analysis of Orn(Boc)-Containing Peptides

This protocol provides a general method for analyzing Orn(Boc)-containing peptides by MALDI-TOF MS.

1. Sample Preparation:

  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides.

  • Sample-Matrix Deposition:

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid).

    • Mix the peptide sample solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely at room temperature.[5]

2. Mass Spectrometry (MS):

  • Instrument: A MALDI-TOF mass spectrometer.

  • Acquisition Mode: Positive ion mode.

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize fragmentation.

  • Calibration: Calibrate the instrument using a standard peptide mixture with masses covering the range of interest.

Alternative Characterization Methods

While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of Orn(Boc)-containing peptides.

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed 3D structural and conformational information in solution.[8]Unparalleled for solution-state structure determination.[8]Requires larger sample amounts and is a lower throughput technique.[8]
High-Performance Liquid Chromatography (HPLC) Assesses purity and can be used for quantification.Robust and widely available.Does not provide molecular weight or structural information on its own.
Amino Acid Analysis (AAA) Determines the amino acid composition of the peptide after hydrolysis.Accurate quantification of amino acid ratios.Destructive to the sample and does not provide sequence information.

Visualizing the Workflow and Fragmentation

To better illustrate the processes involved in the mass spectrometry of Orn(Boc)-containing peptides, the following diagrams were generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Orn(Boc)-Peptide Synthesis Dissolution Dissolution in LC-MS Grade Solvent Peptide_Synthesis->Dissolution Desalting Desalting (Optional) Dissolution->Desalting LC Liquid Chromatography (Reversed-Phase) Desalting->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data_Processing Data Processing and Spectral Interpretation MS2->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis of Orn(Boc)-peptides.

fragmentation_pathway cluster_neutral_loss Neutral Loss from Boc Group cluster_backbone Peptide Backbone Fragmentation Precursor [M+H]+ Loss_56 [M+H - 56]+ Precursor->Loss_56 - C4H8 Loss_100 [M+H - 100]+ Precursor->Loss_100 - Boc b_ions b-ions Precursor->b_ions y_ions y-ions Precursor->y_ions

Caption: Fragmentation of Orn(Boc)-peptides in MS/MS.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with H-Orn(Boc)-OMe.HCl and Biosynthetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of peptides containing the non-proteinogenic amino acid ornithine, focusing on peptides synthesized using the common chemical building block H-Orn(Boc)-OMe.HCl versus those produced via biosynthetic pathways. The inclusion of ornithine in peptides, often replacing lysine or arginine, can enhance their therapeutic properties, such as improved stability and potency.[1][2] This comparison is supported by experimental data from peer-reviewed studies to aid researchers in selecting the appropriate synthesis strategy for their specific drug discovery and development needs.

Performance Comparison: Chemical Synthesis vs. Biosynthesis

The biological activity of ornithine-containing peptides is a critical measure of their potential as therapeutic agents. This section presents a comparative analysis of the antimicrobial activity of ornithine-containing peptides synthesized through different methodologies. The primary method of chemical synthesis discussed is Solid-Phase Peptide Synthesis (SPPS) utilizing an ornithine building block protected with a tert-butyloxycarbonyl (Boc) group, such as this compound.[1][3] The alternative approach highlighted is a biosynthetic method where ornithine is incorporated into a peptide sequence through enzymatic modification of an arginine precursor.[4][5]

The following table summarizes the antimicrobial activity, measured as the Minimum Inhibitory Concentration (MIC), of biosynthesized ornithine-containing analogues of the antimicrobial peptide Lacticin 481 against Bacillus subtilis.[5]

Peptide/AnalogueSynthesis MethodTarget OrganismMinimum Inhibitory Concentration (MIC) in µM
Lacticin 481 (Wild-Type)BiosynthesisBacillus subtilis1.04
Lacticin 481 H8OBiosynthesis (Ornithine at position 8)Bacillus subtilis1.04
Lacticin 481 H12OBiosynthesis (Ornithine at position 12)Bacillus subtilis2.08
Lacticin 481 H8O & H12OBiosynthesis (Ornithine at positions 8 & 12)Bacillus subtilis2.08

Data sourced from "Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli".[5]

The data indicates that the biosynthesized ornithine-containing analogues of Lacticin 481 retain significant antimicrobial activity.[5] The analogue with ornithine at position 8 (H8O) exhibited the same potency as the wild-type peptide.[5] While a slight reduction in activity was observed when ornithine was incorporated at position 12 (H12O) or at both positions (H8O & H12O), the peptides remained potent antimicrobial agents.[5]

While direct comparative data for a chemically synthesized version of Lacticin 481 using this compound is not available in the literature, the established reliability of SPPS in producing high-purity peptides suggests that a chemically synthesized equivalent would exhibit comparable, if not identical, biological activity, assuming correct folding and post-translational modifications (if any) are achieved. The choice between chemical and biosynthetic synthesis often depends on factors such as the desired peptide length, complexity, required yield, and the need for specific modifications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for the chemical synthesis of an ornithine-containing peptide using a Boc-protected building block and for the determination of its antimicrobial activity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide

This protocol describes a general procedure for the manual synthesis of a linear peptide containing an ornithine residue using Fmoc/tBu chemistry, which is readily adaptable for Boc-based strategies with this compound by adjusting the deprotection and coupling steps.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Orn(Boc)-OH)

  • This compound (for Boc-based synthesis)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc removal

  • Trifluoroacetic acid (TFA) for Boc removal

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to initiate activation. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of ornithine, use Fmoc-Orn(Boc)-OH.

  • Final Fmoc Deprotection: After coupling the last amino acid, remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Boc group from ornithine. c. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide and wash the pellet with cold ether. c. Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.[5]

Materials:

  • Synthesized and purified ornithine-containing peptide

  • Bacterial strain (e.g., Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in sterile water or a suitable solvent to create a stock solution.

  • Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in MHB. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilution: a. In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution with MHB to obtain a range of concentrations. b. Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizing the Processes

To better understand the workflows and relationships discussed, the following diagrams are provided.

G Experimental Workflow for Peptide Synthesis and Activity Testing cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_activity Biological Activity Assay synthesis_start Start with Resin deprotection1 Fmoc Deprotection synthesis_start->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_orn Couple Fmoc-Orn(Boc)-OH deprotection2->coupling_orn elongation Continue Elongation coupling_orn->elongation final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Cleavage & Side-Chain Deprotection final_deprotection->cleavage precipitation Precipitation cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc mass_spec Mass Spectrometry hplc->mass_spec mic_assay MIC Assay mass_spec->mic_assay incubation Incubation mic_assay->incubation readout Determine MIC incubation->readout G Comparison of Ornithine Incorporation Methods cluster_chemical Chemical Synthesis (SPPS) cluster_biosynthetic Biosynthesis start_chem Protected Amino Acids (e.g., this compound) spps Stepwise addition on solid support start_chem->spps deprotection_cleavage Chemical Deprotection & Cleavage spps->deprotection_cleavage peptide_chem Ornithine-Containing Peptide deprotection_cleavage->peptide_chem biological_activity Biological Activity peptide_chem->biological_activity Biological Activity Testing start_bio Gene encoding Arginine-containing precursor peptide expression Ribosomal Synthesis start_bio->expression modification Enzymatic conversion of Arginine to Ornithine expression->modification peptide_bio Ornithine-Containing Peptide modification->peptide_bio peptide_bio->biological_activity Biological Activity Testing

References

The Strategic Balancing Act: A Cost-Benefit Analysis of H-Orn(Boc)-OMe.HCl in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals steering peptide-based therapeutics from the laboratory to commercial production, the choice of raw materials is a critical determinant of success. This guide provides a comprehensive cost-benefit analysis of H-Orn(Boc)-OMe.HCl, a key building block for incorporating the non-proteinogenic amino acid ornithine, in the context of large-scale synthesis. We objectively compare its performance with common alternatives, supported by an examination of protecting group strategies and their economic implications.

The incorporation of ornithine into peptide sequences can enhance therapeutic properties, including improved stability and bioavailability. However, the selection of the appropriate protected ornithine derivative for large-scale solid-phase peptide synthesis (SPPS) is a multifaceted decision, balancing the upfront cost of the amino acid derivative with process efficiency, final product purity, and waste disposal considerations.

Performance and Cost Comparison of Ornithine Derivatives

The primary alternatives to this compound in large-scale synthesis typically involve different protecting group strategies for the α-amino and δ-amino functionalities of ornithine. The most common competitor is the Fmoc (9-fluorenylmethyloxycarbonyl) based strategy, often utilizing derivatives like Fmoc-Orn(Boc)-OH.

FeatureThis compoundFmoc-Orn(Boc)-OHZ-Orn(Boc)-OH
Synthesis Strategy Boc ChemistryFmoc ChemistryBoc/Z Chemistry
α-Amino Protection None (used as HCl salt)FmocZ (Benzyloxycarbonyl)
δ-Amino Protection BocBocBoc
C-Terminus Protection Methyl Ester (OMe)NoneNone
Relative Raw Material Cost LowerHigherModerate
Deprotection Conditions α-Amino: Neutralization; δ-Amino: Strong Acid (e.g., TFA); C-terminus: Saponificationα-Amino: Mild Base (e.g., Piperidine); δ-Amino: Strong Acid (e.g., TFA)α-Amino: Hydrogenolysis or strong acid; δ-Amino: Strong Acid (e.g., TFA)
Crude Purity May be lower due to harsher deprotectionGenerally higher due to milder conditions[1]Variable, dependent on cleavage
Scalability Well-established for large-scaleHighly suitable for automated large-scaleMore common in solution-phase, can be complex for large-scale SPPS
Waste Generation Acidic waste from Boc deprotectionBasic waste from Fmoc deprotectionCan involve heavy metal catalysts for Z-deprotection

Note: Relative costs are general estimations and can vary significantly based on supplier, scale, and market conditions.

Experimental Protocols and Methodologies

The choice between these derivatives dictates the overall synthetic workflow. Below are generalized experimental protocols for the incorporation of ornithine using Boc and Fmoc strategies in solid-phase peptide synthesis.

Protocol 1: Incorporation of Ornithine using this compound (Boc Strategy)
  • Resin Preparation: Start with a suitable resin for Boc chemistry (e.g., Merrifield resin).

  • Amino Acid Coupling:

    • Neutralize the hydrochloride salt of this compound with a suitable base (e.g., diisopropylethylamine, DIEA).

    • Activate the C-terminal carboxyl group of the preceding amino acid on the resin.

    • Couple the neutralized this compound to the resin-bound peptide.

  • Deprotection:

    • The temporary Boc protecting group of the newly added ornithine is removed with a strong acid, typically trifluoroacetic acid (TFA), to allow for the next coupling step.[2]

  • Final Cleavage and Deprotection:

    • Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain Boc group on ornithine is removed simultaneously using a strong acid like hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA)-based cocktail.

    • The C-terminal methyl ester requires a separate saponification step for its removal, which adds complexity and cost to the overall process.

Protocol 2: Incorporation of Ornithine using Fmoc-Orn(Boc)-OH (Fmoc Strategy)
  • Resin Preparation: Start with a suitable resin for Fmoc chemistry (e.g., Wang or Rink Amide resin).

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine in dimethylformamide (DMF).[2]

  • Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-Orn(Boc)-OH using a coupling reagent (e.g., HBTU, HATU).

    • Couple the activated amino acid to the deprotected N-terminus of the resin-bound peptide.

  • Final Cleavage and Deprotection:

    • After the final coupling step and N-terminal Fmoc removal, the peptide is cleaved from the resin, and the side-chain Boc group is removed simultaneously using a strong acid cocktail, most commonly containing TFA.[3]

Visualization of Synthetic Workflows

To further clarify the distinct processes, the following diagrams illustrate the logical flow of the Boc and Fmoc strategies for incorporating an ornithine residue.

Boc_Strategy_Workflow cluster_cycle Boc-SPPS Cycle for Ornithine cluster_final Final Steps Start Resin-Bound Peptide Neutralize Neutralize This compound Start->Neutralize Couple Couple Ornithine Derivative Neutralize->Couple Deprotect Boc Deprotection (TFA) Couple->Deprotect Wash Wash Deprotect->Wash Wash->Couple Next Amino Acid Final_Cleavage Cleavage from Resin & Side-Chain Deprotection (HF/TFMSA) Wash->Final_Cleavage Saponification C-terminal Methyl Ester Deprotection (Saponification) Final_Cleavage->Saponification Purification Purification Saponification->Purification

Caption: Boc-SPPS workflow for ornithine incorporation.

Fmoc_Strategy_Workflow cluster_cycle Fmoc-SPPS Cycle for Ornithine cluster_final Final Steps Start Resin-Bound Peptide Fmoc_Deprotect Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotect Couple Couple Fmoc-Orn(Boc)-OH Fmoc_Deprotect->Couple Wash Wash Couple->Wash Wash->Fmoc_Deprotect Next Amino Acid Final_Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Wash->Final_Cleavage Purification Purification Final_Cleavage->Purification

Caption: Fmoc-SPPS workflow for ornithine incorporation.

Cost-Benefit Analysis

The decision between this compound and its alternatives hinges on a careful evaluation of multiple factors:

  • Raw Material Costs: this compound generally has a lower upfront purchase price compared to Fmoc-Orn(Boc)-OH. For large-scale campaigns, this initial cost saving can be substantial.

  • Process Complexity and Time: The Boc strategy, required for this compound, involves harsher deprotection conditions (strong acids) which can potentially lead to side reactions and lower crude purity.[1] Furthermore, the additional step of methyl ester deprotection for this compound adds to the overall process time, solvent consumption, and labor costs. In contrast, the Fmoc strategy utilizes milder, orthogonal deprotection conditions, which often results in a higher purity of the crude peptide, simplifying downstream purification.[1]

  • Purification Costs: The cost of purification is a major driver in the overall manufacturing cost of a peptide API. A higher crude purity, often achieved with the Fmoc strategy, can significantly reduce the number of chromatographic cycles required to achieve the final desired purity (typically >98% for therapeutic applications), leading to substantial savings in solvents, stationary phase, and time.[4]

  • Waste Management: Both strategies generate significant chemical waste. The Boc strategy produces highly corrosive acidic waste, while the Fmoc strategy generates basic waste. The costs associated with the safe handling and disposal of these waste streams must be factored into the overall economic analysis.

  • Equipment and Infrastructure: Boc chemistry, with its use of hazardous reagents like HF, may require specialized and more expensive equipment and facilities compared to the more benign conditions of Fmoc chemistry.

Conclusion

While the lower initial cost of this compound is attractive for large-scale synthesis, a comprehensive cost-benefit analysis often favors the use of Fmoc-protected ornithine derivatives like Fmoc-Orn(Boc)-OH. The potential for higher crude purity, which translates to significant savings in downstream purification, frequently outweighs the higher upfront cost of the raw material. The simplified workflow of the Fmoc strategy, without the need for a separate C-terminal deprotection step, also contributes to improved process efficiency and reduced overall manufacturing time.

Ultimately, the optimal choice depends on the specific peptide sequence, the scale of production, the available manufacturing infrastructure, and a thorough process-specific economic evaluation. For complex peptides or those intended for therapeutic use where high purity is paramount, the investment in a more robust and efficient Fmoc-based strategy is often the more prudent long-term decision.

References

A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis Utilizing H-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between solution-phase and solid-phase methodologies is a critical decision that influences efficiency, scalability, and the purity of the final product. This guide provides an in-depth, objective comparison of these two synthetic strategies, with a specific focus on the incorporation of the versatile amino acid derivative, H-Orn(Boc)-OMe.HCl. By presenting supporting experimental data and detailed protocols, this document aims to equip scientists with the necessary information to select the most appropriate method for their research and development needs.

Executive Summary

Solution-phase peptide synthesis (SPPS), the classical approach, offers flexibility and is often favored for the large-scale production of short peptides. It allows for the purification of intermediates at each step, ensuring high purity of the final product. In contrast, solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has become the dominant methodology for its ease of automation, speed, and simplified purification processes, particularly for longer peptides. The growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple washing steps.[1]

The selection of this compound as a building block introduces a key trifunctional amino acid, ornithine, with its side-chain amino group protected by a tert-butoxycarbonyl (Boc) group and its C-terminus protected as a methyl ester. This derivative is suitable for various peptide coupling strategies in both solution and solid-phase approaches.

Quantitative Data Comparison

To illustrate the practical differences between the two methods, we will consider the synthesis of a model dipeptide, for instance, Alanyl-Ornithine methyl ester, starting from this compound and an N-terminally protected alanine. The following tables summarize the expected quantitative data for each method based on typical laboratory-scale syntheses.

Table 1: Comparison of Key Performance Metrics

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Typical Overall Yield Moderate to HighHigh
Crude Peptide Purity 90–98%[2]≥95%[2]
Synthesis Time Slower (multi-day)[3]Faster (hours to days)[3]
Scalability Excellent for large scaleGood for lab scale, can be costly for very large quantities[4]
Solvent Consumption Generally lower, but required for purification[3]High due to extensive washing steps[3]
Purification Method Crystallization or chromatography for intermediates and final productFinal purification by HPLC after cleavage from resin

Table 2: Estimated Yield and Purity for a Model Dipeptide Synthesis

Synthesis MethodStarting MaterialModel DipeptideEstimated Crude PurityEstimated Overall Yield
Solution-PhaseBoc-Ala-OH + this compoundBoc-Ala-Orn(Boc)-OMe~95%~80-90%
Solid-PhaseFmoc-Orn(Boc)-OH loaded on Wang ResinH-Ala-Orn(Boc)-OH (cleaved)>90%~70-85%

Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[5]

Experimental Workflows and Methodologies

The following diagrams and protocols outline the key steps involved in both solution-phase and solid-phase synthesis of a dipeptide incorporating ornithine.

Solution-Phase Synthesis Workflow

SolutionPhase cluster_solution Solution-Phase Synthesis A 1. Activation of Boc-Amino Acid B 2. Coupling with H-Orn(Boc)-OMe A->B Add Coupling Reagent C 3. Work-up and Purification B->C Reaction Completion E Protected Dipeptide C->E D 4. Deprotection F Final Dipeptide D->F E->D Acidic Conditions

Solution-Phase Synthesis Workflow
  • Activation of Boc-Alanine: Dissolve Boc-Ala-OH (1 equivalent) and a coupling agent such as HOBt (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0°C. Add a carbodiimide coupling reagent like DCC (1.1 equivalents) and stir for 30 minutes.[6]

  • Coupling Reaction: In a separate flask, dissolve this compound (1 equivalent) in DCM and neutralize with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 equivalents). Add this solution to the activated Boc-Ala-OH mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected dipeptide, Boc-Ala-Orn(Boc)-OMe.[6]

  • Deprotection (Optional): To obtain the free N-terminal dipeptide, the Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Solid-Phase Synthesis Workflow

SolidPhase cluster_solid Solid-Phase Synthesis Cycle Resin Resin Support Load 1. Load Fmoc-Orn(Boc)-OH Resin->Load Wash1 Wash Load->Wash1 Deprotect 2. Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Couple 3. Couple Fmoc-Ala-OH Wash2->Couple Wash3 Wash Couple->Wash3 Cleave 4. Cleavage from Resin (TFA) Wash3->Cleave Peptide Final Dipeptide Cleave->Peptide

Solid-Phase Synthesis Workflow
  • Resin Preparation and Loading: Swell Wang resin in N,N-dimethylformamide (DMF). Load the first amino acid, Fmoc-Orn(Boc)-OH, onto the resin using a suitable coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Cap any unreacted hydroxyl groups on the resin using acetic anhydride.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the α-amino group of ornithine. Wash the resin thoroughly with DMF to remove excess piperidine.[7]

  • Coupling of the Second Amino Acid: Dissolve Fmoc-Ala-OH (3-5 equivalents) and a coupling reagent like HBTU (3-5 equivalents) in DMF. Add a base such as DIPEA and add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours. Monitor the reaction completion using a Kaiser test. Wash the resin extensively with DMF and DCM.[7]

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group as described in step 2. Wash the resin with DCM and dry it. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (if desired, though in this case the Boc group on Ornithine remains) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.[7]

Discussion of Results and Method Selection

Solution-Phase Synthesis is advantageous when a high degree of purity is required for a relatively short peptide and when the synthesis needs to be scaled up significantly. The ability to purify and characterize intermediates at each stage provides greater control over the final product's quality.[1] However, this method is more labor-intensive and time-consuming due to the multiple purification steps.[3]

Solid-Phase Synthesis excels in its speed and efficiency for the synthesis of a wide range of peptide lengths. The use of excess reagents drives reactions to completion, and the simplified washing procedure makes it highly amenable to automation.[1] While the final product requires purification by HPLC, the overall workflow is significantly faster than the solution-phase approach. For routine laboratory synthesis of peptides for research applications, SPPS is generally the preferred method.

In the context of using This compound , in solution-phase synthesis, the free amine can be directly coupled after neutralization. For solid-phase synthesis, the corresponding N-Fmoc protected derivative, Fmoc-Orn(Boc)-OH, is typically used for loading onto the resin. The Boc group on the ornithine side chain provides orthogonal protection, as it is stable to the basic conditions used for Fmoc removal and can be cleaved under acidic conditions if required.[7]

Conclusion

Both solution-phase and solid-phase synthesis are powerful techniques for the preparation of peptides containing this compound. The choice between them depends on the specific requirements of the project, including the desired peptide length, scale of synthesis, required purity, and available resources. For rapid synthesis of diverse peptides on a laboratory scale, SPPS offers clear advantages in terms of speed and ease of operation. For large-scale manufacturing of shorter, high-purity peptides, solution-phase synthesis remains a viable and often more cost-effective option. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and optimize their peptide synthesis strategies.

References

A Researcher's Guide to Ornithine Derivatives in Peptide Synthesis: A Comparative Review of H-Orn(Boc)-OMe.HCl and Its Orthogonal Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protected amino acid building blocks is paramount for the successful synthesis of peptides. This guide provides an objective comparison of H-Orn(Boc)-OMe.HCl, a key reagent in solution-phase peptide synthesis, with its orthogonally protected counterparts, Fmoc-Orn(Boc)-OH and Boc-Orn(Fmoc)-OH, which are staples in solid-phase peptide synthesis (SPPS). This analysis is supported by representative experimental data and detailed protocols to inform synthetic strategies.

Ornithine, a non-proteinogenic amino acid, is a versatile building block in peptide chemistry, often employed for the construction of lactam-bridged cyclic peptides, the introduction of labels, or as a branching point. The choice of protecting group strategy for its α-amino and δ-amino functionalities dictates the synthetic approach and has a significant impact on the overall efficiency, purity, and application of the resulting peptide.

At a Glance: Key Differences in Ornithine Building Blocks

The primary distinction between this compound and its alternatives lies in the nature and placement of the protecting groups, which in turn determines their suitability for different synthesis methodologies.

FeatureThis compoundFmoc-Orn(Boc)-OHBoc-Orn(Fmoc)-OH
Synthesis Strategy Primarily Solution-Phase Peptide Synthesis (SPPS)Primarily Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistryPrimarily Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry
α-Amino Protection None (present as HCl salt)Fmoc (Base-labile)Boc (Acid-labile)
δ-Amino Protection Boc (Acid-labile)Boc (Acid-labile)Fmoc (Base-labile)
Carboxyl Protection Methyl Ester (OMe)None (Free acid)None (Free acid)
Primary Application Starting C-terminal residue in solution-phase synthesis of short to medium-sized peptides.Incorporation of ornithine within a peptide sequence in Fmoc-based SPPS; ideal for on-resin side-chain modifications.Incorporation of ornithine within a peptide sequence in Boc-based SPPS; allows for selective deprotection of the side chain for modifications.

Performance Comparison: A Data-Driven Overview

While a direct head-to-head comparison for the synthesis of an identical peptide across different platforms is scarce in the literature, we can compile representative data to illustrate the expected performance of each building block in its respective synthetic strategy.

ParameterThis compound (Solution-Phase)Fmoc-Orn(Boc)-OH (Fmoc-SPPS)Boc-Orn(Fmoc)-OH (Boc-SPPS)
Typical Dipeptide Coupling Yield 80-95%[1]>95% (per coupling step)>95% (per coupling step)
Crude Peptide Purity (for a short peptide) >90% (after workup)[1]70-90% (cleaved from resin)[2]70-90% (cleaved from resin)
Key Advantage Allows for purification of intermediates; highly scalable.[3]Milder deprotection conditions for the α-amino group; enables on-resin side-chain manipulation.[4]Robust and well-established for longer peptide synthesis; orthogonal side-chain deprotection is possible.
Potential Side Reactions Racemization during activation; requires careful monitoring of reaction completion.Aspartimide formation in sequences containing Asp; incomplete Fmoc deprotection.t-butylation of sensitive residues (e.g., Trp, Met) during final cleavage; requires scavengers.

Experimental Protocols

Detailed methodologies for the use of each ornithine derivative are presented below. These protocols are illustrative and may require optimization based on the specific peptide sequence.

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the coupling of Boc-Ala-OH with this compound to form Boc-Ala-Orn(Boc)-OMe.

Materials:

  • Boc-Ala-OH (1.0 equivalent)

  • This compound (1.05 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.05 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization of this compound: Suspend this compound in anhydrous DCM. Cool the suspension to 0°C in an ice bath. Add DIPEA dropwise and stir for 20 minutes at 0°C.

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH and HOBt in anhydrous DCM. Cool this solution to 0°C in an ice bath. Add a solution of DCC in anhydrous DCM. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: To the activated Boc-Ala-OH mixture, add the neutralized H-Orn(Boc)-OMe solution from step 1. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]

  • Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[3]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Orn(Boc)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-Orn(Boc)-OH into a peptide chain on a solid support (e.g., Rink Amide resin) using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Fmoc-Orn(Boc)-OH (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • Anhydrous DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling: In a separate vessel, dissolve Fmoc-Orn(Boc)-OH, HBTU, and HOBt in DMF. Add DIPEA and allow to pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid.

Protocol 3: On-Resin Lactam Bridge Formation using an Orthogonal Strategy

A key application of orthogonally protected ornithine is the synthesis of cyclic peptides. This protocol describes the on-resin cyclization between an ornithine and an aspartic acid residue. Note that for on-resin side-chain to side-chain lactamization, a protecting group on the ornithine side chain that is orthogonal to the tBu-based groups (like Alloc or Mtt) is typically required, as the Boc group is not selectively removable under mild conditions.

Materials:

  • Linear peptide-resin containing Fmoc-Orn(Alloc)-OH and Fmoc-Asp(OtBu)-OH

  • Tetrakis(triphenylphosphine)palladium(0)

  • Phenylsilane

  • Anhydrous DCM

  • PyBOP (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF

Procedure:

  • Selective Deprotection of Ornithine Side Chain: Swell the resin in anhydrous DCM. Add a solution of tetrakis(triphenylphosphine)palladium(0) and phenylsilane in DCM and agitate for 30 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DCM, DMF, and DCM.

  • Lactam Bridge Formation: Swell the resin in DMF. Add PyBOP and DIPEA and agitate at room temperature for 12-24 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Final Cleavage: The cyclized peptide can then be cleaved from the resin using a standard TFA cleavage cocktail.

Visualizing the Synthetic Workflows

To further clarify the distinct synthetic pathways, the following diagrams illustrate the logical flow for each strategy.

Solution_Phase_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Boc_AA_OH Boc-AA-OH Activation Activation of Boc-AA-OH Boc_AA_OH->Activation H_Orn_OMe This compound Neutralization Neutralization of This compound H_Orn_OMe->Neutralization Coupling Coupling Neutralization->Coupling Activation->Coupling Workup Work-up & Purification Coupling->Workup Dipeptide Boc-AA-Orn(Boc)-OMe Workup->Dipeptide

Solution-Phase Dipeptide Synthesis Workflow

Solid_Phase_Synthesis Resin Resin-NH2 Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Coupling of Fmoc-Orn(Boc)-OH Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycles Washing->Repeat for next AA Cleavage Cleavage from Resin & Deprotection (TFA) Washing->Cleavage Final Step Repeat->Fmoc_Deprotection Peptide Purified Peptide Cleavage->Peptide

General Workflow for Fmoc-SPPS

Orthogonal_Deprotection_Strategy cluster_linear Linear Peptide Synthesis (Fmoc-SPPS) cluster_deprotection Selective Side-Chain Deprotection cluster_cyclization On-Resin Cyclization cluster_final Final Steps Linear_Peptide Resin-Peptide-Orn(Alloc)-Asp(OtBu) Alloc_Removal Alloc Removal (Pd(PPh3)4 / PhSiH3) Linear_Peptide->Alloc_Removal Lactam_Formation Lactam Bridge Formation (PyBOP/DIPEA) Alloc_Removal->Lactam_Formation Cyclic_Peptide_Resin Resin-CyclicPeptide Lactam_Formation->Cyclic_Peptide_Resin Cleavage Cleavage & Global Deprotection (TFA Cocktail) Cyclic_Peptide_Resin->Cleavage Final_Product Cyclic Peptide Cleavage->Final_Product

On-Resin Cyclization via Orthogonal Deprotection

Concluding Remarks

The choice between this compound, Fmoc-Orn(Boc)-OH, and Boc-Orn(Fmoc)-OH is fundamentally a choice between synthetic strategies, each with its own set of advantages and considerations.

  • This compound remains a valuable and cost-effective option for solution-phase synthesis, particularly for shorter peptides and when scalability is a primary concern. The ability to purify intermediates at each step can lead to a highly pure final product.

  • Fmoc-Orn(Boc)-OH is the reagent of choice for modern Fmoc-based solid-phase peptide synthesis. Its orthogonal protecting groups are essential for the construction of complex peptides, including those requiring on-resin side-chain modifications like cyclization.

  • Boc-Orn(Fmoc)-OH provides an alternative orthogonal strategy for Boc-based SPPS, allowing for selective deprotection of the ornithine side chain under basic conditions, which can be advantageous in specific synthetic designs.

Ultimately, the optimal choice of an ornithine building block depends on the target peptide's complexity, the desired scale of synthesis, and the overall synthetic strategy. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific peptide research and development needs.

References

Safety Operating Guide

Proper Disposal of H-Orn(Boc)-OMe.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management and disposal of laboratory chemicals are paramount for ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of H-Orn(Boc)-OMe.HCl (N-delta-Boc-L-ornithine methyl ester hydrochloride), a common protected amino acid derivative. Adherence to these procedures will mitigate risks and ensure that chemical waste is managed in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing from accidental spills.

All handling of this compound, including transfers to a waste container, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.

  • Waste Identification and Segregation:

    • Designate a specific, leak-proof, and chemically compatible waste container for this compound and any materials contaminated with it, such as weighing papers, pipette tips, and contaminated gloves.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Waste Collection and Labeling:

    • Collect all waste materials, including the pure compound and any contaminated disposables, in the designated container.

    • Securely close the container lid.

    • Clearly label the container with the full chemical name: "this compound" or "N-delta-Boc-L-ornithine methyl ester hydrochloride," the CAS number (2480-96-8), and any other information required by your institution's waste management guidelines.

  • Decontamination of Empty Containers:

    • Once the original container of this compound is empty, it must be properly decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent (e.g., water or ethanol).

    • Collect the rinsate as chemical waste and add it to the designated this compound waste container.

    • After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated, secure area for chemical waste, away from general laboratory traffic.

    • The storage area should be cool, dry, and well-ventilated.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Be prepared to provide the full chemical name and any available safety data for the waste.

    • Strictly adhere to your organization's established protocols for chemical waste pickup and handover.

Data Summary for this compound Disposal

ParameterGuideline
Chemical Name This compound (N-delta-Boc-L-ornithine methyl ester hydrochloride)
CAS Number 2480-96-8
Primary Disposal Route Licensed Chemical Waste Disposal Service / Institutional EHS Department
Prohibited Disposal Do not dispose of in regular trash or down the drain.
Waste Segregation Collect in a dedicated, properly labeled, and sealed container.
Contaminated Materials Treat all contaminated materials (gloves, wipes, etc.) as chemical waste.
Empty Container Cleaning Triple-rinse with a suitable solvent; collect rinsate as chemical waste.
Required PPE Safety goggles, chemical-resistant gloves, laboratory coat.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_key Key A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Fume Hood A->B C Use Designated, Labeled Waste Container B->C D Collect Solid Waste & Contaminated Materials C->D E Triple-Rinse Empty Containers & Collect Rinsate D->E F Securely Seal Container E->F G Store in Designated Chemical Waste Area F->G H Contact EHS or Licensed Waste Disposal Service G->H Key1 Process Step Key2 Final Action

Caption: Logical workflow for the proper disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.